N-Acetyl-D-glucosamine-13C6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C8H15NO6 |
|---|---|
Molecular Weight |
227.16 g/mol |
IUPAC Name |
N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo(1,2,3,4,5,6-13C6)hexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1/i2+1,3+1,5+1,6+1,7+1,8+1 |
InChI Key |
MBLBDJOUHNCFQT-FFZFPVKZSA-N |
Isomeric SMILES |
CC(=O)N[13C@@H]([13CH]=O)[13C@H]([13C@@H]([13C@@H]([13CH2]O)O)O)O |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
N-Acetyl-D-glucosamine-13C6: A Technical Guide for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-D-glucosamine-13C6 (¹³C₆-GlcNAc) is a stable isotope-labeled monosaccharide that serves as a powerful tool in metabolic research. By replacing the naturally abundant ¹²C atoms with ¹³C at all six carbon positions, this molecule becomes a tracer that can be precisely tracked through complex biological systems. Its primary application lies in the field of metabolic flux analysis (MFA), enabling researchers to elucidate the dynamics of the hexosamine biosynthetic pathway (HBP) and its downstream consequences, including protein glycosylation. This in-depth technical guide explores the core research applications of ¹³C₆-GlcNAc, provides detailed experimental protocols, and presents quantitative data and pathway visualizations to support advanced scientific inquiry.
The uniform labeling of N-acetyl-D-[UL-13C6]glucosamine with Carbon-13 across all six carbon positions of its glucose backbone makes it an invaluable reagent for precise tracking and quantification in complex biological systems using mass spectrometry-based metabolomics and proteomics.[1] This allows researchers to trace the incorporation of GlcNAc into glycoproteins, glycosaminoglycans, and other glycoconjugates, thereby elucidating metabolic fluxes through the hexosamine biosynthesis pathway.[1]
Core Research Applications
The primary utility of this compound in research is as a tracer to investigate metabolic pathways. Its applications span various fields, including cancer biology, immunology, neurobiology, and drug development.
Metabolic Flux Analysis of the Hexosamine Biosynthetic Pathway (HBP)
The HBP is a critical metabolic route that utilizes glucose to produce uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), a fundamental building block for glycosylation. By supplying cells with ¹³C₆-GlcNAc or ¹³C₆-glucose, researchers can trace the carbon flow through the HBP and quantify the rate of UDP-GlcNAc synthesis. This is crucial for understanding how cells regulate nutrient sensing and allocate resources under different physiological and pathological conditions. For instance, studies have used this approach to demonstrate that a significant portion of glucose consumed by cells can be shunted into the HBP, particularly in cancer cells, to support aberrant glycosylation.[2]
Investigating Protein Glycosylation Dynamics
¹³C₆-GlcNAc is instrumental in studying two major forms of protein glycosylation:
-
N-linked glycosylation: The attachment of oligosaccharides to asparagine residues of proteins, primarily occurring in the endoplasmic reticulum and Golgi apparatus.
-
O-GlcNAcylation: The dynamic addition and removal of a single GlcNAc moiety to serine and threonine residues of nuclear and cytoplasmic proteins.
By tracking the incorporation of the ¹³C label into glycoproteins and O-GlcNAc-modified proteins, researchers can determine the turnover rates of these modifications. This has provided significant insights into the role of glycosylation in protein stability, signaling, and cellular regulation.
Elucidating Disease Mechanisms
Alterations in the HBP and glycosylation are implicated in numerous diseases, including:
-
Cancer: Aberrant glycosylation is a hallmark of cancer, contributing to tumor progression, metastasis, and drug resistance. ¹³C₆-GlcNAc tracing helps to identify metabolic vulnerabilities in cancer cells that can be targeted for therapy.
-
Diabetes and Metabolic Syndrome: Dysregulation of the HBP is linked to insulin resistance and other metabolic complications.
-
Neurodegenerative Diseases: Emerging evidence suggests that altered O-GlcNAcylation plays a role in the pathogenesis of diseases like Alzheimer's.
-
Autoimmune Disorders: Glycosylation of immune cells is critical for their function, and abnormalities can contribute to autoimmune responses.[1]
Data Presentation: Quantitative Insights from Isotope Tracing
The use of ¹³C₆-GlcNAc in conjunction with mass spectrometry allows for the precise quantification of isotopic enrichment in various metabolites. This data provides a direct measure of the contribution of the labeled precursor to the synthesis of downstream products.
| Metabolite | Mass Shift (m/z) with ¹³C₆-GlcNAc Labeling | Typical Isotopic Enrichment (%) | Analytical Method | Reference |
| UDP-N-acetylglucosamine (UDP-GlcNAc) | +6 | Varies by cell type and condition | LC-MS | [2][3] |
| N-linked glycans (per GlcNAc unit) | +6 | Dependent on turnover rate | LC-MS/MS | [4] |
| O-GlcNAc modified peptides | +6 | Dependent on turnover rate | LC-MS/MS | [4] |
| Glucosamine-6-phosphate | +6 | Varies with flux | LC-MS | [2] |
| Fructose-6-phosphate | +6 (from ¹³C₆-glucose) | Varies with flux | LC-MS | [2] |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of this compound in research.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Mammalian Cells with ¹³C₆-Glucose to Trace the Hexosamine Biosynthetic Pathway
This protocol outlines the general steps for labeling cultured mammalian cells with uniformly labeled ¹³C₆-glucose to study the HBP.
Materials:
-
Mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
Glucose-free and glutamine-free medium
-
¹³C₆-D-glucose (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
Ice-cold 80% methanol
-
Cell scrapers
-
Centrifuge tubes
-
Liquid nitrogen or dry ice/ethanol bath
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow for 24-48 hours in standard complete medium.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing glucose-free and glutamine-free medium with ¹³C₆-D-glucose to the desired final concentration (typically 5-25 mM), L-glutamine (if not labeled), and dFBS.
-
Metabolic Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed ¹³C₆-glucose labeling medium to the cells.
-
Incubate the cells for the desired period. The incubation time will depend on the specific metabolic pathway and the turnover rate of the metabolites of interest. For HBP intermediates, a time course of 0.5, 2, and 6 hours can be informative.[3] For steady-state labeling, longer incubation times (e.g., 24 hours) may be necessary.
-
-
Metabolism Quenching and Metabolite Extraction:
-
To rapidly halt metabolic activity, place the culture plates on a dry ice/ethanol bath or in a freezer at -80°C.
-
Aspirate the labeling medium.
-
Immediately add ice-cold 80% methanol to the cells.
-
Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled centrifuge tube.
-
Vortex the tubes vigorously.
-
Centrifuge at maximum speed for 10-15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
-
Sample Preparation for Analysis:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
The dried metabolites can be reconstituted in a suitable solvent for LC-MS analysis or derivatized for GC-MS analysis.
-
Protocol 2: Analysis of ¹³C-Labeled UDP-GlcNAc by LC-MS
This protocol provides a general framework for the analysis of ¹³C-labeled UDP-GlcNAc from cell extracts using liquid chromatography-mass spectrometry.
Instrumentation and Columns:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar metabolites like UDP-GlcNAc.
Mobile Phases:
-
Mobile Phase A: Ammonium acetate or ammonium carbonate in water.
-
Mobile Phase B: Acetonitrile.
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extract in a small volume of a solvent compatible with the initial LC conditions (e.g., 90% acetonitrile/10% water).
-
LC Separation:
-
Inject the reconstituted sample onto the HILIC column.
-
Use a gradient elution starting with a high percentage of organic solvent (e.g., 90% B) and gradually increasing the aqueous component (A) to elute the polar metabolites.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in negative ion mode.
-
Perform a full scan analysis to detect the different isotopologues of UDP-GlcNAc. The unlabeled [M-H]⁻ ion of UDP-GlcNAc is detected at m/z 606.1.[3] Upon labeling with ¹³C₆-glucose, a +6 mass shift will be observed for the GlcNAc moiety. Additional mass shifts may be observed due to the incorporation of ¹³C into the ribose and acetyl-CoA components of UDP-GlcNAc.
-
Tandem mass spectrometry (MS/MS) can be used to confirm the identity of the labeled metabolites and to determine the location of the ¹³C labels within the molecule.
-
Data Analysis:
-
Isotopologue Distribution: Determine the relative abundance of each isotopologue (M+0, M+1, M+2, etc.) for UDP-GlcNAc.
-
Correction for Natural Isotope Abundance: Correct the raw isotopologue distribution data for the natural abundance of ¹³C and other isotopes.
-
Calculation of Isotopic Enrichment: Calculate the percentage of the UDP-GlcNAc pool that is labeled with ¹³C.
-
Metabolic Flux Calculation: Use specialized software (e.g., INCA, Metran) to model the metabolic network and calculate the flux rates through the HBP based on the isotopic labeling data.
Conclusion
This compound is an indispensable tool for researchers seeking to unravel the complexities of cellular metabolism. Its application in metabolic flux analysis provides unparalleled insights into the regulation and dynamics of the hexosamine biosynthetic pathway and its profound impact on glycosylation in health and disease. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to design and execute robust experiments, ultimately advancing our understanding of fundamental biological processes and paving the way for novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive Analysis of 13C6 Glucose Fate in the Hypoxia-Tolerant Blind Mole Rat Skin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass Isotopomer Analysis of Metabolically Labeled Nucleotide Sugars and N- and O-Glycans for Tracing Nucleotide Sugar Metabolisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycan/Protein-Stable Isotope Labeling in Cell Culture for Enabling Concurrent Quantitative Glycomics/Proteomics/Glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Acetyl-D-glucosamine-13C6: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N-Acetyl-D-glucosamine-13C6, a stable isotope-labeled monosaccharide crucial for metabolic research. This document is intended for researchers, scientists, and drug development professionals who are utilizing isotopic tracers to investigate cellular metabolism, particularly in the context of glycosylation and related signaling pathways.
Core Chemical Properties and Structure
This compound is an isotopic analog of N-Acetyl-D-glucosamine (GlcNAc), where all six carbon atoms in the glucosamine backbone have been replaced with the stable isotope carbon-13 (¹³C). This uniform labeling allows for the precise tracking and quantification of GlcNAc metabolism within complex biological systems using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Structure:
The chemical structure of this compound is identical to its unlabeled counterpart, consisting of a glucose molecule with an acetamido group at the C2 position. The key distinction is the isotopic enrichment of the carbon backbone.
Quantitative Data Summary
For ease of reference, the key quantitative properties of this compound are summarized in the table below.
| Property | Value | Citations |
| Molecular Formula | C₂[¹³C]₆H₁₅NO₆ | [1] |
| Molecular Weight | Approximately 227.16 g/mol | [1] |
| Exact Mass | Approximately 229.11677588 Da | [2] |
| CAS Number | 478518-83-1 | [3] |
| Appearance | White Solid | [1] |
| Isotopic Purity (¹³C) | Typically ≥99 atom % | [1] |
| Chemical Purity | Typically ≥98% | [1] |
| Solubility | Soluble in Water (Sparingly), Methanol (Very Slightly, Heated), Acetone (Slightly) | [1] |
| Storage Temperature | -20°C | [1][4] |
Key Signaling Pathway: The Hexosamine Biosynthesis Pathway (HBP)
This compound is a valuable tool for probing the Hexosamine Biosynthesis Pathway (HBP). The HBP is a critical metabolic route that utilizes glucose to produce uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), a fundamental building block for protein and lipid glycosylation.[1][3][4][5] N-Acetyl-D-glucosamine can enter this pathway through a salvage mechanism, bypassing the initial, rate-limiting steps that start from glucose.[3][5]
By introducing this compound to cells, researchers can trace its incorporation into UDP-GlcNAc and subsequent downstream glycoconjugates, such as N-linked and O-linked glycans. This allows for the detailed study of metabolic flux through the HBP and its impact on cellular processes like signal transduction and protein folding.[3]
Below is a diagram illustrating the entry of this compound into the Hexosamine Biosynthesis Pathway.
Caption: Entry of this compound into the HBP salvage pathway.
Experimental Protocols
The use of this compound in research necessitates specific experimental protocols for cell culture labeling, sample preparation, and analysis. Below are detailed methodologies for key experiments.
Metabolic Labeling in Cell Culture
This protocol outlines the general steps for labeling cultured cells with this compound to trace its incorporation into cellular metabolites.
Materials:
-
This compound
-
Cell culture medium (appropriate for the cell line, potentially glucose-free)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
Cultured cells in multi-well plates
Procedure:
-
Cell Seeding: Plate cells at a desired density in 6-well plates and allow them to adhere and grow overnight.[6]
-
Media Preparation: Prepare the labeling medium. For optimal tracing, use a base medium that does not contain unlabeled glucose or glutamine, and supplement it with dialyzed FBS to minimize the presence of unlabeled amino acids.[7] Add this compound to the desired final concentration (typically in the low millimolar range, but should be optimized for the specific cell line and experiment).
-
Labeling: Aspirate the existing growth medium from the cells and wash the cells twice with sterile PBS.[6] Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for a specific period. The incubation time is critical and depends on the metabolic pathway being studied. For intermediates in pathways like glycolysis and the HBP, isotopic steady state can be reached within minutes to hours.[8][9] For downstream macromolecules like glycoproteins, longer incubation times (e.g., 8 to 72 hours) may be necessary.[10]
-
Metabolite Extraction: After the desired labeling period, rapidly quench metabolism and extract the metabolites. This is a critical step to prevent metabolic changes during sample collection. A common method is to aspirate the medium, wash the cells with ice-cold saline, and then add a cold extraction solvent (e.g., 80% methanol) to the cells on ice.[7]
The following diagram illustrates a typical workflow for a metabolic labeling experiment.
Caption: A generalized workflow for metabolic labeling experiments.
Sample Preparation and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for analyzing the isotopic enrichment of metabolites. This requires derivatization of the polar metabolites to make them volatile.
Materials:
-
Metabolite extracts (from the labeling experiment)
-
Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine, N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)
-
Internal standards (e.g., myristic acid-d27)
-
GC-MS instrument
Procedure:
-
Drying: Dry the metabolite extracts completely, for example, using a vacuum concentrator.
-
Derivatization (Two-Step):
-
Methoximation: Add methoxyamine hydrochloride in pyridine to the dried extract to protect carbonyl groups. Incubate with shaking.
-
Silylation: Add MSTFA to the sample to replace active protons with trimethylsilyl (TMS) groups, thereby increasing volatility. Incubate at an elevated temperature (e.g., 60°C).[11][12]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Use a suitable temperature program for the GC oven to separate the metabolites. For example, a program might start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 310°C) to elute all compounds.[11][12]
-
The mass spectrometer is operated in electron ionization (EI) mode, and the mass spectra of the eluting compounds are recorded.
-
-
Data Analysis: The mass spectra will show a shift in the mass-to-charge ratio (m/z) for fragments containing ¹³C atoms. By analyzing the mass isotopologue distribution, the degree of isotopic labeling can be quantified.
Sample Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to determine the specific positions of ¹³C labels within a molecule.
Materials:
-
Purified metabolite samples
-
Deuterated solvent (e.g., D₂O)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve the purified and dried metabolite extract in a suitable deuterated solvent, such as D₂O.[13]
-
NMR Data Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum. The chemical shifts of the carbon signals will indicate the different carbon environments in the molecule.[14]
-
For more detailed analysis, two-dimensional NMR experiments like ¹H-¹³C HSQC can be performed to correlate each carbon with its attached protons, confirming the positions of the ¹³C labels.[13]
-
-
Data Analysis: The resulting spectra are analyzed to identify the signals from the ¹³C-labeled N-Acetyl-D-glucosamine and its downstream metabolites. The signal intensities can be used for quantification.[15][16]
Conclusion
This compound is an indispensable tool for researchers investigating the intricacies of cellular metabolism. Its ability to trace the flow of carbon through the hexosamine biosynthesis pathway and into various glycoconjugates provides invaluable insights into the roles of glycosylation in health and disease. The experimental protocols outlined in this guide provide a foundation for the effective use of this powerful isotopic tracer in metabolic research. Proper experimental design, particularly concerning labeling times and analytical methods, is paramount to obtaining accurate and meaningful data.
References
- 1. The Hexosamine Biosynthesis Pathway: Regulation and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass Isotopomer Analysis of Metabolically Labeled Nucleotide Sugars and N- and O-Glycans for Tracing Nucleotide Sugar Metabolisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchwithrutgers.com [researchwithrutgers.com]
- 5. researchgate.net [researchgate.net]
- 6. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 8. cancer.northwestern.edu [cancer.northwestern.edu]
- 9. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bmse000231 N-Acetyl-D-glucosamine at BMRB [bmrb.io]
- 14. N-Acetyl-D-Glucosamine(7512-17-6) 13C NMR spectrum [chemicalbook.com]
- 15. mdpi.com [mdpi.com]
- 16. Efficient H-NMR quantitation and investigation of N-acetyl-d-glucosamine (GlcNAc) and N,N'-diacetylchitobiose (GlcNAc)(2) from chitin - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and purification of 13C labeled N-Acetyl-D-glucosamine
An In-Depth Technical Guide to the Synthesis and Purification of ¹³C Labeled N-Acetyl-D-glucosamine
Introduction
N-Acetyl-D-glucosamine (GlcNAc) is a fundamental monosaccharide that plays a critical role in numerous biological processes, including the formation of N-linked glycans, which are essential for protein folding and stability[1]. Its stable isotope-labeled form, particularly ¹³C labeled GlcNAc, is an invaluable tool for researchers in metabolomics, proteomics, and drug development. The incorporation of ¹³C allows for precise tracking and quantification of GlcNAc in complex biological systems using techniques like mass spectrometry and NMR spectroscopy[1][2]. This guide provides a comprehensive overview of the synthesis and purification methods for ¹³C labeled N-Acetyl-D-glucosamine, tailored for researchers, scientists, and drug development professionals.
Synthesis Methodologies
The synthesis of ¹³C labeled GlcNAc can be achieved through both chemical and enzymatic approaches. The choice of method often depends on the desired labeling pattern (e.g., uniform or site-specific), required scale, and available starting materials.
Chemical Synthesis
Chemical synthesis is a versatile approach that typically involves the modification of a ¹³C-labeled glucose precursor. A common strategy is the acetylation of ¹³C-labeled glucosamine. For instance, N-acetyl-D-[UL-¹³C₆]glucosamine can be synthesized by acetylating uniformly labeled glucosamine with acetic anhydride, often in the presence of a base like pyridine[1]. Another chemical method involves starting with chitin, a natural polymer rich in GlcNAc. Chitin can be dissolved in concentrated hydrochloric acid and heated, which removes the acetyl groups to produce glucosamine. A subsequent N-acetylation step is then required to yield GlcNAc[3]. While chemical methods offer flexibility, they can sometimes result in lower yields (below 65%) and produce acidic waste[3].
Enzymatic Synthesis
Enzymatic methods provide a highly specific and efficient alternative for synthesizing labeled GlcNAc under mild conditions[3]. One common enzymatic approach uses chitinase to degrade chitin directly into GlcNAc[3][4]. For more complex labeled structures, glycosyltransferases are employed. For example, linear poly-N-acetyllactosamines containing [1-¹³C]-galactose have been synthesized using bovine milk β1,4-galactosyltransferase and human serum β1,3-N-acetylglucosaminyltransferase[5][6]. This method allows for the precise incorporation of ¹³C at specific positions within a larger oligosaccharide chain[6][7]. Enzymatic synthesis often results in high yields and purity, especially when using immobilized enzymes[5][7].
Comparison of Synthesis Methods
| Method | Starting Materials | Key Reagents/Enzymes | Advantages | Disadvantages | Typical Yield |
| Chemical | ¹³C-labeled Glucosamine or Chitin | Acetic anhydride, Pyridine, HCl[1][3] | Versatile, suitable for various labeling patterns. | Can have lower yields, may produce hazardous waste[3]. | 43-70%[3] |
| Enzymatic | Chitin or ¹³C-labeled precursors (e.g., UDP-[1-¹³C]-galactose) | Chitinase, Glycosyltransferases[3][5] | High specificity, mild reaction conditions, high yields[3][7]. | Enzymes can be expensive, may require specific primers[5]. | 94% incorporation efficiency (for labeled galactose)[7] |
| Biotransformation | Glucose | Genetically modified microorganisms (e.g., E. coli)[3] | Utilizes inexpensive substrates, can be scaled up. | Requires extensive metabolic engineering and optimization. | Up to 110 g/L titer reported for unlabeled GlcNAc[4] |
Purification Techniques
Following synthesis, a robust purification strategy is essential to isolate the ¹³C labeled GlcNAc from unreacted starting materials, byproducts, and catalysts.
Chromatography
Chromatography is the most common and effective method for purifying GlcNAc.
-
Silica Gel Chromatography: Widely used for separating organic compounds. For example, after a chemical synthesis, the product can be isolated using a chloroform/ethanol solvent system[8]. It is also effective for gram-scale purification of labeled sugars[9][10].
-
Ion-Exchange Chromatography: This technique is particularly useful for removing charged impurities like inorganic salts and charged organic molecules from a crude synthesis mixture[11].
-
Affinity Chromatography: This method utilizes the specific binding interaction between a molecule and a stationary phase. It is highly effective for purifying proteins that bind to GlcNAc, but the principle can be adapted to purify GlcNAc derivatives by immobilizing a binding partner[8][12].
-
Gel-Filtration Chromatography: Separates molecules based on size and can be used to remove proteins or larger oligosaccharides from the smaller GlcNAc product[10].
Crystallization
Crystallization is often used as a final purification step to obtain a high-purity solid product. After initial purification by chromatography, the product can be crystallized from a suitable solvent, such as ethyl acetate or by using an ethanol/ether mixture[8][13].
Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of ¹³C labeled GlcNAc.
Experimental Protocols
Protocol 1: Chemical Synthesis of Benzyl-2-acetamido-2-deoxy-α-D-glucopyranoside[13]
This protocol describes a step toward synthesizing GlcNAc analogs, starting from unlabeled N-Acetylglucosamine. The same procedure can be adapted using a ¹³C-labeled N-Acetylglucosamine starting material.
-
Dissolution: Dissolve N-Acetylglucosamine (e.g., 6.00 g, 27.1 mmol) in benzyl alcohol (50 mL).
-
Acidification: Add concentrated HCl (2.9 mL) to the mixture.
-
Reaction: Heat the mixture to 90°C for 3 hours.
-
Precipitation: Cool the reaction to room temperature, then pour it into 500 mL of diethyl ether (Et₂O) and store overnight at -20°C.
-
Filtration: Recover the resulting precipitate by filtration and rinse with Et₂O and hexanes.
-
Purification: Purify the crude material (17.64 g) by silica gel chromatography using a solvent gradient of 8% to 15% MeOH in CH₂Cl₂ to yield the final product (5.98 g, 71% yield).
Protocol 2: Enzymatic Synthesis of N-Acetyllactosamine[6]
This protocol details the synthesis of N-acetyllactosamine via transglycosylation, a key building block that can be further elongated using ¹³C labeled donors.
-
Substrate Preparation: Dissolve lactose (18.0 g, 0.5 M) and N-acetylglucosamine (22.0 g, 1.0 M) in 100 mL of 50 mM sodium acetate buffer (pH 5.0).
-
Enzyme Addition: Add β-galactosidase from Bacillus circulans (9 mg, 45 U) to the solution.
-
Incubation: Incubate the reaction mixture for 48 hours at 30°C.
-
Monitoring: Monitor the progress of the reaction by HPLC using a µBondapak NH₂ column with 75% acetonitrile in water as the mobile phase.
-
Purification: Isolate the pure N-acetyllactosamine product (yield: 9%, or 2 g) by chromatography on an activated carbon column.
Protocol 3: General Purification by Ion-Exchange Chromatography[11]
This protocol outlines a general procedure for purifying GlcNAc from a fermentation broth or hydrolysis solution.
-
Pretreatment: Subject the raw material solution containing GlcNAc to flocculation to precipitate larger impurities.
-
Clarification: Remove suspended solids such as proteins and polysaccharides by continuous centrifugation or pressure filtration to obtain a clear liquid.
-
Cation Exchange: Pass the clear liquid through a strong acid cation exchange resin column to remove cationic impurities.
-
Anion Exchange: Pass the effluent from the first column through a weak base anion exchange resin column to remove anionic impurities.
-
Collection: Collect the flow-through, which contains the purified, uncharged GlcNAc.
-
Concentration: Concentrate the purified solution using membrane filtration or evaporation to increase the product concentration to 20-50%.
-
Drying: Obtain the final solid product by spray drying or by further evaporation followed by crystallization and drying. A purity of over 99% can be achieved.
Characterization and Quality Control
After purification, it is crucial to verify the identity, purity, and isotopic enrichment of the ¹³C labeled GlcNAc.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the chemical structure and the position of the ¹³C labels[2][5].
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS or Fourier transform-ion cyclotron resonance-mass spectrometry (FT-ICR-MS) are used to determine the molecular mass, confirm isotopic incorporation, and assess the purity of the final product[2][5][7]. High-resolution mass spectrometry can assign molecular formulae with high accuracy[2].
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound and to monitor the progress of reactions and purification steps[6][7].
Enzymatic Elongation Pathway
Caption: Simplified pathway for enzymatic synthesis and elongation using glycosyltransferases.
References
- 1. N-acetyl-D-[UL-13C6]glucosamine|13C6 Labeled Isotope [benchchem.com]
- 2. A novel deconvolution method for modeling UDP-N-acetyl-D-glucosamine biosynthetic pathways based on 13C mass isotopologue profiles under non-steady-state conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic synthesis of natural and 13C enriched linear poly-N-acetyllactosamines as ligands for galectin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Gram-scale synthesis and efficient purification of 13C-labeled levoglucosan from 13C glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. US11555049B2 - Method for separation and purification of n-acetylglucosamine - Google Patents [patents.google.com]
- 12. Purification of N-acetyl D-glucosamine-binding proteins by affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of N-acetyl Glucosamine Analogs as Inhibitors for Hyaluronan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
N-Acetyl-D-glucosamine-13C6: A Technical Guide to its Mechanism of Action in Cellular Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the mechanism of action of N-Acetyl-D-glucosamine-13C6 (¹³C₆-GlcNAc) in cells. It is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how this stable isotope-labeled monosaccharide is utilized to trace and quantify critical cellular processes. This guide covers its metabolic fate, its role in studying the hexosamine biosynthetic pathway (HBP) and O-GlcNAcylation, and its impact on key signaling pathways.
Core Mechanism of Action: Tracing the Hexosamine Biosynthetic Pathway and O-GlcNAcylation
This compound is a stable isotope-labeled analog of N-acetylglucosamine (GlcNAc), a fundamental amino sugar. Its primary utility in cellular research lies in its role as a metabolic tracer. The six carbon atoms of the glucosamine backbone are replaced with the heavy isotope ¹³C, allowing for its detection and quantification by mass spectrometry (MS).
Once introduced to cells, ¹³C₆-GlcNAc is primarily taken up and enters the Hexosamine Biosynthetic Pathway (HBP) through the salvage pathway. This pathway bypasses the initial, rate-limiting steps of the de novo HBP, providing a direct route to the synthesis of uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc).
The key steps in the mechanism of action are as follows:
-
Cellular Uptake and Phosphorylation: ¹³C₆-GlcNAc is transported into the cell. Inside the cell, it is phosphorylated by N-acetylglucosamine kinase (NAGK) to form ¹³C₆-GlcNAc-6-phosphate.
-
Conversion to UDP-GlcNAc: Through a series of enzymatic reactions, ¹³C₆-GlcNAc-6-phosphate is converted to ¹³C₆-UDP-GlcNAc. This molecule is the central donor substrate for glycosylation reactions.
-
O-GlcNAcylation: The ¹³C₆-GlcNAc moiety is then transferred from ¹³C₆-UDP-GlcNAc to the serine and threonine residues of nuclear and cytoplasmic proteins by the enzyme O-GlcNAc transferase (OGT). This dynamic post-translational modification is known as O-GlcNAcylation.
-
Mass Spectrometry-Based Detection: The incorporation of the ¹³C₆-label results in a predictable mass shift in modified peptides and proteins. This mass shift allows for the specific detection and quantification of newly synthesized O-GlcNAcylated proteins using mass spectrometry-based proteomic approaches.
By tracing the incorporation of ¹³C₆-GlcNAc into UDP-GlcNAc and subsequently into proteins, researchers can gain quantitative insights into the flux of the HBP, the dynamics of O-GlcNAcylation, and the turnover rates of specific O-GlcNAcylated proteins.
Quantitative Data on ¹³C₆-GlcNAc Metabolism and O-GlcNAcylation Dynamics
The use of ¹³C₆-GlcNAc and other ¹³C-labeled precursors has enabled the quantification of HBP flux and O-GlcNAcylation dynamics in various cellular models. The following tables summarize key quantitative data from published studies.
| Parameter | Cell/Tissue Type | Tracer and Concentration | Key Findings | Reference |
| UDP-GlcNAc M+6 Molar Percent Enrichment (MPE) | Isolated murine working hearts | [U-¹³C₆]glucosamine (1, 10, 50, 100 µM) | Concentration-dependent increase in UDP-GlcNAc levels and MPE, with a plateau at 56.3 ± 2.9% MPE with 100 µM. | [1] |
| HBP Flux | Isolated murine working hearts | [U-¹³C₆]glucose (5.5 or 25 mM) | HBP flux was calculated to be ~2.5 nmol/g of heart protein/min, representing ~0.003–0.006% of glycolysis. | [1] |
| O-GlcNAc Peptide Turnover Rates | HeLa cells | ¹³C₆-glucose | Turnover rates for 20 O-GlcNAc peptides from 14 proteins were determined and found to be generally slower than phosphorylation or acetylation. | [2] |
| UDP-HexNAc Abundance | Pancreatic cancer cell lines (8988-S vs. 8988-T) | ¹³C-glucose | 8988-S cells showed ~7-fold higher total UDP-HexNAc and ~3-fold more ¹³C labeling compared to 8988-T cells. | [3] |
Experimental Protocols
This section provides a detailed methodology for a typical experiment involving metabolic labeling with ¹³C₆-GlcNAc, enrichment of O-GlcNAcylated peptides, and analysis by mass spectrometry.
Protocol 1: Metabolic Labeling of Cultured Cells with ¹³C₆-GlcNAc
-
Cell Culture: Culture cells of interest to the desired confluency in their standard growth medium.
-
Media Exchange: For the labeling experiment, replace the standard medium with a glucose-free and glutamine-free medium supplemented with dialyzed fetal bovine serum.
-
Labeling: Add ¹³C₆-GlcNAc to the medium at a final concentration typically ranging from 50 µM to 1 mM. The optimal concentration should be determined empirically for each cell line and experimental goal.
-
Incubation: Incubate the cells for a time course ranging from a few hours to several days, depending on the desired level of incorporation and the turnover rate of the proteins of interest. For dynamic studies, multiple time points are recommended.
-
Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors, as well as an O-GlcNAcase inhibitor (e.g., PUGNAc or Thiamet-G) to preserve O-GlcNAc modifications.
Protocol 2: Enrichment of O-GlcNAcylated Peptides using Phenylboronic Acid Solid-Phase Extraction
-
Protein Digestion: Precipitate the protein from the cell lysate and digest it into peptides using a suitable protease, such as trypsin.
-
Peptide Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction cartridge.
-
Enrichment:
-
Dissolve the dried peptides in anhydrous dimethyl sulfoxide (DMSO).
-
Load the peptide solution onto a phenylboronic acid (PBA) solid-phase extraction cartridge. The diol group of the GlcNAc moiety will react with the boronic acid, leading to the capture of O-GlcNAcylated peptides.
-
Wash the cartridge extensively with DMSO to remove non-specifically bound peptides.
-
Elute the enriched O-GlcNAcylated peptides with an acidic solution (e.g., 0.1% trifluoroacetic acid).
-
Protocol 3: LC-MS/MS Analysis of ¹³C₆-GlcNAc Labeled Peptides
-
Liquid Chromatography (LC): Separate the enriched peptides using a nano-flow high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer.
-
Mass Spectrometry (MS):
-
Acquire full MS scans to detect the precursor ions of the peptides. The incorporation of ¹³C₆-GlcNAc will result in a mass shift of +6.020 Da for peptides containing a single ¹³C₆-GlcNAc modification.
-
Perform tandem mass spectrometry (MS/MS) on the precursor ions to obtain fragmentation spectra for peptide sequencing and localization of the O-GlcNAc modification site.
-
Utilize fragmentation methods that preserve the labile O-GlcNAc modification, such as Electron Transfer Dissociation (ETD) or Higher-energy Collisional Dissociation (HCD) with optimized collision energy.
-
-
Data Analysis:
-
Use specialized software to search the MS/MS data against a protein database to identify the O-GlcNAcylated peptides and proteins.
-
Quantify the relative abundance of the light (unlabeled) and heavy (¹³C₆-labeled) forms of each O-GlcNAcylated peptide to determine turnover rates and changes in O-GlcNAcylation stoichiometry.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by O-GlcNAcylation and a typical experimental workflow for studying ¹³C₆-GlcNAc incorporation.
Caption: Metabolic fate of ¹³C₆-GlcNAc via the salvage pathway.
Caption: Experimental workflow for ¹³C₆-GlcNAc labeling and analysis.
Caption: O-GlcNAcylation negatively regulates insulin signaling.
Conclusion
This compound is an indispensable tool for researchers investigating the intricate roles of the hexosamine biosynthetic pathway and O-GlcNAcylation in cellular physiology and disease. By enabling the precise tracing and quantification of these processes, ¹³C₆-GlcNAc provides a powerful approach to unraveling the complex interplay between nutrient metabolism and cellular signaling. The methodologies and data presented in this guide offer a solid foundation for designing and interpreting experiments aimed at understanding the profound impact of O-GlcNAcylation on cellular function.
References
A Technical Guide to Isotopic Labeling with N-Acetyl-D-glucosamine-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the principles, methodologies, and applications of metabolic isotopic labeling using N-Acetyl-D-glucosamine-¹³C₆ (¹³C₆-GlcNAc). This technique is a powerful tool for tracing the flux of GlcNAc through metabolic pathways and quantifying dynamic changes in protein glycosylation, particularly O-GlcNAcylation, which is implicated in numerous diseases including cancer, diabetes, and neurodegenerative disorders.
Core Principles: Tracing Glycosylation Pathways
Isotopic labeling is a technique used to track the passage of an isotope through a reaction, metabolic pathway, or cell.[1] By replacing atoms with their heavier, non-radioactive stable isotopes, researchers can trace the fate of molecules in complex biological systems.[1][2] N-Acetyl-D-glucosamine-¹³C₆ is a stable isotope-labeled form of GlcNAc where all six carbon atoms have been replaced with the ¹³C isotope.[3][4] This labeling imparts a predictable mass shift, allowing for the differentiation and quantification of newly synthesized glycans and glycoproteins using mass spectrometry.[5]
The primary pathway traced by ¹³C₆-GlcNAc is the Hexosamine Biosynthetic Pathway (HBP) . In mammalian cells, GlcNAc can enter the HBP through a salvage pathway, where it is phosphorylated and ultimately converted into Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc).[6][7] UDP-GlcNAc is the universal donor substrate for enzymes that attach GlcNAc to proteins, such as O-GlcNAc transferase (OGT) for O-GlcNAcylation and various glycosyltransferases involved in N-linked glycosylation in the endoplasmic reticulum and Golgi.[6][8][9][10]
By supplying cells with ¹³C₆-GlcNAc, the heavy isotope is incorporated into UDP-GlcNAc and subsequently transferred onto proteins. This allows for the precise tracking and measurement of glycosylation dynamics.[4][11]
Quantitative Data Presentation
The primary quantitative output from a ¹³C₆-GlcNAc labeling experiment is the mass shift detected by mass spectrometry. Each molecule of ¹³C₆-GlcNAc incorporated into a peptide or glycan increases its mass by 6.02 Daltons compared to its unlabeled (¹²C) counterpart. This distinct mass difference allows for accurate quantification by comparing the signal intensities of the "light" (unlabeled) and "heavy" (labeled) isotopic peaks.
| Parameter | Description | Quantitative Value |
| Isotope | Stable Isotope of Carbon | ¹³C |
| Tracer Molecule | N-Acetyl-D-glucosamine-¹³C₆ | C₈¹³C₆H₁₅NO₆ |
| Mass of Unlabeled GlcNAc | C₈H₁₅NO₆ | ~221.21 Da |
| Mass of Labeled GlcNAc | ¹³C₆C₂H₁₅NO₆ | ~227.23 Da |
| Mass Shift per Label (Δm/z) | Mass difference from six ¹³C atoms | +6.02 Da |
| Mass Shift for a Peptide + 1 GlcNAc | Single glycosylation event | +6.02 Da |
| Mass Shift for a Peptide + 2 GlcNAc | Double glycosylation event | +12.04 Da |
| Mass Shift for a Peptide + n GlcNAc | Multiple glycosylation events | n * 6.02 Da |
Note: Exact masses may vary slightly based on isotopic purity and calculation method. The mass shift is the most critical value.
Experimental Workflow & Protocols
A typical metabolic labeling experiment involves cell culture, tracer incubation, sample preparation, and mass spectrometry analysis. The goal is to efficiently incorporate the ¹³C₆-GlcNAc, extract the proteins or glycopeptides of interest, and analyze them to quantify the isotopic enrichment.
Detailed Experimental Protocols
The following protocols are synthesized from established methodologies and should be optimized for specific cell lines and experimental goals.
Protocol 1: Cell Culture and Metabolic Labeling
-
Cell Seeding: Plate cells (e.g., HeLa, HEK293) in 6-well plates or 10 cm dishes at a density that will achieve ~80-90% confluency at the time of harvest.[4] Allow cells to adhere overnight in standard growth medium.
-
Labeling Medium Preparation: Prepare fresh growth medium (e.g., DMEM or RPMI 1640). Supplement this medium with the desired concentration of N-Acetyl-D-glucosamine-¹³C₆. A typical starting concentration can range from 50 µM to 200 µM, but should be optimized.
-
Labeling Incubation: Aspirate the standard medium from the cells and gently wash once with sterile 1x PBS.[4] Add the prepared ¹³C₆-GlcNAc-containing labeling medium to the cells.
-
Incubation: Culture the cells for a specified duration to allow for metabolic incorporation. Incubation times typically range from 24 to 48 hours.[4] For dynamic studies (e.g., turnover rates), a time-course experiment with multiple harvest points is recommended.
Protocol 2: Cell Lysis and Protein Preparation
-
Harvesting: After incubation, place the culture dish on ice. Aspirate the labeling medium and wash the cells twice with ice-cold 1x PBS to remove residual medium.[4]
-
Lysis: Lyse the cells directly in the dish using a suitable lysis buffer. For total proteome analysis, a strong urea-based buffer is effective (e.g., 8 M urea, 200 mM Tris-HCl pH 8.0, 4% CHAPS).[12] Scrape the cells, transfer the lysate to a microcentrifuge tube, and sonicate briefly to shear DNA.[13]
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cell debris.[12] Carefully transfer the supernatant (protein extract) to a new tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a compatible assay (e.g., BCA assay).
-
Reduction and Alkylation:
-
Digestion: Dilute the sample with a buffer such as 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M. Add a protease (e.g., MS-grade Trypsin) at a 1:50 to 1:100 enzyme-to-protein ratio and incubate overnight at 37°C.[3]
Protocol 3: Glycopeptide Enrichment
Due to the low stoichiometry of many glycosylation events, enrichment of glycopeptides is often necessary to detect them by mass spectrometry.[6]
-
Enrichment Strategy Selection: Choose an appropriate enrichment method. Common strategies include:
-
Lectin Affinity Chromatography: Wheat germ agglutinin (WGA) has an affinity for GlcNAc and can be used to enrich O-GlcNAcylated peptides.[6] This is often performed as a weak affinity chromatography (LWAC) method.[6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique separates peptides based on hydrophilicity and is effective for enriching glycosylated peptides, which are more hydrophilic than their non-glycosylated counterparts.
-
Chemical/Chemoenzymatic Tagging: If using GlcNAc analogs with bioorthogonal handles (e.g., an azide), peptides can be tagged with biotin via click chemistry and enriched on streptavidin beads.[12]
-
-
Sample Clean-up: After enrichment, desalt the peptides using a C18 solid-phase extraction (SPE) column or tip to remove salts and detergents that can interfere with MS analysis.[3] Elute the peptides and dry them completely in a vacuum concentrator.
Protocol 4: LC-MS/MS Analysis
-
Sample Resuspension: Reconstitute the dried peptide sample in a solution suitable for mass spectrometry, typically 0.1% formic acid in 2-5% acetonitrile/water.[5]
-
Liquid Chromatography (LC):
-
Inject the sample into a nano-flow HPLC system equipped with a C18 reversed-phase analytical column (e.g., 75 µm x 150 mm).[8]
-
Separate peptides using a gradient of increasing acetonitrile concentration (e.g., a 60-120 minute gradient from 5% to 40% acetonitrile with 0.1% formic acid) at a flow rate of ~300 nL/min.[8]
-
-
Mass Spectrometry (MS/MS):
-
Analyze the eluting peptides on a high-resolution Orbitrap mass spectrometer (e.g., Orbitrap Fusion Lumos) operating in positive ion mode.[8]
-
Use a data-dependent acquisition (DDA) method. Acquire full MS scans at high resolution (e.g., 120,000).
-
Select the most intense precursor ions for fragmentation. Use a fragmentation method suitable for glycopeptides, such as Higher-energy C-trap Dissociation (HCD) or Electron-Transfer Dissociation (ETD). HCD can identify the peptide backbone and report on the glycan composition (via oxonium ions), while ETD is often superior for localizing the exact site of the labile O-GlcNAc modification.[6]
-
-
Data Analysis:
-
Use specialized software (e.g., Proteome Discoverer, MaxQuant) to search the raw MS/MS data against a protein database.
-
Specify the ¹³C₆-GlcNAc modification (+227.23 Da on Ser/Thr) as a variable modification.
-
Quantify the relative abundance of light versus heavy glycopeptides by extracting the ion chromatograms for the corresponding isotopic pairs. The ratio of the peak areas reflects the degree of new glycan synthesis during the labeling period.
-
References
- 1. Sample Prep Tech Tip: N-linked Glycans | Phenomenex [phenomenex.com]
- 2. Glycoprotein N-glycan preparation for MS analysis | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 3. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Glycopeptides by Multiple Reaction Monitoring LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for Enrichment and Assignment of N-Acetylglucosamine Modification Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Proteome wide purification and identification of O-GlcNAc modified proteins using Click chemistry and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sparse isotope labeling for nuclear magnetic resonance (NMR) of glycoproteins using 13C-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. LC-MS/MS Quantitation of HILIC-Enriched N-glycopeptides Derived from Low-Abundance Serum Glycoproteins in Patients with Narcolepsy Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Glycocode: A Technical Guide to Glycosylation Analysis Using N-Acetyl-D-glucosamine-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the use of N-Acetyl-D-glucosamine-¹³C₆ (¹³C₆-GlcNAc) as a powerful tool for investigating protein glycosylation. Aimed at researchers, scientists, and professionals in drug development, this document details the core principles, experimental methodologies, and data interpretation strategies for leveraging stable isotope labeling to unravel the complexities of the glycocode.
Introduction to N-Acetyl-D-glucosamine-¹³C₆ in Glycosylation Research
N-Acetyl-D-glucosamine (GlcNAc) is a fundamental monosaccharide that serves as a critical building block for complex carbohydrate structures, known as glycans, that are attached to proteins.[1] This post-translational modification, or glycosylation, is integral to a vast array of biological processes, including protein folding and stability, cellular signaling, and immune responses.[1][2] The stable isotope-labeled form, N-Acetyl-D-glucosamine-¹³C₆, contains six Carbon-13 atoms in its glucose backbone, making it an invaluable tracer for metabolic studies.[1]
When introduced to cells in culture, ¹³C₆-GlcNAc is metabolized and incorporated into glycoproteins and other glycoconjugates.[1] This "heavy" label allows for the precise tracking and quantification of glycosylation events using mass spectrometry.[1][3] By comparing the abundance of labeled ("heavy") versus unlabeled ("light") glycopeptides or glycans, researchers can gain quantitative insights into the dynamics of glycosylation under various experimental conditions. This approach is central to the field of quantitative glycoproteomics and is instrumental in identifying biomarkers and therapeutic targets.[2][3]
Core Glycosylation Pathways
Protein glycosylation is broadly categorized into two major types: N-linked and O-linked glycosylation. ¹³C₆-GlcNAc can be used to study both pathways as it is a precursor to the UDP-GlcNAc donor substrate utilized in these processes.
N-Linked Glycosylation
N-linked glycosylation is characterized by the attachment of a glycan to the nitrogen atom of an asparagine (Asn) residue within the consensus sequence Asn-X-Ser/Thr, where X can be any amino acid except proline.[3] The biosynthesis of N-linked glycans is a highly conserved process that begins in the endoplasmic reticulum (ER) and continues in the Golgi apparatus.[3]
The process starts with the synthesis of a dolichol-linked precursor oligosaccharide on the ER membrane.[4] This precursor is then transferred en bloc to the nascent polypeptide chain.[4] Subsequently, the glycan is trimmed and further modified by a series of glycosidases and glycosyltransferases as the glycoprotein moves through the secretory pathway.[3] These modifications give rise to the three main types of N-glycans: high-mannose, complex, and hybrid.[5]
O-Linked Glycosylation and the Hexosamine Biosynthesis Pathway (HBP)
O-linked glycosylation involves the attachment of a glycan to the hydroxyl group of a serine (Ser) or threonine (Thr) residue. A particularly dynamic and widespread form of O-glycosylation is O-GlcNAcylation, the addition of a single N-acetylglucosamine molecule.[6] This modification is abundant on nuclear, cytoplasmic, and mitochondrial proteins.[7]
The substrate for O-GlcNAcylation, UDP-GlcNAc, is the end product of the Hexosamine Biosynthesis Pathway (HBP).[6][8] The HBP integrates glucose, amino acid, fatty acid, and nucleotide metabolism, positioning O-GlcNAcylation as a key nutrient sensor.[6][7] The addition and removal of O-GlcNAc are catalyzed by a single pair of enzymes: O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA), respectively.[6][9] This rapid cycling allows O-GlcNAcylation to modulate cellular processes in response to nutrient availability and stress.[7][10]
The Role of O-GlcNAcylation in Cellular Signaling
As a nutrient-responsive modification, O-GlcNAcylation plays a crucial role in integrating and modulating major signaling pathways.[6][11] Its dynamic nature allows it to act as a rheostat, fine-tuning cellular responses to metabolic fluctuations.[10]
Insulin Signaling
O-GlcNAcylation has a complex interplay with phosphorylation in the insulin signaling pathway. Many proteins involved in this pathway are O-GlcNAc modified.[12] Under conditions of high glucose, increased flux through the HBP leads to elevated O-GlcNAcylation of key signaling proteins. This can attenuate the insulin signal, contributing to insulin resistance, a hallmark of type 2 diabetes.[10] For instance, OGT can translocate to the plasma membrane upon prolonged insulin signaling and modify proteins like AKT, reducing its activity and affecting downstream cascades.[12]
Hippo/YAP Pathway
The Hippo pathway is a critical regulator of organ size and its dysregulation is implicated in cancer.[6][11] O-GlcNAcylation of the transcriptional co-activator YAP (Yes-associated protein) at Serine 109 prevents its phosphorylation at the adjacent Serine 127.[6][11] This inhibition of phosphorylation allows YAP to translocate to the nucleus, where it promotes the expression of genes involved in proliferation and inhibits apoptosis.[6][11] This glucose-induced YAP O-GlcNAcylation can thereby contribute to tumorigenesis.[6][11]
Data Presentation: Quantitative Analysis of Glycosylation
Metabolic labeling with ¹³C₆-GlcNAc enables the relative quantification of glycosylation changes between different experimental conditions. Mass spectrometry is used to measure the ratio of heavy (¹³C-labeled) to light (¹²C-native) glycopeptides or released glycans. The following tables are illustrative examples of how such quantitative data can be presented.
Disclaimer: The data presented in Tables 1 and 2 are representative and for illustrative purposes only. They do not reflect the results of a specific experiment but are intended to demonstrate the format for presenting quantitative data from a stable isotope labeling study.
Table 1: Relative Quantification of N-Glycopeptides from a Model Glycoprotein in Response to Drug Treatment.
| Glycopeptide ID | Glycan Composition | Fold Change (Drug vs. Control) | p-value |
| GP-01 | Hex₅HexNAc₂ | 1.8 | 0.045 |
| GP-02 | Hex₅HexNAc₃ | 2.5 | 0.021 |
| GP-03 | Hex₅HexNAc₄ | 1.2 | 0.350 |
| GP-04 | Hex₆HexNAc₅NeuAc₁ | -2.1 | 0.015 |
| GP-05 | Hex₆HexNAc₅NeuAc₂ | -3.4 | 0.008 |
Table 2: Relative Quantification of O-GlcNAc Modified Peptides in Response to Nutrient Deprivation.
| Protein | Peptide Sequence | Fold Change (Low Glucose vs. High Glucose) | p-value |
| Protein A | ...SGAT... | -4.2 | 0.005 |
| Protein B | ...TPLK... | -2.8 | 0.012 |
| Protein C | ...SVQR... | -1.5 | 0.048 |
| Protein D | ...SAET... | -3.9 | 0.009 |
S and T* indicate the O-GlcNAc modified serine and threonine residues.
Experimental Protocols
The following protocols provide a general framework for conducting a quantitative glycoproteomics experiment using ¹³C₆-GlcNAc metabolic labeling.
Protocol 1: Metabolic Labeling of Cultured Cells
-
Cell Culture: Culture cells in standard growth medium to the desired confluency. For comparative analysis, set up parallel cultures for the "light" (control) and "heavy" (experimental) conditions.
-
Labeling Medium Preparation: Prepare the "heavy" labeling medium by supplementing glucose-free medium with ¹³C₆-GlcNAc at an optimized concentration. The "light" medium will contain an equivalent concentration of unlabeled GlcNAc.
-
Metabolic Labeling: Replace the standard growth medium with the prepared "light" or "heavy" labeling medium.
-
Incubation: Incubate the cells for a period sufficient to allow for the metabolic incorporation of the labeled sugar. This duration should be optimized for the specific cell line and experimental goals, but typically ranges from 24 to 72 hours.
-
Cell Harvest: After incubation, harvest the cells by scraping or trypsinization, followed by washing with ice-cold phosphate-buffered saline (PBS).
Protocol 2: Glycoprotein Extraction and Digestion
-
Cell Lysis: Lyse the harvested cell pellets in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Sample Pooling (for SILAC-like approach): If comparing two conditions, combine equal amounts of protein from the "light" and "heavy" lysates.
-
Reduction and Alkylation: Reduce the disulfide bonds in the protein mixture by adding dithiothreitol (DTT) and incubating at 50-60°C. Subsequently, alkylate the free sulfhydryl groups by adding iodoacetamide (IAA) and incubating in the dark at room temperature.
-
Proteolytic Digestion: Digest the proteins into peptides using a sequence-specific protease, most commonly sequencing-grade trypsin, overnight at 37°C.
-
Desalting: Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and other contaminants that can interfere with mass spectrometry analysis.
Protocol 3: Mass Spectrometry Analysis
-
LC-MS/MS Analysis: Analyze the desalted peptide mixture using a high-resolution nano-liquid chromatography-tandem mass spectrometry (nano-LC-MS/MS) system.
-
Chromatographic Separation: Separate the peptides on a reverse-phase nano-LC column using a gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase containing a small amount of acid (e.g., formic acid).
-
Mass Spectrometry Data Acquisition: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode. In this mode, the instrument performs a full MS scan to detect the peptide precursor ions, followed by MS/MS scans of the most abundant precursor ions to generate fragmentation spectra.
-
Data Analysis: Use specialized glycoproteomics software to analyze the acquired MS and MS/MS data. The software should be capable of identifying the glycopeptides, determining the glycan composition and peptide sequence, and quantifying the relative abundance of the "heavy" and "light" forms of each glycopeptide based on their respective peak intensities in the MS1 scans.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows described in this guide.
References
- 1. QUANTITATIVE CLINICAL GLYCOMICS STRATEGIES: A GUIDE FOR SELECTING THE BEST ANALYSIS APPROACH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Strategies for Proteome-Wide Quantification of Glycosylation Macro- and Micro-Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynamic changes in O-GlcNAcylation regulate osteoclast differentiation and bone loss via nucleoporin 153 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Mass Spectrometry for O-GlcNAcylation [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Glycan/Protein-Stable Isotope Labeling in Cell Culture for Enabling Concurrent Quantitative Glycomics/Proteomics/Glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Recent Advances in Labeling‐Based Quantitative Glycomics: From High‐Throughput Quantification to Structural Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to N-Acetyl-D-glucosamine-13C6 for Studying O-GlcNAcylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of N-Acetyl-D-glucosamine-13C6 (¹³C₆-GlcNAc) in the study of O-GlcNAcylation, a dynamic and critical post-translational modification. This stable isotope-labeled monosaccharide serves as a powerful tool for researchers to trace, quantify, and understand the complex roles of O-GlcNAcylation in various cellular processes and disease states.
Core Principles: Metabolic Labeling with ¹³C₆-GlcNAc
O-GlcNAcylation is the attachment of a single N-acetylglucosamine (GlcNAc) moiety to serine or threonine residues of nuclear and cytoplasmic proteins. This process is regulated by two key enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it. The donor substrate for OGT is UDP-N-acetylglucosamine (UDP-GlcNAc), which is synthesized through the hexosamine biosynthetic pathway (HBP).[1][2][3]
Metabolic labeling with ¹³C₆-GlcNAc involves introducing this isotopically labeled sugar to cells in culture. The cells uptake ¹³C₆-GlcNAc and incorporate it into the HBP, ultimately leading to the formation of ¹³C-labeled UDP-GlcNAc. OGT then utilizes this "heavy" UDP-GlcNAc to modify target proteins. The incorporation of the ¹³C isotope results in a predictable mass shift in the modified proteins and their derived peptides, which can be accurately detected and quantified by mass spectrometry.[1][2][4] This strategy allows for the precise measurement of O-GlcNAcylation dynamics, including turnover rates, without the need for antibodies or chemical tags.
Alternatively, cells can be cultured with ¹³C₆-glucose, which serves as a precursor for the de novo synthesis of ¹³C-labeled UDP-GlcNAc through the HBP.[1][2][4]
Quantitative Data on O-GlcNAcylation Turnover
The use of ¹³C₆-GlcNAc or its precursors in combination with quantitative mass spectrometry has enabled the determination of O-GlcNAcylation turnover rates for numerous proteins. These rates provide insights into the dynamic nature of this modification on specific protein sites. Below is a summary of reported turnover rates for several O-GlcNAcylated peptides from HeLa cell nuclei, as determined by metabolic labeling with ¹³C₆-glucose.
| Protein | UniProt ID | Peptide Sequence | O-GlcNAc Site | Turnover Rate (k) (h⁻¹) | Half-life (t½) (h) |
| Host cell factor 1 | Q15280 | GSPAT(glc)SPATSPATSPR | Thr | 0.043 | 16.1 |
| Nucleoporin Nup62 | P37198 | T(glc)TPAAPATTEAPAGSST(glc)SGSGFNFGSGATTT(glc)TR | Thr | 0.028 | 24.8 |
| Nucleoporin Nup62 | P37198 | T(glc)TPAAPATTEAPAGSST(glc)SGSGFNFGSGATT(glc)TTR | Thr | 0.028 | 24.8 |
| O-GlcNAc transferase | O15294 | VGINALEKPT(glc)T(glc)T(glc)T(glc)SSPSK | Thr | 0.025 | 27.7 |
| Macrophage-capping protein | P40128 | T(glc)T(glc)PTPAAPATTEAPAGSST(glc)SGSGFNFGSGATTT(glc)TR | Thr | 0.024 | 28.9 |
| Vimentin | P08670 | SSYRRT(glc)FGPP | Thr | 0.021 | 33.0 |
| Lamin-B1 | P20700 | T(glc)APASASGSQLVARS | Thr | 0.019 | 36.5 |
| Vimentin | P08670 | T(glc)ISSLR | Thr | 0.018 | 38.5 |
| Vimentin | P08670 | T(glc)SSSR | Thr | 0.017 | 40.8 |
| Vimentin | P08670 | T(glc)TTR | Thr | 0.016 | 43.3 |
| Vimentin | P08670 | T(glc)T(glc)R | Thr | 0.015 | 46.2 |
| Vimentin | P08670 | T(glc)T(glc)ST(glc)R | Thr | 0.014 | 49.5 |
| Vimentin | P08670 | T(glc)T(glc)ST(glc)ST(glc)R | Thr | 0.013 | 53.3 |
| Vimentin | P08670 | T(glc)T(glc)ST(glc)ST(glc)ST(glc)R | Thr | 0.012 | 57.8 |
Experimental Protocols
Metabolic Labeling of Cells with ¹³C₆-GlcNAc (or ¹³C₆-Glucose)
This protocol outlines the general steps for metabolic labeling of cultured cells to study O-GlcNAcylation dynamics.
Materials:
-
Cell line of interest (e.g., HeLa cells)
-
Complete cell culture medium
-
Glucose-free cell culture medium
-
This compound (¹³C₆-GlcNAc) or D-Glucose-13C6 (¹³C₆-Glucose)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Cell Culture: Culture cells to approximately 80% confluency in standard complete medium.
-
Medium Exchange: Aspirate the standard medium and wash the cells once with sterile PBS.
-
Labeling Medium Preparation: Prepare the labeling medium by supplementing glucose-free medium with either ¹³C₆-GlcNAc (at a final concentration of 1-10 mM) or ¹³C₆-Glucose (at a final concentration similar to standard medium, e.g., 25 mM).
-
Metabolic Labeling: Add the labeling medium to the cells and incubate for the desired time course (e.g., 0, 2, 4, 8, 12, 24, 48 hours) to monitor the incorporation of the heavy isotope.
-
Cell Harvest: At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Lyse the cells directly on the plate with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Lysate Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay.
-
Sample Storage: Store the protein lysates at -80°C until further processing for mass spectrometry analysis.
Sample Preparation for Mass Spectrometry
This protocol describes the steps for preparing ¹³C-labeled protein lysates for quantitative proteomic analysis of O-GlcNAcylation.
Materials:
-
¹³C-labeled protein lysate
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid
-
C18 solid-phase extraction (SPE) cartridges
-
Enrichment materials for O-GlcNAc peptides (e.g., phenylboronic acid agarose or wheat germ agglutinin (WGA) agarose)
Procedure:
-
Reduction and Alkylation:
-
To a known amount of protein lysate (e.g., 1 mg), add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample with ammonium bicarbonate buffer to reduce the concentration of any denaturants (e.g., urea, SDS).
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Desalting:
-
Acidify the peptide solution with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
Enrichment of O-GlcNAcylated Peptides:
-
Resuspend the dried peptides in an appropriate binding buffer for the chosen enrichment method.
-
Perform enrichment of O-GlcNAcylated peptides using phenylboronic acid or WGA affinity chromatography.[1]
-
Wash the enrichment resin extensively to remove non-specifically bound peptides.
-
Elute the enriched O-GlcNAcylated peptides.
-
-
Final Desalting:
-
Desalt the enriched peptides using a C18 tip or SPE cartridge.
-
Dry the final peptide sample in a vacuum centrifuge and store at -80°C until mass spectrometry analysis.
-
Mass Spectrometry Analysis
Enriched ¹³C-labeled O-GlcNAcylated peptides are typically analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-flow HPLC system is used.
-
Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) methods can be employed.
-
Fragmentation: Electron-transfer dissociation (ETD) or higher-energy collisional dissociation (HCD) are commonly used to fragment the peptides while preserving the labile O-GlcNAc modification.
-
Data Analysis: Specialized software is used to identify the O-GlcNAcylated peptides and quantify the relative abundance of the light (¹²C) and heavy (¹³C) isotopic pairs. The ratio of heavy to light peptide signals over time is used to calculate the turnover rate of the O-GlcNAc modification.
Signaling Pathways and Experimental Workflows
The study of O-GlcNAcylation dynamics using ¹³C₆-GlcNAc is crucial for understanding its role in various signaling pathways, particularly in the context of nutrient sensing and cellular regulation.
Hexosamine Biosynthetic Pathway and O-GlcNAcylation Cycling
The HBP integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce UDP-GlcNAc, the donor for O-GlcNAcylation. This positions O-GlcNAcylation as a key sensor of the cell's metabolic state.
Experimental Workflow for Quantitative O-GlcNAc Proteomics
The overall workflow for studying O-GlcNAcylation dynamics using stable isotope labeling is a multi-step process from cell culture to data analysis.
O-GlcNAcylation in Insulin Signaling
O-GlcNAcylation plays a significant role in regulating the insulin signaling pathway. Increased flux through the HBP, often associated with hyperglycemia, can lead to increased O-GlcNAcylation of key signaling proteins, which can in turn attenuate insulin signaling and contribute to insulin resistance.[5][6][7][8]
Conclusion
The use of this compound and its precursors for metabolic labeling has become an indispensable technique for the quantitative analysis of O-GlcNAcylation. This approach provides a powerful means to investigate the dynamic nature of this critical post-translational modification and its intricate role in regulating cellular signaling pathways. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute experiments aimed at unraveling the complexities of O-GlcNAcylation in health and disease.
References
- 1. A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Proteomic approaches for site-specific O-GlcNAcylation analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. Sites within the early steps of the insulin signaling pathway affected by OGT and O-GlcNAcylation [pfocr.wikipathways.org]
- 6. researchgate.net [researchgate.net]
- 7. O-GlcNAc modification, insulin signaling and diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
N-Acetyl-D-glucosamine-13C6: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for N-Acetyl-D-glucosamine-13C6, a stable isotope-labeled monosaccharide crucial for metabolic research and drug development. Due to the limited availability of specific safety data for the isotopically labeled compound, this document primarily relies on the well-established safety profile of its non-labeled counterpart, N-Acetyl-D-glucosamine. The introduction of carbon-13 isotopes is not expected to alter the chemical reactivity or toxicological properties of the molecule.
Chemical and Physical Properties
This compound is the N-acetyl derivative of glucosamine in which the six carbon atoms have been replaced with the carbon-13 isotope. This labeling makes it a valuable tracer for in vivo and in vitro studies of metabolic pathways, particularly those involving glycosylation.
| Property | Value | References |
| Appearance | White to off-white powder | [1] |
| Molecular Formula | ¹³C₆C₂H₁₅NO₆ | [1] |
| Molecular Weight | Approximately 227.16 g/mol | [1] |
| Melting Point | 211 °C (decomposes) | [1] |
| Solubility | Soluble in water (50 mg/mL) | [1] |
| Storage Temperature | -20°C | [1] |
Hazard Identification and Safety Precautions
N-Acetyl-D-glucosamine is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008.[2][3] However, as with any chemical, appropriate safety precautions should be taken.
Potential Hazards:
-
May cause mild skin and eye irritation upon contact.
-
Inhalation of dust may cause respiratory tract irritation.[4]
-
As with many organic powders, fine dust dispersed in the air in sufficient concentrations can create a potential dust explosion hazard in the presence of an ignition source.[4]
Recommended Personal Protective Equipment (PPE):
| PPE | Specification | References |
| Eye Protection | Safety glasses or goggles. | [1][2] |
| Hand Protection | Impervious gloves (e.g., nitrile rubber). | [2] |
| Respiratory Protection | Not required under normal use. If dust is generated, a dust mask (e.g., N95) is recommended. | [1][2] |
| Body Protection | Laboratory coat. | [2] |
Handling and Storage
Safe Handling:
-
Limit all unnecessary personal contact.[5]
-
Use in a well-ventilated area.[5]
-
Avoid generating dust.[5]
-
Ground all equipment containing the material to prevent static discharge.[4]
-
Avoid contact with incompatible materials such as strong acids and bases.[3]
Storage:
-
Store in a cool, dry, and well-ventilated place.[2]
-
Keep the container tightly closed.[2]
-
The recommended storage temperature is -20°C.[1]
First Aid and Emergency Procedures
| Situation | First Aid Measures | References |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. | [2][4] |
| Skin Contact | Wash off with soap and plenty of water. | [2] |
| Eye Contact | Flush eyes with water as a precaution for at least 15 minutes. | [2][4] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek medical attention if a large amount is swallowed or if symptoms appear. | [2][4] |
| Fire | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. For large fires, use water spray, fog, or foam.[2][4] | |
| Accidental Release | Sweep up the spilled solid, avoiding dust generation, and place it in a suitable container for disposal. Clean the contaminated surface with water.[2][4] |
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations. It may be disposed of as a non-hazardous waste.[2]
Experimental Protocols
This compound is primarily used as a tracer in metabolic studies. Below are generalized protocols for its use in cell culture and subsequent analysis.
Cell Culture Labeling
Objective: To incorporate this compound into cellular glycoproteins for metabolic analysis.
Methodology:
-
Preparation of Stock Solution: Aseptically prepare a stock solution of this compound in a suitable solvent, such as sterile phosphate-buffered saline (PBS) or cell culture medium. The concentration of the stock solution will depend on the specific experimental requirements.
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate or flask and allow them to adhere and grow overnight.
-
Labeling: Remove the existing culture medium and replace it with fresh medium supplemented with the desired final concentration of this compound.
-
Incubation: Incubate the cells for a specified period to allow for the uptake and incorporation of the labeled monosaccharide into cellular pathways.
-
Cell Harvesting: After incubation, wash the cells with cold PBS to remove any unincorporated label. The cells can then be harvested for downstream analysis.
Sample Preparation for Mass Spectrometry
Objective: To prepare labeled cells for the analysis of this compound incorporation by mass spectrometry.
Methodology:
-
Cell Lysis: Lyse the harvested cells using a suitable lysis buffer containing protease inhibitors.
-
Protein Precipitation: Precipitate the proteins from the cell lysate using a solvent such as cold acetonitrile.
-
Separation: Centrifuge the sample to pellet the precipitated protein and collect the supernatant containing the labeled metabolites.
-
Derivatization (Optional): Depending on the analytical method, derivatization of the metabolites may be necessary to improve their chromatographic separation and mass spectrometric detection.
-
Analysis: Analyze the prepared sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the incorporation of this compound into various metabolites.
Visualizations
Experimental Workflow for Metabolic Labeling
Caption: A generalized workflow for metabolic labeling experiments using this compound.
N-Acetylglucosamine Signaling Pathway Involvement
Caption: Intracellular this compound can be incorporated into O- and N-linked glycosylation pathways, influencing cellular processes.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comprehensive Analysis of 13C6 Glucose Fate in the Hypoxia-Tolerant Blind Mole Rat Skin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycoprotein N-glycan preparation for MS analysis | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 5. N-acetyl-D-[UL-13C6]glucosamine|13C6 Labeled Isotope [benchchem.com]
- 6. N-Acetylglucosamine Functions in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Acetyl-D-glucosamine-13C6: Physical Properties, Chemical Characteristics, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-D-glucosamine-13C6 (¹³C₆-GlcNAc) is a stable isotope-labeled derivative of N-Acetyl-D-glucosamine (GlcNAc), a fundamental monosaccharide ubiquitous in biological systems. With all six carbon atoms of the glucose backbone replaced by the heavy isotope ¹³C, this compound serves as a powerful tracer for metabolic flux analysis, particularly within the Hexosamine Biosynthesis Pathway (HBP). Its incorporation into various biomolecules allows for precise tracking and quantification in complex biological matrices, making it an invaluable tool in drug development, glycobiology, and the study of metabolic diseases. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its use, and visualizations of its metabolic context and experimental workflows.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the tables below. It is important to note that while some data is specific to the ¹³C₆ isotopologue, certain experimental values, such as melting point and specific rotation, are reported for the unlabeled compound due to the limited availability of specific experimental data for the labeled analogue.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₂[¹³C]₆H₁₅NO₆ | BOC Sciences[1] |
| Molecular Weight | 227.16 g/mol | BOC Sciences[1] |
| Appearance | White Solid | BOC Sciences[1] |
| Melting Point | 196-205 °C (unlabeled) | The Formulator Shop[2] |
| Specific Rotation | +40.0° to +42.0° (25 °C, unlabeled) | The Formulator Shop[2] |
| Solubility | Sparingly soluble in water, slightly soluble in acetone, and very slightly soluble in methanol (with heating).[1] | BOC Sciences[1] |
| Storage | Store at -20°C | BOC Sciences[1] |
Chemical and Analytical Properties
| Property | Value | Source |
| Chemical Name | N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)-tetrahydropyran-3-yl]acetamide | PubChem[3] |
| CAS Number | 1194446-34-8 | BOC Sciences[1] |
| Purity | ≥98% (Chemical Purity); ≥99 atom % ¹³C | BOC Sciences[1] |
| XLogP3 (Computed) | -1.7 | PubChem[3] |
| Hydrogen Bond Donor Count | 4 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 6 | PubChem[3] |
Signaling Pathways and Experimental Workflows
This compound is primarily utilized to trace the flow of carbon through the Hexosamine Biosynthesis Pathway (HBP). This pathway is crucial for the production of UDP-N-acetylglucosamine (UDP-GlcNAc), a vital precursor for the glycosylation of proteins and lipids.
Hexosamine Biosynthesis Pathway (HBP)
The following diagram illustrates the key steps of the Hexosamine Biosynthesis Pathway, where N-Acetyl-D-glucosamine can enter and be metabolized.
Experimental Workflow for Metabolic Labeling
This diagram outlines a typical experimental workflow for using this compound in metabolic labeling studies.
References
An In-Depth Technical Guide to the Stability and Storage of N-Acetyl-D-glucosamine-13C6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Acetyl-D-glucosamine-13C6, a stable isotope-labeled monosaccharide crucial for a variety of research applications, particularly in metabolic studies and as an internal standard in mass spectrometry. This document outlines the best practices for handling and storage to ensure the compound's integrity and performance in sensitive analytical and biological assays. Furthermore, it details experimental protocols for stability testing and illustrates the key signaling pathways in which N-Acetyl-D-glucosamine participates.
Core Concepts: Stability and Storage
The chemical stability of an isotopically labeled compound is paramount for its use in quantitative studies. Degradation of this compound can lead to the formation of impurities, which may interfere with experimental results and compromise data integrity. Proper storage is therefore critical to minimize degradation and preserve the isotopic enrichment and chemical purity of the compound.
Recommended Storage Conditions
The recommended storage conditions for this compound are derived from information available for the unlabeled compound and general guidelines for isotopically labeled carbohydrates. Adherence to these conditions is essential for maintaining the compound's stability over time.
| Parameter | Recommendation | Rationale |
| Form | Solid (Lyophilized Powder) | The solid form is generally more stable than solutions. |
| Temperature | -20°C | Low temperatures slow down chemical degradation processes. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Minimizes oxidation. |
| Light Exposure | Protect from light | Prevents photodegradation. |
| Moisture | Store in a desiccator or with a desiccant | The compound is hygroscopic and moisture can accelerate degradation. |
Stability Summary
While specific long-term stability studies on this compound are not extensively published, data from suppliers and studies on the unlabeled analogue provide a strong indication of its stability profile.
| Condition | Form | Expected Stability | Notes |
| Long-term | Solid, at -20°C, protected from light and moisture | ≥ 4 years (based on unlabeled N-Acetyl-D-glucosamine)[1] | Regular quality control is recommended for long-term storage. |
| Short-term | Solid, at room temperature | Stable for short periods (e.g., during shipping) | Avoid prolonged exposure to ambient conditions. |
| Aqueous Solution | In buffer (e.g., PBS) | Not recommended for storage longer than one day[1] | Prone to microbial growth and hydrolysis. Prepare fresh solutions for each experiment. |
Experimental Protocols for Stability Assessment
To ensure the integrity of this compound for critical applications, it is advisable to perform stability testing. The following protocols are based on general guidelines for stability testing of pharmaceutical compounds and can be adapted for this specific molecule.
Long-Term Stability Testing
This study evaluates the stability of the compound under recommended storage conditions over an extended period.
Objective: To determine the shelf-life of this compound under recommended storage conditions.
Methodology:
-
Store multiple aliquots of this compound in solid form at -20°C in the dark.
-
At specified time points (e.g., 0, 6, 12, 24, 36, and 48 months), remove an aliquot for analysis.
-
Analyze the sample for purity and identity using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with mass spectrometry (MS) detection.
-
Monitor for the appearance of degradation products and any change in the physical appearance of the substance.
Accelerated Stability Testing
This study is designed to predict the long-term stability of the compound by subjecting it to elevated stress conditions.
Objective: To rapidly assess the stability of this compound and identify potential degradation pathways.
Methodology:
-
Store aliquots of this compound at elevated temperatures (e.g., 40°C and 60°C) and controlled humidity (e.g., 75% RH).
-
Analyze the samples at various time points (e.g., 0, 1, 3, and 6 months).
-
Use a validated stability-indicating HPLC-MS method to determine the purity and identify any degradation products.
-
The data can be used to estimate the shelf-life at the recommended storage temperature using the Arrhenius equation.
Forced Degradation Studies
These studies are crucial for identifying potential degradation products and establishing the specificity of the analytical methods.
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Methodology:
-
Acid Hydrolysis: Expose a solution of the compound to acidic conditions (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Expose a solution of the compound to basic conditions (e.g., 0.1 M NaOH) at room temperature.
-
Oxidation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).
-
Photostability: Expose the solid compound and a solution to UV and visible light.
-
Thermal Stress: Heat the solid compound to a high temperature (e.g., 80°C).
-
Analyze the stressed samples by HPLC-MS to identify and characterize the degradation products.
Signaling Pathways Involving N-Acetyl-D-glucosamine
N-Acetyl-D-glucosamine is a key metabolite in the Hexosamine Biosynthetic Pathway (HBP) and a substrate for O-GlcNAcylation, a critical post-translational modification.
Hexosamine Biosynthetic Pathway (HBP)
The HBP is a metabolic pathway that utilizes glucose to produce UDP-N-acetylglucosamine (UDP-GlcNAc), a crucial precursor for glycosylation.
O-GlcNAcylation Signaling
UDP-GlcNAc, the end product of the HBP, is used by O-GlcNAc Transferase (OGT) to add a single N-acetylglucosamine moiety to serine and threonine residues of nuclear and cytoplasmic proteins. This modification is dynamically removed by O-GlcNAcase (OGA).
Conclusion
The stability and proper storage of this compound are critical for its effective use in research and development. By adhering to the recommended storage conditions of -20°C in a dry, dark environment, the integrity of the compound can be maintained for an extended period. For applications requiring the highest level of certainty, the implementation of a stability testing program, including long-term, accelerated, and forced degradation studies, is strongly recommended. Understanding the central role of N-Acetyl-D-glucosamine in key cellular pathways such as the HBP and O-GlcNAcylation further underscores the importance of using a stable and pure compound to achieve reliable and reproducible experimental outcomes.
References
The Core Role of N-Acetyl-D-glucosamine-13C6 in Modern Glycobiology and Glycomics Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
N-Acetyl-D-glucosamine (GlcNAc) is a fundamental monosaccharide that serves as a critical building block for complex carbohydrate structures, known as glycans, attached to proteins and lipids.[1] The dynamic process of glycosylation, particularly the attachment of GlcNAc to proteins, governs a vast array of cellular processes, including cell signaling, protein folding, and immune responses.[1][2] To unravel the complexities of these pathways, researchers are increasingly turning to stable isotope-labeled analogs. N-Acetyl-D-glucosamine-13C6 (¹³C₆-GlcNAc), a form of GlcNAc uniformly labeled with Carbon-13 across all six carbon positions, has emerged as an indispensable tool for precise tracking and quantification in complex biological systems.[1] This guide details the applications, experimental protocols, and data interpretation associated with the use of ¹³C₆-GlcNAc in advanced glycobiology and glycomics research.
Core Concepts: Tracing Metabolic Pathways with ¹³C₆-GlcNAc
The primary utility of ¹³C₆-GlcNAc lies in its application as a metabolic tracer.[1] When introduced to cells, it is readily taken up and enters the Hexosamine Biosynthetic Pathway (HBP) . This pathway is a critical branch of glycolysis, typically consuming 2-5% of total cellular glucose to produce uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), the universal donor substrate for glycosyltransferases.[3]
By providing ¹³C₆-GlcNAc, researchers can bypass the pathway's rate-limiting enzyme, GFAT, and directly trace the incorporation of the heavy-labeled GlcNAc into UDP-GlcNAc and subsequently into various glycoconjugates, including N-linked glycans, O-linked glycans, and glycosaminoglycans.[1][4] The mass shift of +6 Daltons per incorporated ¹³C₆-GlcNAc unit allows for unambiguous detection and quantification by mass spectrometry (MS), enabling precise measurement of glycan dynamics, metabolic flux, and glycosylation stoichiometry.[5]
Key Applications in Research and Development
Metabolic Flux Analysis
Metabolic flux analysis (MFA) using ¹³C-labeled tracers is a powerful technique to quantify the rates of metabolic reactions within a cell.[6] By measuring the rate of ¹³C₆-GlcNAc incorporation into the UDP-GlcNAc pool and downstream glycans, researchers can precisely calculate the flux through the HBP.[4] This is particularly valuable in studying metabolic reprogramming in diseases like cancer and diabetes, where alterations in glucose metabolism and HBP flux are common.[7][8]
Quantitative Glycomics and Glycoproteomics
A major challenge in glycomics is the accurate quantification of changes in glycan abundance between different biological states.[9] Stable isotope labeling strategies, such as using ¹³C₆-GlcNAc, provide a robust method for relative and absolute quantification.[10] In a typical experiment, two cell populations (e.g., control vs. treated) are cultured with normal GlcNAc and ¹³C₆-GlcNAc, respectively. The samples are then mixed, and the glycans are released and analyzed by LC-MS. The ratio of the peak areas for the light (¹²C) and heavy (¹³C) isotopic pairs for each glycan provides a highly accurate measure of their relative abundance.[11]
Probing O-GlcNAcylation Dynamics and Stoichiometry
O-GlcNAcylation is a dynamic post-translational modification where a single GlcNAc molecule is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[2] This modification is often transient and substoichiometric, making it difficult to study. Metabolic labeling with ¹³C₆-GlcNAc allows for the quantification of O-GlcNAc turnover rates on specific proteins.[12][13] By tracking the incorporation and loss of the heavy label over time (a pulse-chase experiment), the dynamics of glycosylation can be determined, providing insights into signaling pathways that regulate this critical modification.[11][14]
Quantitative Data Summary
The use of ¹³C₆-GlcNAc and related stable isotope methods has generated crucial quantitative data on glycosylation dynamics.
| Protein | O-GlcNAc Stoichiometry (%) | Cellular Context | Reference |
| MeCP2 | 15.3% | Neurons | [12] |
| CREB | 33.0% | Neurons | [12] |
| Sp1 | 100% (multi-site) | In vivo | [12] |
| Table 1: In vivo O-GlcNAc stoichiometries determined for key regulatory proteins. |
| Parameter | Measured Value | Organism/System | Reference |
| HBP Flux (Glucose) | ~2.5 nmol/g protein/min | Ex vivo mouse heart | [4] |
| UDP-GlcNAc M+6 MPE | Plateau at 56.3 ± 2.9% | Ex vivo mouse heart (perfused with ¹³C₆-glucosamine) | [4] |
| Table 2: Direct measurements of Hexosamine Biosynthetic Pathway (HBP) flux. |
Experimental Protocols
A generalized workflow for a quantitative glycomics experiment using ¹³C₆-GlcNAc involves metabolic labeling, sample preparation, and mass spectrometry analysis.
Protocol 1: Metabolic Labeling of Cultured Cells
This protocol is a generalized procedure for labeling cellular glycoproteins for comparative glycomic analysis. Optimization of tracer concentration and incubation time is crucial for each cell line.[15]
-
Cell Culture Preparation : Plate cells (e.g., HEK293T, HeLa) in two separate sets of flasks or plates to achieve ~50% confluency on the day of labeling. One set will be the 'light' control, and the other will be the 'heavy' experimental sample.
-
Medium Preparation :
-
Light Medium : Prepare standard growth medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Heavy Medium : Prepare the same growth medium, but supplement it with ¹³C₆-GlcNAc. A starting concentration of 50-100 µM is common, but should be optimized.
-
-
Metabolic Labeling :
-
Aspirate the old medium from the cells.
-
Wash the cells once with sterile phosphate-buffered saline (PBS).
-
Add the 'Light Medium' to the control set and the 'Heavy Medium' to the experimental set.
-
Incubate the cells for a period sufficient for label incorporation, typically 24 to 72 hours, depending on the cell division rate and glycan turnover.[15][16]
-
-
Cell Harvesting :
-
After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization.
-
Count the cells from both light and heavy populations and mix them in a 1:1 ratio.
-
Centrifuge the cell mixture, discard the supernatant, and store the cell pellet at -80°C for subsequent analysis.
-
Protocol 2: N-Glycan Release and Purification
This protocol describes the enzymatic release of N-linked glycans from the combined cell pellet.
-
Cell Lysis and Protein Denaturation :
-
Resuspend the 1:1 mixed cell pellet in a lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Sonicate or vortex vigorously to ensure complete lysis.
-
Quantify the protein concentration (e.g., using a BCA assay).
-
Take a desired amount of total protein (e.g., 1 mg) and denature it by heating at 95°C for 5-10 minutes in the presence of a denaturant like SDS.
-
-
Enzymatic Glycan Release :
-
Cool the denatured protein sample to room temperature.
-
Add a non-ionic detergent (e.g., NP-40) to sequester the SDS.
-
Add Peptide-N-Glycosidase F (PNGase F) enzyme according to the manufacturer's instructions.
-
Incubate the reaction at 37°C for 12-18 hours to ensure complete release of N-glycans.
-
-
Glycan Purification :
-
After digestion, precipitate the proteins using cold ethanol or acetone. Centrifuge to pellet the protein debris.
-
Carefully transfer the supernatant containing the released glycans to a new tube.
-
Purify the glycans from salts, detergents, and other contaminants using solid-phase extraction (SPE) with a graphitized carbon cartridge.
-
Elute the purified glycans and dry them completely using a vacuum centrifuge.
-
Protocol 3: Mass Spectrometry Analysis
The purified glycans are analyzed by LC-MS/MS for identification and quantification.
-
Sample Reconstitution : Reconstitute the dried glycan sample in a solvent suitable for LC-MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Liquid Chromatography (LC) Separation :
-
Inject the sample onto a porous graphitized carbon (PGC) or amide-based chromatography column.
-
Separate the glycans using a gradient of increasing acetonitrile concentration. This separates glycans based on their size and structure.
-
-
Mass Spectrometry (MS) and MS/MS Analysis :
-
The eluent from the LC is directed into the mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).[17]
-
Operate the MS in full scan mode to detect the isotopic pairs of light (¹²C) and heavy (¹³C) glycans. The mass difference will be a multiple of 6.02 Da, corresponding to the number of ¹³C₆-GlcNAc units in the glycan.
-
Use data-dependent acquisition (DDA) to trigger MS/MS fragmentation of the most abundant glycan ions.
-
-
Data Analysis :
Conclusion and Future Outlook
This compound is a powerful and versatile tool that has significantly advanced the fields of glycobiology and glycomics. Its ability to act as a metabolic tracer enables the precise quantification of metabolic flux, glycan dynamics, and protein-specific glycosylation, providing unprecedented insights into cellular function in both health and disease.[1][5] For researchers and drug development professionals, leveraging ¹³C₆-GlcNAc in experimental designs offers a robust methodology to dissect the complex roles of glycosylation, identify novel biomarkers, and evaluate the efficacy of therapeutic interventions targeting metabolic and signaling pathways. As mass spectrometry technologies continue to improve in sensitivity and resolution, the applications for ¹³C₆-GlcNAc and other stable isotope tracers are set to expand, further illuminating the intricate "glycocode" that governs life.
References
- 1. N-acetyl-D-[UL-13C6]glucosamine|13C6 Labeled Isotope [benchchem.com]
- 2. N-Acetylglucosamine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. First characterization of glucose flux through the hexosamine biosynthesis pathway (HBP) in ex vivo mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass Isotopomer Analysis of Metabolically Labeled Nucleotide Sugars and N- and O-Glycans for Tracing Nucleotide Sugar Metabolisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formal modeling and analysis of the hexosamine biosynthetic pathway: role of O-linked N-acetylglucosamine transferase in oncogenesis and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Analysis of 13C6 Glucose Fate in the Hypoxia-Tolerant Blind Mole Rat Skin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reliable LC-MS quantitative glycomics using iGlycoMab stable isotope labeled glycans as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glycan/Protein-Stable Isotope Labeling in Cell Culture for Enabling Concurrent Quantitative Glycomics/Proteomics/Glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hsiehwilsonlab.caltech.edu [hsiehwilsonlab.caltech.edu]
- 12. Quantitation of O-Glycosylation Stoichiometry and Dynamics using Resolvable Mass Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Probing the dynamics of O-GlcNAc glycosylation in the brain using quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabolomics and 13C labelled glucose tracing to identify carbon incorporation into aberrant cell membrane glycans in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Mass Spectrometry for O-GlcNAcylation [frontiersin.org]
- 18. Automating Glycan Identification & Quantitation with Stable Isotope Labels [premierbiosoft.com]
Methodological & Application
Application Note: Quantitative Analysis of N-Acetyl-D-glucosamine-13C6 using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-D-glucosamine (GlcNAc) is a critical monosaccharide involved in a variety of essential biological processes, including the synthesis of glycoproteins, proteoglycans, and glycosaminoglycans. It is a key component of the hexosamine biosynthesis pathway (HBP), which plays a significant role in cellular signaling and metabolism. The use of stable isotope-labeled N-Acetyl-D-glucosamine-13C6 (GlcNAc-13C6) in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a robust and sensitive method for tracing its metabolic fate and quantifying its metabolites. This application note provides a detailed protocol for the analysis of GlcNAc-13C6 and its metabolites in biological samples.
Signaling Pathway: The Hexosamine Biosynthesis Pathway (HBP)
The HBP is a metabolic pathway that utilizes glucose to produce UDP-N-acetylglucosamine (UDP-GlcNAc), a crucial substrate for glycosylation reactions. The pathway begins with the conversion of glucose to fructose-6-phosphate, which is then converted to glucosamine-6-phosphate by the rate-limiting enzyme, glutamine:fructose-6-phosphate amidotransferase (GFAT).[1][2][3][4][5] Subsequent enzymatic steps lead to the formation of UDP-GlcNAc.
Caption: The Hexosamine Biosynthesis Pathway (HBP).
Experimental Workflow
The general workflow for the LC-MS/MS analysis of GlcNAc-13C6 metabolites involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: Experimental workflow for LC-MS/MS analysis.
Experimental Protocols
Sample Preparation from Cultured Cells
This protocol is designed for the extraction of polar metabolites, including GlcNAc-13C6, from adherent cell cultures.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, LC-MS grade, chilled to -80°C
-
Acetonitrile, LC-MS grade, chilled to -80°C
-
Water, LC-MS grade, chilled to 4°C
-
Internal Standard (IS) solution (e.g., a known concentration of a related, stable isotope-labeled compound not expected in the sample)
-
Cell scraper
-
Microcentrifuge tubes, 1.5 mL
-
Centrifuge capable of 4°C and >15,000 x g
Protocol:
-
Culture cells to the desired confluency and treat with this compound as required by the experimental design.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80:20 methanol:water (v/v) to each well of a 6-well plate (adjust volume for other plate sizes).
-
Scrape the cells and transfer the cell suspension to a pre-chilled 1.5 mL microcentrifuge tube.
-
Add the internal standard solution to each sample.
-
Vortex the samples for 30 seconds.
-
Incubate the samples at -20°C for 1 hour to facilitate protein precipitation.
-
Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 80% acetonitrile in water with 0.1% formic acid).
-
Vortex and centrifuge at 15,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
For the separation of the polar analyte N-Acetyl-D-glucosamine, Hydrophilic Interaction Liquid Chromatography (HILIC) is recommended.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-1 min: 85% B; 1-5 min: 85% to 50% B; 5-6 min: 50% B; 6-6.1 min: 50% to 85% B; 6.1-10 min: 85% B |
Mass Spectrometry Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Quantitative Data
The following table summarizes the Multiple Reaction Monitoring (MRM) transitions for the quantification of N-Acetyl-D-glucosamine and its 13C6-labeled counterpart.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| N-Acetyl-D-glucosamine | 220.3 | 118.9 | 15 | 100 |
| This compound | 226.4 | 123.2 | 15 | 100 |
Note: Collision energy should be optimized for the specific instrument used.
A typical calibration curve for N-Acetyl-D-glucosamine in human plasma has a linear range from 20 to 1280 ng/mL.[6] For cell culture experiments, the expected intracellular concentrations can vary widely depending on the cell type and experimental conditions.
Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (R²) | > 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% at the LLOQ) |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |
| Matrix Effect | Within ±15% |
| Recovery | Consistent and reproducible |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound and its metabolites using LC-MS/MS. The use of HILIC chromatography coupled with tandem mass spectrometry offers a sensitive and specific method for researchers in various fields, including cell biology, metabolism, and drug development. The provided protocols and parameters can serve as a starting point for method development and validation in individual laboratories.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. shodexhplc.com [shodexhplc.com]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Liquid chromatography-tandem mass spectrometry method for determination of N-acetylglucosamine concentration in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GC-MS Analysis of N-Acetyl-D-glucosamine-¹³C₆ Labeled Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-D-glucosamine (GlcNAc) is a critical amino sugar involved in a variety of cellular processes, most notably as a key substrate for the Hexosamine Biosynthetic Pathway (HBP). The HBP is a metabolic route that produces uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), a vital precursor for protein and lipid glycosylation.[1] Aberrations in the HBP have been linked to numerous diseases, including cancer and metabolic disorders.[2]
Stable isotope tracing using N-Acetyl-D-glucosamine-¹³C₆ (GlcNAc-¹³C₆) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful technique to quantitatively trace the metabolic fate of GlcNAc through the HBP and related pathways.[3] This approach allows researchers to elucidate metabolic fluxes and identify potential therapeutic targets.
These application notes provide detailed protocols for sample preparation, derivatization, and GC-MS analysis of GlcNAc-¹³C₆ labeled metabolites, along with data presentation guidelines and visualizations of the relevant biological pathway and experimental workflow.
Signaling Pathway: The Hexosamine Biosynthetic Pathway (HBP)
The HBP integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce UDP-GlcNAc.[4] This activated sugar is then used for N-linked and O-linked glycosylation of proteins, processes that are crucial for protein folding, stability, and function.[1]
Caption: The Hexosamine Biosynthetic Pathway and the entry of the ¹³C₆ tracer.
Experimental Workflow
A typical stable isotope tracing experiment using GlcNAc-¹³C₆ involves several key stages, from cell culture to data analysis. The following diagram outlines a standard workflow for such an experiment.
Caption: Experimental workflow for GlcNAc-¹³C₆ stable isotope tracing.
Experimental Protocols
Cell Culture and Labeling
This protocol is a general guideline and should be adapted based on the specific cell line and experimental design.
Materials:
-
Cell culture medium (e.g., DMEM without glucose and glutamine)
-
Dialyzed fetal bovine serum (dFBS) to minimize unlabeled GlcNAc.[5]
-
N-Acetyl-D-glucosamine-¹³C₆ (GlcNAc-¹³C₆)
-
Phosphate-buffered saline (PBS), ice-cold
Procedure:
-
Culture cells to the desired confluency in standard growth medium.
-
On the day of the experiment, remove the standard growth medium and wash the cells twice with pre-warmed PBS.
-
Replace the medium with the labeling medium (e.g., DMEM supplemented with dFBS and the desired concentration of GlcNAc-¹³C₆).
-
Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the label into downstream metabolites.
Metabolite Quenching and Extraction
Rapidly halting metabolic activity is crucial for obtaining an accurate snapshot of the metabolome.
Materials:
-
Ice-cold 0.9% NaCl solution
-
Methanol/Water/Chloroform (1:2.5:1) extraction solvent, pre-chilled to -20°C.
-
Cell scraper
Procedure:
-
Remove the labeling medium and immediately wash the cells twice with ice-cold 0.9% NaCl.
-
Add the pre-chilled extraction solvent to the culture dish.
-
Scrape the cells and collect the cell suspension in a microcentrifuge tube.
-
Vortex the tube vigorously for 1 minute.
-
Centrifuge at 16,000 x g for 5 minutes at 4°C.
-
Collect the supernatant (containing polar metabolites) into a new tube for derivatization.
Derivatization for GC-MS Analysis
Derivatization is necessary to make the polar metabolites volatile for GC-MS analysis. This is a two-step process involving ethoximation followed by trimethylsilylation.[1]
Materials:
-
SpeedVac or nitrogen evaporator
-
Ethoxyamine hydrochloride in pyridine
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
Heated shaker or oven
Procedure:
-
Dry the extracted metabolites completely using a SpeedVac or under a stream of nitrogen.
-
Ethoximation: Add ethoxyamine hydrochloride in pyridine to the dried extract. Incubate at a controlled temperature (e.g., 60°C) for a set time to convert carbonyl groups.
-
Trimethylsilylation: Add MSTFA with 1% TMCS to the sample. Incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 30-60 minutes) to replace active hydrogens with trimethylsilyl (TMS) groups.
-
After cooling to room temperature, transfer the derivatized sample to a GC-MS vial for analysis.
GC-MS Analysis
The following are example parameters and should be optimized for the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Oven Program | Initial temp 70°C, hold for 1 min; ramp at 5°C/min to 310°C, hold for 10 min. |
| Mass Spectrometer | |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-650 |
Data Presentation
Quantitative data from GlcNAc-¹³C₆ tracing experiments should be presented in a clear and structured format to facilitate comparison and interpretation. The following tables provide templates for presenting such data.
Table 1: Relative Abundance of ¹³C-Labeled Metabolites in the Hexosamine Biosynthetic Pathway
| Metabolite | Time Point | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| GlcNAc-6-P | 1 hr | 40.2 | 5.3 | 8.1 | 12.5 | 15.7 | 10.3 | 7.9 |
| 4 hr | 15.8 | 2.1 | 4.5 | 8.9 | 20.1 | 25.4 | 23.2 | |
| 8 hr | 5.1 | 0.8 | 1.9 | 4.2 | 15.6 | 30.1 | 42.3 | |
| UDP-GlcNAc | 1 hr | 85.3 | 3.1 | 2.5 | 2.1 | 1.9 | 2.3 | 2.8 |
| 4 hr | 50.1 | 5.6 | 6.2 | 7.8 | 9.5 | 10.1 | 10.7 | |
| 8 hr | 25.4 | 4.9 | 8.1 | 10.3 | 12.7 | 15.2 | 23.4 |
M+n represents the mass isotopologue with 'n' ¹³C atoms incorporated from the tracer. Data is hypothetical and for illustrative purposes.
Table 2: Quantitative Analysis of N-Acetylglucosamine in Biological Samples
| Sample ID | Mean Concentration (µmol/L) | Standard Deviation | % RSD (n=3) |
| Control Cell Line 1 | 15.8 | 0.9 | 5.7 |
| Control Cell Line 2 | 18.2 | 1.1 | 6.0 |
| Treated Cell Line 1 | 25.4 | 1.5 | 5.9 |
| Treated Cell Line 2 | 29.1 | 1.8 | 6.2 |
% RSD (Relative Standard Deviation) indicates the precision of the measurement.
Conclusion
The methodologies outlined in these application notes provide a robust framework for investigating the metabolic fate of N-Acetyl-D-glucosamine using stable isotope tracing and GC-MS analysis. Accurate quantification of ¹³C-labeled metabolites within the Hexosamine Biosynthetic Pathway can provide valuable insights into cellular metabolism in both healthy and diseased states, aiding in the identification of novel biomarkers and therapeutic targets. The use of ¹³C-labeled internal standards is highly recommended for achieving accurate and reproducible quantitative results.[1]
References
- 1. Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for NMR-Based N-Acetyl-D-glucosamine-13C6 Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-D-glucosamine (GlcNAc) is a fundamental monosaccharide that plays a critical role in various cellular processes. It is the final product of the hexosamine biosynthetic pathway (HBP), a metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism.[1][2] The primary product of the HBP, UDP-N-acetylglucosamine (UDP-GlcNAc), serves as the donor substrate for O-GlcNAcylation, a dynamic post-translational modification of nuclear, cytoplasmic, and mitochondrial proteins.[1][3] This modification is crucial for regulating signaling pathways, transcription, and cellular stress responses.[4] Dysregulation of the HBP and O-GlcNAcylation has been implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders.[5]
This document provides a detailed protocol for utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to trace the metabolic fate of fully carbon-13 labeled N-Acetyl-D-glucosamine (N-Acetyl-D-glucosamine-13C6). This stable isotope labeling approach allows for the precise tracking and quantification of GlcNAc as it is incorporated into various metabolic pathways, offering valuable insights into cellular metabolism and signaling.[6]
Signaling Pathways Involving N-Acetyl-D-glucosamine
To understand the context of this compound studies, it is essential to visualize the key signaling pathways.
Caption: The Hexosamine Biosynthetic Pathway (HBP) integrates various nutrient inputs to produce UDP-GlcNAc.
Caption: Dynamic cycling of O-GlcNAcylation on proteins is regulated by OGT and OGA.
Experimental Protocols
Cell Culture and Isotope Labeling
This protocol outlines the general procedure for labeling cells with this compound. Optimization may be required for specific cell lines and experimental goals.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (uniformly labeled)
-
Dialyzed fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Medium Preparation: Prepare the labeling medium by supplementing glucose-free and glutamine-free medium with dialyzed FBS, the desired concentration of glucose and glutamine, and this compound. A typical starting concentration for the labeled GlcNAc is 1-5 mM.
-
Labeling: Aspirate the standard culture medium, wash the cells once with PBS, and then add the pre-warmed labeling medium.
-
Incubation: Incubate the cells for the desired period. The incubation time will depend on the metabolic flux of the pathway being investigated and can range from a few hours to over 24 hours.
-
Cell Harvesting: After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Metabolite Extraction: Extract metabolites using a suitable method, such as a methanol-chloroform-water extraction, to quench cellular metabolism and separate polar metabolites.
NMR Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR data.
Materials:
-
Lyophilizer or speed vacuum concentrator
-
NMR buffer (e.g., phosphate buffer in D₂O, pH 7.4)
-
Internal standard (e.g., DSS or TSP for chemical shift referencing and quantification)[7]
-
NMR tubes
Procedure:
-
Sample Drying: Lyophilize the polar metabolite extracts to complete dryness.
-
Reconstitution: Reconstitute the dried extracts in a precise volume of NMR buffer containing a known concentration of an internal standard.[7]
-
pH Adjustment: Ensure the pH of the sample is adjusted to the desired value, as chemical shifts of many metabolites are pH-dependent.
-
Transfer to NMR Tube: Transfer the reconstituted sample to a clean, high-quality NMR tube.
-
Storage: Store samples at -80°C until NMR analysis.
NMR Data Acquisition
A combination of 1D and 2D NMR experiments is recommended for comprehensive analysis of 13C-labeled metabolites.[8]
Instrumentation:
-
High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
Recommended Experiments:
-
1D ¹H NMR: Provides a rapid overview of the most abundant metabolites.
-
1D ¹³C NMR: Directly detects the 13C-labeled metabolites. The uniform 13C labeling of GlcNAc will result in complex splitting patterns due to ¹³C-¹³C J-coupling, which can be used to confirm the presence of the intact carbon skeleton.[9]
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is a highly sensitive experiment that correlates directly bonded protons and carbons. It is excellent for resolving spectral overlap and identifying specific 13C-labeled metabolites.[10]
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons separated by two or three bonds, aiding in the structural elucidation of novel metabolites.[10]
-
2D TOCSY (Total Correlation Spectroscopy): Can be used to identify coupled proton spin systems within metabolites. Isotope-edited TOCSY experiments can specifically select for signals from 13C-bound protons.[11]
Data Presentation and Analysis
Quantitative data from NMR experiments should be organized for clear interpretation and comparison.
Table 1: Representative ¹³C Chemical Shifts of N-Acetyl-D-glucosamine
| Carbon Atom | Chemical Shift (ppm) |
| C1 | ~97.6 |
| C2 | ~59.4 |
| C3 | ~76.6 |
| C4 | ~72.8 |
| C5 | ~78.7 |
| C6 | ~63.4 |
| C=O | ~177.5 |
| CH₃ | ~24.9 |
Note: Chemical shifts can vary slightly depending on the solvent, pH, and temperature. Data is referenced from the Biological Magnetic Resonance Bank (BMRB) entry bmse000231.[12]
Data Analysis Workflow:
Caption: A typical workflow for processing and analyzing NMR metabolomics data.
Quantitative Analysis: The concentration of 13C-labeled metabolites can be determined by comparing the integral of their characteristic peaks to the integral of the known concentration of the internal standard. For 1D ¹H NMR spectra, the following formula can be used:
Concentration_metabolite = (Integral_metabolite / N_protons_metabolite) * (N_protons_standard / Integral_standard) * Concentration_standard
For heteronuclear experiments like HSQC, quantification can be more complex but is achievable with appropriate controls and calibration.
Conclusion
The use of this compound in combination with NMR spectroscopy provides a powerful platform for investigating the dynamics of the hexosamine biosynthetic pathway and O-GlcNAcylation.[6] The detailed protocols and data analysis strategies outlined in this document offer a robust framework for researchers to explore the role of GlcNAc metabolism in health and disease, ultimately aiding in the development of novel therapeutic interventions.
References
- 1. Protein O-GlcNAcylation: emerging mechanisms and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | O-GlcNAc as an Integrator of Signaling Pathways [frontiersin.org]
- 3. O-GlcNAc as an Integrator of Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cross Talk Between O-GlcNAcylation and Phosphorylation: Roles in Signaling, Transcription, and Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Beginner’s Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System [frontiersin.org]
- 6. N-acetyl-D-[UL-13C6]glucosamine|13C6 Labeled Isotope [benchchem.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Sparse isotope labeling for nuclear magnetic resonance (NMR) of glycoproteins using 13C-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bmse000231 N-Acetyl-D-glucosamine at BMRB [bmrb.io]
Application Notes & Protocols for Quantifying N-Acetyl-D-glucosamine-¹³C₆ Incorporation in Glycoproteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the quantification of N-Acetyl-D-glucosamine-¹³C₆ (¹³C₆-GlcNAc) incorporation into glycoproteins. This stable isotope labeling approach, coupled with mass spectrometry, offers a powerful tool for studying glycoprotein dynamics, including biosynthesis, turnover, and the regulation of O-GlcNAcylation, a critical post-translational modification involved in numerous cellular processes.[1][2][3]
Introduction
Glycosylation is a fundamental post-translational modification that plays a crucial role in protein folding, stability, trafficking, and function. O-linked N-acetylglucosamine (O-GlcNAc) is a dynamic and reversible modification of nuclear, cytoplasmic, and mitochondrial proteins.[4] Dysregulation of O-GlcNAcylation has been implicated in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders.[5][6]
Metabolic labeling with stable isotopes, such as ¹³C₆-GlcNAc, allows for the in vivo tracking and quantification of glycoprotein dynamics. By providing cells with a heavy isotope-labeled precursor, newly synthesized glycoproteins can be distinguished from the pre-existing pool. This enables the measurement of incorporation rates and turnover, providing insights into the cellular process under investigation.[1]
Principle of the Method
The methodology relies on culturing cells in a medium where a standard nutrient is replaced with its heavy isotope-labeled counterpart. In this case, cells are cultured in a medium containing ¹³C₆-glucose. Through the hexosamine biosynthetic pathway (HBP), this labeled glucose is converted into ¹³C-labeled UDP-N-acetylglucosamine (UDP-GlcNAc), the donor substrate for O-GlcNAc transferase (OGT).[1][6] OGT then transfers the ¹³C₆-GlcNAc moiety onto serine and threonine residues of target proteins.
Following labeling, proteins are extracted, digested, and the resulting glycopeptides are analyzed by mass spectrometry (MS). The mass shift between the light (¹²C) and heavy (¹³C) forms of the GlcNAc-modified peptides allows for their differentiation and relative or absolute quantification.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key biological pathway and the general experimental workflow for quantifying ¹³C₆-GlcNAc incorporation.
Detailed Experimental Protocols
The following protocols are generalized and may require optimization for specific cell lines and experimental goals.
Protocol 1: Metabolic Labeling of Cultured Cells
-
Cell Culture: Culture cells in standard growth medium to the desired confluency. For adherent cells, this is typically 70-80%.
-
Media Preparation: Prepare labeling medium by supplementing glucose-free DMEM with 25 mM ¹³C₆-glucose, 10% dialyzed fetal bovine serum (FBS), and penicillin-streptomycin. The use of dialyzed FBS is crucial to minimize the concentration of unlabeled glucose.
-
Labeling: Aspirate the standard growth medium, wash the cells once with phosphate-buffered saline (PBS), and replace it with the prepared labeling medium.
-
Incubation: Incubate the cells for the desired period. The duration of labeling will depend on the turnover rate of the protein of interest and the specific experimental question. Time points can range from a few hours to several days. For turnover studies, a time-course experiment is recommended.
-
Cell Harvesting: After the desired labeling period, wash the cells twice with ice-cold PBS and harvest them by scraping or trypsinization. Centrifuge the cell suspension and store the cell pellet at -80°C until further processing.
Protocol 2: Protein Extraction and Digestion
-
Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Sonication: Sonicate the cell lysate on ice to ensure complete cell disruption and to shear DNA.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Reduction and Alkylation: Take a desired amount of protein (e.g., 1 mg) and reduce the disulfide bonds with dithiothreitol (DTT) at 56°C for 30 minutes. Subsequently, alkylate the free cysteine residues with iodoacetamide in the dark at room temperature for 20 minutes.
-
Digestion: Dilute the protein sample with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to reduce the denaturant concentration. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
Protocol 3: Enrichment of O-GlcNAc Peptides
Enrichment of O-GlcNAcylated peptides is often necessary due to their low abundance.
-
Solid-Phase Extraction: Utilize a phenylboronic acid (PBA) solid-phase extraction cartridge.[1] The diol groups of the GlcNAc moiety react with the boronic acid, allowing for the specific capture of O-GlcNAcylated peptides.
-
Washing: Wash the cartridge extensively to remove non-specifically bound peptides.
-
Elution: Elute the enriched O-GlcNAcylated peptides from the cartridge using an appropriate elution buffer.
-
Desalting: Desalt the enriched peptide fraction using a C18 StageTip or equivalent before mass spectrometry analysis.
Protocol 4: Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis: Analyze the enriched and desalted peptide samples by nano-liquid chromatography-tandem mass spectrometry (nanoLC-MS/MS).[1]
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is recommended for accurate mass measurements.
-
Fragmentation: Employ fragmentation methods such as Higher-energy C-trap Dissociation (HCD) or Electron Transfer Dissociation (ETD). HCD spectra of O-GlcNAcylated peptides are characterized by a diagnostic oxonium ion at m/z 204.09 (for the unlabeled form) and a corresponding shifted ion for the labeled form.[1][7] ETD is advantageous as it often preserves the labile O-GlcNAc modification on the peptide backbone.[7]
-
Data Analysis: Use specialized proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the relative abundance of light and heavy isotope-labeled glycopeptides. The software will search the MS/MS data against a protein sequence database and calculate the intensity ratios of the paired light and heavy peptide peaks.
Data Presentation
Quantitative data from these experiments can be summarized in tables to facilitate comparison between different conditions or time points.
Table 1: Relative Quantification of ¹³C₆-GlcNAc Incorporation Over Time
| Protein | Peptide Sequence | Time Point (hours) | Heavy/Light Ratio |
| Protein A | (K)IGLYS(O-GlcNAc)AEFR | 4 | 0.25 |
| 8 | 0.52 | ||
| 12 | 0.78 | ||
| 24 | 0.95 | ||
| Protein B | (R)VTS(O-GlcNAc)PIK | 4 | 0.15 |
| 8 | 0.35 | ||
| 12 | 0.60 | ||
| 24 | 0.88 |
Table 2: Comparison of ¹³C₆-GlcNAc Incorporation Under Different Treatment Conditions
| Protein | Peptide Sequence | Control (H/L Ratio) | Treatment X (H/L Ratio) | Fold Change |
| Protein C | (K)AGS(O-GlcNAc)TLR | 0.85 | 1.50 | 1.76 |
| Protein D | (R)FGS(O-GlcNAc)YVQK | 0.92 | 0.45 | 0.49 |
Conclusion
The quantification of ¹³C₆-GlcNAc incorporation in glycoproteins is a robust method for studying the dynamics of this critical post-translational modification. The detailed protocols and data presentation formats provided in these application notes offer a comprehensive guide for researchers to design, execute, and interpret experiments in this area. This approach has broad applications in basic research and drug development, enabling a deeper understanding of the role of O-GlcNAcylation in health and disease.
References
- 1. A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mass Spectrometry for O-GlcNAcylation [frontiersin.org]
- 3. Mass Spectrometry for O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mapping the O-GlcNAc Modified Proteome: Applications for Health and Disease [frontiersin.org]
- 5. sklac.nju.edu.cn [sklac.nju.edu.cn]
- 6. O-GlcNAc Cycling: A Link Between Metabolism and Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Flux Analysis using N-Acetyl-D-glucosamine-13C6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. By introducing stable isotope-labeled substrates, researchers can trace the flow of atoms through metabolic pathways, providing a detailed snapshot of cellular metabolism.[1][2] N-Acetyl-D-glucosamine (GlcNAc) is a critical monosaccharide that serves as a key substrate for the Hexosamine Biosynthetic Pathway (HBP). The HBP is a branch of glycolysis that produces uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), a vital precursor for N-linked and O-linked glycosylation of proteins and lipids.[3][4][5][6]
Alterations in the HBP flux are implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders.[6][7] Therefore, tracing the metabolic fate of GlcNAc is crucial for understanding disease pathogenesis and for the development of novel therapeutic strategies. N-Acetyl-D-glucosamine-13C6 (¹³C₆-GlcNAc) is a stable isotope-labeled tracer that allows for the precise tracking of GlcNAc metabolism through the HBP and into downstream glycosylation pathways.[8][9]
These application notes provide a comprehensive overview and detailed protocols for conducting metabolic flux analysis using ¹³C₆-GlcNAc in mammalian cell culture systems.
Signaling Pathway: The Hexosamine Biosynthetic Pathway (HBP)
The HBP integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce UDP-GlcNAc.[5] When using ¹³C₆-GlcNAc as a tracer, it enters the pathway via the salvage pathway, bypassing the initial rate-limiting steps of the de novo synthesis route from glucose. This allows for a more direct analysis of the downstream flux towards UDP-GlcNAc and subsequent glycosylation events.
Figure 1: Simplified Hexosamine Biosynthetic Pathway using ¹³C₆-GlcNAc tracer.
Experimental Workflow for Metabolic Flux Analysis
The general workflow for a ¹³C₆-GlcNAc metabolic flux analysis experiment involves several key stages, from cell culture and labeling to data acquisition and analysis.
Figure 2: General experimental workflow for ¹³C₆-GlcNAc metabolic flux analysis.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Isotopic Labeling
This protocol is designed for adherent mammalian cells grown in a 6-well plate format.
Materials:
-
Mammalian cell line of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Custom labeling medium (glucose-free and glutamine-free medium supplemented with dialyzed FBS)
-
N-Acetyl-D-glucosamine-¹³C₆ (¹³C₆-GlcNAc)
-
Unlabeled N-Acetyl-D-glucosamine (GlcNAc)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of the experiment. Culture cells in complete growth medium at 37°C in a humidified incubator with 5% CO₂.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing the custom base medium with dialyzed FBS, penicillin-streptomycin, and the desired concentrations of glucose and glutamine. Add ¹³C₆-GlcNAc to the labeling medium. A typical starting concentration is 1-10 mM.
-
Adaptation (Optional but Recommended): One day before the labeling experiment, replace the complete growth medium with an identical medium containing unlabeled GlcNAc at the same concentration as the planned ¹³C₆-GlcNAc labeling. This allows the cells to adapt to utilizing exogenous GlcNAc.
-
Isotopic Labeling:
-
Aspirate the medium from the wells and wash the cells once with sterile PBS.
-
Add the pre-warmed ¹³C₆-GlcNAc-containing labeling medium to the cells.
-
Incubate the cells for a time course (e.g., 0, 1, 4, 8, 12, 24 hours) to monitor the incorporation of the label into downstream metabolites and to determine the time to reach isotopic steady state. For many mammalian cell lines, a labeling time of 24 hours is sufficient to approach steady state for HBP metabolites.[10]
-
Protocol 2: Metabolite Quenching and Extraction
Materials:
-
Cold (-80°C) 80:20 methanol:water solution
-
Cell scrapers
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >15,000 x g
Procedure:
-
Quenching: At the end of the labeling period, rapidly aspirate the labeling medium. Immediately add 1 mL of ice-cold (-80°C) 80:20 methanol:water to each well to quench metabolic activity.
-
Scraping and Collection: Place the plate on ice and scrape the cells in the quenching solution. Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet cellular debris and proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.
-
Drying: Dry the metabolite extracts under a stream of nitrogen gas or using a vacuum concentrator.
-
Storage: Store the dried metabolite pellets at -80°C until analysis.
Protocol 3: LC-MS/MS Analysis of HBP Metabolites
Materials:
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Formic acid
-
A suitable liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
A reversed-phase C18 column or a HILIC column.
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite pellets in a suitable volume (e.g., 50-100 µL) of LC-MS grade water or a buffer compatible with your chromatography method.
-
Chromatographic Separation: Inject the reconstituted samples onto the LC system. The specific gradient and column will need to be optimized for the separation of HBP intermediates. A common approach is reversed-phase ion-pairing chromatography.
-
Mass Spectrometry Analysis: Analyze the eluting metabolites using the mass spectrometer in negative ionization mode. Use multiple reaction monitoring (MRM) for targeted quantification of known metabolites.
Table 1: Example LC-MS/MS Parameters for ¹³C₆-GlcNAc and its Metabolites
| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) | Note |
| GlcNAc | 220.1 | 59.0 | Unlabeled |
| ¹³C₆-GlcNAc | 226.1 | 62.0 | Labeled |
| GlcNAc-6-P | 300.0 | 79.0 (PO₃⁻) | Unlabeled |
| ¹³C₆-GlcNAc-6-P | 306.0 | 79.0 (PO₃⁻) | Labeled |
| UDP-GlcNAc | 606.1 | 385.0 (UDP) | Unlabeled |
| UDP-¹³C₆-GlcNAc | 612.1 | 385.0 (UDP) | Labeled |
Note: These m/z values are illustrative and may vary slightly depending on the instrument and adduct formation. It is essential to optimize these parameters on your specific instrument.
Data Presentation and Analysis
Quantitative Data Summary
The primary output of a ¹³C₆-GlcNAc tracing experiment is the mass isotopologue distribution (MID) for each measured metabolite. This data can be presented in tabular format to show the fractional abundance of each isotopologue over time.
Table 2: Illustrative Mass Isotopologue Distribution (MID) of UDP-GlcNAc in a Cancer Cell Line after Labeling with 10 mM ¹³C₆-GlcNAc
| Time (hours) | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| 0 | 95.2 | 4.1 | 0.6 | 0.1 | 0.0 | 0.0 | 0.0 |
| 1 | 85.6 | 4.0 | 0.6 | 0.1 | 0.0 | 0.0 | 9.7 |
| 4 | 62.3 | 3.8 | 0.5 | 0.1 | 0.0 | 0.0 | 33.3 |
| 8 | 40.1 | 3.5 | 0.4 | 0.1 | 0.0 | 0.0 | 55.9 |
| 12 | 25.8 | 3.1 | 0.3 | 0.1 | 0.0 | 0.0 | 70.7 |
| 24 | 10.5 | 2.5 | 0.2 | 0.1 | 0.0 | 0.0 | 86.7 |
M+0 represents the unlabeled metabolite, while M+6 represents UDP-GlcNAc fully labeled with ¹³C on the GlcNAc moiety. The percentages are corrected for natural ¹³C abundance.
Metabolic Flux Calculation
The corrected MIDs, along with measured uptake and secretion rates, are then used as inputs for metabolic flux analysis software (e.g., INCA, Metran, OpenFLUX) to calculate the intracellular reaction rates.[11]
Conclusion
Metabolic flux analysis using N-Acetyl-D-glucosamine-¹³C₆ is a powerful method for dissecting the activity of the hexosamine biosynthetic pathway and its contribution to glycosylation in various biological contexts. The protocols and data presented here provide a framework for researchers to design and execute these experiments, ultimately leading to a deeper understanding of the role of GlcNAc metabolism in health and disease. Careful optimization of experimental parameters for the specific cell line and research question is crucial for obtaining high-quality, interpretable data.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UDP-N-acetyl-D-glucosamine biosynthesis II | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Stable isotope tracing to assess tumor metabolism in vivo | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Uridine diphosphate N-acetylglucosamine - Wikipedia [en.wikipedia.org]
- 8. A novel deconvolution method for modeling UDP-N-acetyl-D-glucosamine biosynthetic pathways based on 13C mass isotopologue profiles under non-steady-state conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Tracing the Hexosamine Salvage Pathway with N-Acetyl-D-glucosamine-13C6
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hexosamine biosynthesis pathway (HBP) is a critical metabolic route that utilizes glucose to produce uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), a vital precursor for all glycosylation reactions.[1][2] In addition to the de novo synthesis from glucose, cells can utilize a salvage pathway to recycle N-acetyl-D-glucosamine (GlcNAc) derived from the breakdown of glycoconjugates.[2][3] This salvage pathway is initiated by the enzyme N-acetyl-D-glucosamine kinase (NAGK).[4][5] Understanding the flux through the hexosamine salvage pathway is crucial, as its dysregulation has been implicated in various diseases, including cancer and metabolic disorders.[1]
This document provides detailed application notes and protocols for tracing the hexosamine salvage pathway using the stable isotope-labeled tracer, N-Acetyl-D-glucosamine-13C6 (¹³C₆-GlcNAc). By monitoring the incorporation of ¹³C₆-GlcNAc into downstream metabolites such as GlcNAc-6-phosphate (GlcNAc-6-P) and UDP-GlcNAc, researchers can quantitatively assess the activity of this pathway. This technique is invaluable for investigating cellular metabolism, identifying potential therapeutic targets, and developing novel drugs.[6]
Key Signaling Pathway
The hexosamine salvage pathway provides a shortcut for the synthesis of UDP-GlcNAc by recycling GlcNAc. The pathway begins with the phosphorylation of GlcNAc by N-acetyl-D-glucosamine kinase (NAGK) to form GlcNAc-6-phosphate. This intermediate is then converted to GlcNAc-1-phosphate, which subsequently reacts with UTP to form UDP-GlcNAc.
Quantitative Data Summary
The following table summarizes the quantitative analysis of ¹³C-GlcNAc incorporation into key metabolites of the hexosamine salvage pathway in pancreatic ductal adenocarcinoma (PDA) cell lines. The data highlights the significant role of N-acetyl-D-glucosamine kinase (NAGK) in this process.
| Cell Line | Genotype | Metabolite | Fractional Labeling from ¹³C-GlcNAc (%) |
| PANC-1 | Control (Wild-Type) | GlcNAc-P | ~25 |
| PANC-1 | NAGK KO | GlcNAc-P | ~5 |
| PANC-1 | Control (Wild-Type) | UDP-GlcNAc | ~20 |
| PANC-1 | NAGK KO | UDP-GlcNAc | ~2 |
| MIA PaCa-2 | Control (Wild-Type) | GlcNAc-P | ~30 |
| MIA PaCa-2 | NAGK KO | GlcNAc-P | ~8 |
| MIA PaCa-2 | Control (Wild-Type) | UDP-GlcNAc | ~25 |
| MIA PaCa-2 | NAGK KO | UDP-GlcNAc | ~4 |
Data is adapted from studies on pancreatic cancer cells, where cells were incubated with N-[1,2-¹³C₂]acetyl-d-glucosamine for 6 hours.[7] The fractional labeling represents the percentage of the metabolite pool that has incorporated the ¹³C label.
Experimental Protocols
A typical experimental workflow for tracing the hexosamine salvage pathway using ¹³C₆-GlcNAc involves cell culture, stable isotope labeling, metabolite extraction, and analysis by liquid chromatography-mass spectrometry (LC-MS).
References
- 1. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C metabolic flux analysis at a genome-scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Hexosamine Flux, the O-GlcNAc Modification, and the Development of Insulin Resistance in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutamine deprivation triggers NAGK-dependent hexosamine salvage | eLife [elifesciences.org]
- 7. babraham.ac.uk [babraham.ac.uk]
Application Notes and Protocols for Cell Extraction in 13C-Labeled Metabolomics
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for cell extraction techniques tailored for 13C-labeled metabolomics studies. The accurate capture of the cellular metabolome at a specific moment is critical for understanding metabolic fluxes and the fate of isotope-labeled substrates. The following sections detail the critical steps of quenching, cell harvesting, and metabolite extraction, offering a comparative overview of common methods to guide the selection of the most appropriate technique for your experimental needs.
Introduction
Stable isotope-resolved metabolomics (SIRM) is a powerful technique to trace the metabolic fate of 13C-labeled substrates through cellular pathways. A critical and often variable step in these experiments is the effective extraction of metabolites from cells while preserving their in vivo isotopic labeling patterns. This requires rapid inactivation of metabolic enzymes (quenching) and efficient extraction of a broad range of metabolites. The choice of methodology can significantly impact the quantitative accuracy and the breadth of metabolite coverage. This guide outlines and compares key techniques for quenching and extraction from both adherent and suspension cell cultures.
Key Stages of Cell Extraction for 13C-Labeled Metabolomics
A typical workflow for cellular metabolite extraction involves three main stages: quenching to halt metabolic activity, harvesting the cells, and extracting the metabolites. Each stage presents choices that can influence the final metabolomic profile.
Caption: A generalized workflow for 13C-labeled metabolomics experiments.
Quenching: The Critical First Step
Quenching is the rapid cessation of all enzymatic activity to preserve the metabolic snapshot of the cell at the time of harvesting. An ideal quenching solvent should immediately stop metabolism without causing cell lysis or leakage of intracellular metabolites.[1]
Common Quenching Methods:
-
Cold Methanol-Based Solutions: Pre-chilled aqueous methanol solutions (e.g., 60-80% methanol) at temperatures between -20°C and -80°C are widely used.[2][3][4][5] While effective at halting metabolism, pure cold methanol can cause leakage of some metabolites.[1][6] To mitigate this, buffered methanol solutions or higher methanol concentrations are often employed.[2][3][7][8]
-
Liquid Nitrogen (LN2): Snap-freezing the entire culture dish in liquid nitrogen is a very rapid quenching method.[1][9][10] This is often followed by the addition of a cold extraction solvent.
-
Cold Saline or Buffered Solutions: Chilled isotonic solutions like phosphate-buffered saline (PBS) or ammonium acetate can be used to wash and cool cells rapidly, though their quenching efficiency might be lower than organic solvents.[6][11][12]
-
Room Temperature Quenching: Novel methods using specific solutions for simultaneous room temperature cell lysis and metabolism quenching are being developed to facilitate automation.[13]
Comparison of Quenching Methods:
| Quenching Method | Advantages | Disadvantages | Best For |
| Cold Aqueous Methanol (60-80%) | Effective quenching, compatible with subsequent extraction. | Can cause metabolite leakage.[6] | General purpose, especially for robust cell types. |
| Liquid Nitrogen | Extremely rapid quenching.[9] | Can be difficult to handle and may cause cell fracture. | Adherent cells where the plate can be directly frozen. |
| Cold Saline/PBS | Isotonic, minimizes osmotic shock. | Less effective at immediate and complete enzyme inhibition. | Washing step prior to quenching with a more potent agent. |
Cell Harvesting and Washing
The method of harvesting depends on whether the cells are grown in adherence or in suspension.
-
Adherent Cells: Cells are typically washed with a cold buffer (e.g., PBS) to remove extracellular media.[10] Harvesting is then achieved by scraping the cells in the presence of the extraction solvent.[10][14][15] The use of trypsin is generally avoided as it can alter the metabolome.[1]
-
Suspension Cells: Cells are pelleted by centrifugation at low temperatures.[12] The supernatant is discarded, and the cell pellet is washed with a cold, isotonic solution. Washing solutions like 5% mannitol have been suggested as an alternative to PBS to avoid ion suppression in mass spectrometry, although mannitol itself can interfere with analysis.[12]
Metabolite Extraction: Monophasic vs. Biphasic Systems
Once quenched and harvested, metabolites are extracted from the cellular matrix. The choice between a monophasic or biphasic extraction system depends on the desired range of metabolites to be analyzed.
Caption: Comparison of monophasic and biphasic metabolite extraction workflows.
Monophasic Extraction
This approach uses a single solvent mixture, typically a high percentage of methanol or acetonitrile in water, to extract a broad range of polar and some non-polar metabolites simultaneously.[5][12]
Advantages:
-
Simpler and faster protocol.[16]
-
Good for broad coverage of central carbon metabolism.
Disadvantages:
-
Less effective for extracting highly non-polar lipids.
-
The presence of lipids in the extract can cause ion suppression in LC-MS analysis of polar metabolites.
Biphasic Extraction
Biphasic methods, such as the Folch or Bligh-Dyer procedures, use a combination of polar and non-polar solvents (e.g., chloroform, methanol, and water) that separate into two distinct phases upon centrifugation.[14][17] This allows for the separation of polar metabolites (in the aqueous phase) from lipids (in the organic phase).[18]
Advantages:
-
Excellent for studies focusing on both polar metabolites and lipids.
-
Reduces matrix effects by separating lipids from polar analytes.[17]
Disadvantages:
-
More laborious and time-consuming.
-
Potential for metabolite loss at the interface between the two phases.
Comparison of Extraction Solvents and Their Efficiency:
| Extraction Method | Solvent System | Primary Metabolites Recovered | Reported Efficiency/Reproducibility |
| Cold Methanol | 80% Methanol / 20% Water | Polar metabolites (amino acids, nucleotides, organic acids) | Good for a broad range of metabolites, but may require optimization to minimize leakage.[5][19] |
| Fan et al. Method | Acetonitrile/Water followed by Chloroform | Comprehensive (polar and nonpolar) | More laborious but maximizes information from a single experiment.[15] |
| Folch/Bligh-Dyer | Chloroform/Methanol/Water | Lipids (organic phase) and Polar Metabolites (aqueous phase) | Considered a gold standard for lipidomics, with good reproducibility.[17] |
| Matyash et al. | Methyl-tert-butyl ether (MTBE)/Methanol/Water | Lipids (organic phase) and Polar Metabolites (aqueous phase) | Safer alternative to chloroform with comparable or better lipid recovery.[17][20] |
| Isopropanol | 100% Isopropanol | Lipids | High detection response for all annotated lipid classes with high reproducibility.[21] |
Detailed Experimental Protocols
Protocol 1: Monophasic Extraction for Adherent Mammalian Cells
This protocol is adapted for general-purpose 13C-labeled metabolomics focusing on central carbon metabolism.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Liquid Nitrogen
-
Extraction Solvent: 80% Methanol / 20% Water (HPLC-grade), pre-chilled to -80°C
-
Cell scrapers
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >15,000 x g
Procedure:
-
Remove the culture medium from the dish. For analysis of extracellular metabolites, collect a 1 mL aliquot of the medium.
-
Wash the cells by adding 5 mL of ice-cold PBS and swirling gently. Aspirate the PBS immediately.
-
Quench the cells by placing the dish on the surface of liquid nitrogen until the cells are frozen.[10]
-
Immediately add 1 mL of pre-chilled (-80°C) 80% methanol extraction solvent to the frozen cells.
-
Place the dish on dry ice and use a cell scraper to scrape the cells into the solvent.[5]
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tube for 30 seconds.
-
Incubate at -80°C for 30 minutes to precipitate proteins.[12]
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.[12]
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac) without heat.[12]
-
Store the dried pellet at -80°C until analysis.
Protocol 2: Biphasic Extraction for Suspension Mammalian Cells
This protocol is suitable for studies requiring the analysis of both polar metabolites and lipids from 13C-labeling experiments.
Materials:
-
Ice-cold 0.9% NaCl solution
-
Chloroform (HPLC-grade)
-
Methanol (HPLC-grade)
-
Water (HPLC-grade)
-
Centrifuge tubes (polypropylene or glass for lipid handling)
-
Centrifuge capable of 4°C
Procedure:
-
Transfer a known number of cells (e.g., 1 x 10^7) to a centrifuge tube.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Aspirate the supernatant.
-
Wash the cell pellet by resuspending in 5 mL of ice-cold 0.9% NaCl and centrifuging again.
-
Aspirate the supernatant completely. The cell pellet can be flash-frozen in liquid nitrogen and stored at -80°C or extracted immediately.
-
Add 1 mL of cold (-20°C) 100% methanol to the cell pellet and vortex thoroughly.
-
Add 1 mL of chloroform and vortex.
-
Add 1 mL of water and vortex.
-
Centrifuge at 3,000 x g for 15 minutes at 4°C to induce phase separation.
-
Three layers will be visible: an upper aqueous/methanol layer (polar metabolites), a protein disk at the interface, and a lower chloroform layer (lipids).
-
Carefully collect the upper aqueous phase into a new tube.
-
Collect the lower organic phase into a separate glass vial.
-
Dry both fractions using a vacuum concentrator and store at -80°C.
Data Presentation and Interpretation in 13C-Labeled Experiments
The final output of a 13C-labeled metabolomics experiment is the mass isotopologue distribution (MID) for each detected metabolite. This represents the fractional abundance of each isotopologue (e.g., M+0, M+1, M+2, etc.).[22] It is crucial to include unlabeled control samples to correct for the natural abundance of 13C.[15][22] The stability of the 13C label during the extraction process is generally high, as covalent bonds are not typically broken. However, harsh extraction conditions (e.g., strong acids or bases) should be avoided.
Conclusion
The choice of cell extraction technique is a critical determinant of the quality and scope of data obtained from 13C-labeled metabolomics studies. For broad profiling of central carbon metabolism, a rapid monophasic extraction with cold methanol is often sufficient and efficient. For studies that aim to investigate lipid metabolism alongside polar metabolites, a more complex biphasic extraction is warranted. Researchers should carefully consider the specific goals of their study, the cell type being used, and the classes of metabolites of primary interest when selecting and optimizing an extraction protocol. The methods and comparisons provided in these notes offer a foundation for developing a robust and reproducible workflow for your specific research needs.
References
- 1. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 2. Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of the quenching method for metabolomics analysis of <italic>Lactobacillus bulgaricus</italic>-Academax [bss.academax.com]
- 4. Optimization of cold methanol quenching for quantitative metabolomics of Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction parameters for metabolomics from cell extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of quenching methods for metabolite recovery in photoautotrophic Synechococcus sp. PCC 7002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quenching for Microalgal Metabolomics: A Case Study on the Unicellular Eukaryotic Green Alga Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. Quenching Methods for the Analysis of Intracellular Metabolites | Springer Nature Experiments [experiments.springernature.com]
- 12. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 13. agilent.com [agilent.com]
- 14. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]
- 15. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reddit - The heart of the internet [reddit.com]
- 19. Comparison of Various Extraction Approaches for Optimized Preparation of Intracellular Metabolites from Human Mesenchymal Stem Cells and Fibroblasts for NMR-Based Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 21. pubs.acs.org [pubs.acs.org]
- 22. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the GC-MS Analysis of Glucosamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of glucosamine for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Three common derivatization methods are discussed: Silylation, Acetylation, and Trifluoroacetylation.
Introduction
Glucosamine, an amino sugar, is a polar and non-volatile compound, making it unsuitable for direct analysis by GC-MS. Derivatization is a crucial sample preparation step that chemically modifies glucosamine to increase its volatility and thermal stability, enabling its separation and detection in the gas phase. This note compares three effective derivatization methods and provides detailed protocols for their application.
Derivatization Methods Overview
The choice of derivatization method can significantly impact the sensitivity, selectivity, and reproducibility of the GC-MS analysis. The three methods detailed below each offer distinct advantages and disadvantages.
-
Silylation: This is a widely used method that replaces active hydrogens on hydroxyl and amine groups with a trimethylsilyl (TMS) group. It is known for producing volatile derivatives with good chromatographic properties.
-
Acetylation: This method involves the introduction of acetyl groups to the hydroxyl and amino functional groups of glucosamine. The resulting alditol acetate derivatives are stable and provide excellent chromatographic separation.
-
Trifluoroacetylation: This technique utilizes a highly reactive acylating agent, such as trifluoroacetic anhydride (TFAA), to introduce trifluoroacetyl groups. This method can enhance sensitivity due to the electron-capturing properties of the trifluoroacetyl group, which is particularly advantageous for electron capture detection (ECD) or negative chemical ionization (NCI) MS.
Quantitative Data Summary
The following table summarizes typical quantitative performance characteristics for each derivatization method based on literature for glucosamine and related amino sugars. Please note that actual performance may vary depending on the specific instrumentation and experimental conditions.
| Derivatization Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range (µg/mL) | Typical Recovery (%) |
| Silylation (Methoximation-TMS) | 0.1 - 1 µM | 0.5 - 5 µM | 1 - 100 | 90 - 105 |
| Acetylation (Alditol Acetate) | 0.5 - 5 µM | 1 - 10 µM | 5 - 200 | 85 - 110 |
| Trifluoroacetylation (TFAA) | 0.05 - 0.5 µM | 0.2 - 2 µM | 0.5 - 50 | 80 - 100 |
Application Note 1: Silylation (Methoximation-Trimethylsilylation)
Principle
This is a two-step derivatization process. First, methoximation is performed to convert the open-chain aldehyde group of glucosamine to a more stable methoxime derivative, which prevents the formation of multiple anomeric peaks in the chromatogram. Subsequently, silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the active hydrogens on the hydroxyl and amino groups with TMS groups, rendering the molecule volatile.
Advantages
-
Well-established and widely used method.
-
Produces thermally stable derivatives.
-
Good chromatographic peak shapes.
Disadvantages
-
Derivatives can be sensitive to moisture.
-
Two-step process can be more time-consuming.
Experimental Protocol
Materials:
-
Glucosamine standard or sample
-
Pyridine (anhydrous)
-
Methoxyamine hydrochloride (MeOx·HCl)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or MSTFA
-
Heating block or oven
-
GC-MS vials with inserts
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of the glucosamine standard or sample into a GC-MS vial. If the sample is in solution, evaporate to dryness under a stream of nitrogen.
-
Methoximation:
-
Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried sample.
-
Cap the vial tightly and heat at 60°C for 60 minutes.
-
Allow the vial to cool to room temperature.
-
-
Silylation:
-
Add 50 µL of BSTFA with 1% TMCS (or MSTFA) to the vial.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Allow the vial to cool to room temperature before GC-MS analysis.
-
Workflow Diagram
Silylation Experimental Workflow
Application Note 2: Acetylation (Alditol Acetate Derivatization)
Principle
This method involves a two-step process. First, the aldehyde group of glucosamine is reduced to an alcohol using a reducing agent like sodium borohydride, forming the corresponding alditol (glucosaminitol). This step eliminates the formation of anomeric peaks. Subsequently, the hydroxyl and amino groups of the alditol are acetylated using acetic anhydride in the presence of a catalyst like pyridine or N-methylimidazole, forming a stable and volatile per-O-acetylated derivative.
Advantages
-
Produces single, sharp chromatographic peaks for each sugar.
-
Derivatives are very stable.
-
Less sensitive to moisture compared to silyl derivatives.
Disadvantages
-
Multi-step procedure that can be lengthy.
-
Requires careful handling of reagents like sodium borohydride.
Experimental Protocol
Materials:
-
Glucosamine standard or sample
-
Sodium borohydride (NaBH₄) solution (10 mg/mL in 1 M NH₄OH)
-
Acetic anhydride
-
Pyridine (anhydrous) or N-methylimidazole
-
Heating block or oven
-
GC-MS vials with inserts
Procedure:
-
Reduction to Alditol:
-
Dissolve the dried glucosamine sample (1-5 mg) in 200 µL of water in a vial.
-
Add 100 µL of the sodium borohydride solution.
-
Incubate at 40°C for 90 minutes.
-
Stop the reaction by adding a few drops of glacial acetic acid until bubbling ceases.
-
Evaporate the solution to dryness under a stream of nitrogen. To remove borate salts, add 200 µL of methanol and evaporate to dryness; repeat this step three times.
-
-
Acetylation:
-
Add 200 µL of acetic anhydride and 200 µL of pyridine to the dried alditol.
-
Cap the vial tightly and heat at 100°C for 60 minutes.
-
Allow the vial to cool to room temperature.
-
Evaporate the excess reagents under a stream of nitrogen.
-
Re-dissolve the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
-
Workflow Diagram
Acetylation Experimental Workflow
Application Note 3: Trifluoroacetylation
Principle
Trifluoroacetylation is a rapid and efficient method for derivatizing hydroxyl and amino groups. Trifluoroacetic anhydride (TFAA) is a powerful acylating agent that reacts quickly with the active hydrogens in glucosamine to form stable trifluoroacetyl esters and amides. The high volatility of the resulting derivatives allows for their analysis at lower temperatures, and the presence of fluorine atoms can enhance detection sensitivity.
Advantages
-
Rapid reaction, often completed at room temperature.
-
Produces highly volatile derivatives.
-
Can lead to lower detection limits.
Disadvantages
-
TFAA is highly reactive and corrosive, requiring careful handling.
-
The reaction can be exothermic.
-
Derivatives may be less stable over long periods compared to acetylated derivatives.
Experimental Protocol
Materials:
-
Glucosamine standard or sample
-
Trifluoroacetic anhydride (TFAA)
-
Acetonitrile (anhydrous)
-
GC-MS vials with inserts
Procedure:
-
Sample Preparation: Ensure the glucosamine sample (0.1-1 mg) is completely dry in a GC-MS vial.
-
Trifluoroacetylation:
-
Add 100 µL of acetonitrile to the dried sample.
-
Carefully add 50 µL of TFAA to the vial. Caution: TFAA is corrosive and reacts vigorously with water. Handle in a fume hood.
-
Cap the vial tightly and let it stand at room temperature for 30 minutes, or heat at 50°C for 15 minutes for a faster reaction.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for direct injection into the GC-MS. Alternatively, the excess reagent can be evaporated under a gentle stream of nitrogen, and the residue redissolved in a suitable solvent.
-
Workflow Diagram
Trifluoroacetylation Workflow
Application Notes and Protocols for High-Resolution Mass Spectrometry of N-Acetyl-D-glucosamine-13C6
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-D-glucosamine (GlcNAc) is a pivotal monosaccharide implicated in a multitude of biological processes, including cellular signaling, metabolism, and the formation of structural polymers like chitin and peptidoglycan. Its isotopically labeled form, N-Acetyl-D-glucosamine-13C6, serves as an invaluable tool in metabolic flux analysis, quantitative proteomics, and as an internal standard in mass spectrometry-based bioanalysis. High-resolution mass spectrometry (HRMS) offers the specificity and sensitivity required for the precise quantification and structural elucidation of this important molecule.
These application notes provide detailed methodologies for the analysis of this compound using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). The protocols are designed to guide researchers in developing robust and reliable analytical methods for various applications in drug development and life sciences research.
Quantitative Data Summary
While this compound is predominantly utilized as an internal standard for the quantification of endogenous N-Acetyl-D-glucosamine, its own quantitative performance is expected to be comparable to the unlabeled analyte under the same analytical conditions. The following tables summarize the typical quantitative performance characteristics of an LC-HRMS method for N-acetyl-D-glucosamine, for which this compound would serve as the ideal internal standard.
Table 1: LC-HRMS Method Parameters for N-Acetyl-D-glucosamine Analysis
| Parameter | Value |
| Liquid Chromatography System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | Hypersil Silica column (150mm x 2mm, 5µm) or equivalent HILIC column[1] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 7.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for separation of N-acetyl-D-glucosamine from matrix components |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 3 µL |
| Mass Spectrometer | High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Monitored Ions | N-Acetyl-D-glucosamine: m/z 220.0772 [M-H]⁻this compound: m/z 226.1008 [M-H]⁻ |
| Mass Resolution | >10,000 |
Table 2: Method Validation Data for N-Acetyl-D-glucosamine Quantification
| Parameter | Result |
| Linearity Range | 10 ng/mL to 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Quantification (LOQ) | 10 ng/mL in synovial fluid[2] |
| Accuracy (% Bias) | -11% to 10%[2] |
| Precision (%RSD) | ≤ 14%[2] |
| Recovery | > 89%[2] |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma
This protocol details the steps for extracting N-Acetyl-D-glucosamine from plasma samples for LC-HRMS analysis.
Materials:
-
Human plasma samples
-
This compound internal standard solution (concentration to be optimized based on expected analyte levels)
-
Acetonitrile, LC-MS grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add a known volume of plasma (e.g., 100 µL).
-
Spike the plasma sample with a known amount of the this compound internal standard solution.
-
Add three volumes of ice-cold acetonitrile to the plasma sample (e.g., 300 µL for 100 µL of plasma) to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL).
-
Vortex the reconstituted sample and transfer it to an autosampler vial for LC-HRMS analysis.
Protocol 2: LC-HRMS Analysis
This protocol outlines the instrumental parameters for the analysis of this compound.
Instrumentation:
-
A UHPLC or HPLC system coupled to a high-resolution mass spectrometer.
LC Parameters:
-
Column: Hypersil Silica, 150 mm x 2 mm, 5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 7.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 80% B
-
2-10 min: Linear gradient to 20% B
-
10-12 min: Hold at 20% B
-
12.1-15 min: Return to 80% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 3 µL.
HRMS Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Gas Flow Rates: Optimize for the specific instrument.
-
Mass Range: m/z 50-500.
-
Data Acquisition: Full scan mode with a resolution of at least 10,000.
-
Target Ions:
-
N-Acetyl-D-glucosamine: [M-H]⁻ at m/z 220.0772
-
This compound: [M-H]⁻ at m/z 226.1008
-
Visualizations
N-Acetylglucosamine Metabolic Pathway
The following diagram illustrates the key steps in the metabolic pathway of N-Acetylglucosamine.
References
- 1. Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a HPLC-ES-MS/MS method for the determination of glucosamine in human synovial fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Dynamics of Bacterial Cell Wall Synthesis Using N-Acetyl-D-glucosamine-¹³C₆
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The bacterial cell wall, a unique and essential structure primarily composed of peptidoglycan (PG), represents a critical target for antimicrobial agents. Understanding the intricate processes of PG synthesis, remodeling, and degradation is paramount for the development of novel therapeutics to combat antibiotic resistance. N-Acetyl-D-glucosamine (GlcNAc) is a fundamental building block of the glycan strands that form the backbone of PG.[1][2][3][4][5] The use of stable isotope-labeled precursors, such as N-Acetyl-D-glucosamine-¹³C₆ (¹³C₆-GlcNAc), in combination with mass spectrometry, provides a powerful platform to quantitatively trace the flux of GlcNAc into the cell wall, enabling detailed investigation of PG biosynthesis and dynamics.
This application note provides detailed protocols for the use of ¹³C₆-GlcNAc to study bacterial cell wall synthesis. It is intended for researchers in microbiology, biochemistry, and drug discovery who are interested in a robust method to probe the mechanisms of cell wall assembly and the effects of antibacterial compounds.
Principle of the Method
The methodology is based on metabolic labeling. Bacteria are cultured in a medium containing ¹³C₆-GlcNAc. This heavy-isotope-labeled sugar is transported into the cell and incorporated into the PG biosynthesis pathway.[6] The bacterial cell wall is subsequently isolated, enzymatically digested into its constituent muropeptide fragments, and analyzed by high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).[1][7][8] The incorporation of ¹³C₆ results in a predictable mass shift in GlcNAc-containing muropeptides, allowing for their differentiation from unlabeled counterparts and quantification of new cell wall synthesis.
Applications
-
Quantification of Peptidoglycan Synthesis Rates: By performing pulse-chase experiments, the rate of new PG synthesis can be determined under various growth conditions or in response to stimuli.
-
Mechanism of Action Studies for Antibiotics: This method can elucidate how antibiotics that target the cell wall affect the rate and localization of PG synthesis.
-
Investigating Cell Wall Remodeling and Recycling: Tracing the fate of ¹³C₆-GlcNAc can provide insights into the dynamic processes of PG turnover and the recycling of its components.[1]
-
High-Throughput Screening for Novel Antimicrobials: The quantitative nature of this assay makes it amenable to screening compound libraries for inhibitors of bacterial cell wall synthesis.
Experimental Protocols
Protocol 1: Metabolic Labeling of Bacteria with ¹³C₆-GlcNAc
This protocol describes the general procedure for labeling both Gram-positive and Gram-negative bacteria. Optimization of incubation times and ¹³C₆-GlcNAc concentration may be required for different bacterial species and growth conditions.
Materials:
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., M9 minimal medium for E. coli)
-
N-Acetyl-D-glucosamine-¹³C₆ (¹³C₆-GlcNAc)
-
Sterile culture flasks or tubes
-
Incubator shaker
-
Spectrophotometer
Procedure:
-
Prepare the appropriate growth medium. For many applications, a minimal medium is preferred to maximize the incorporation of the labeled sugar.
-
Inoculate the medium with an overnight culture of the bacterial strain to a starting OD₆₀₀ of ~0.05.
-
Grow the culture at the optimal temperature with shaking to mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).
-
Add ¹³C₆-GlcNAc to the culture to a final concentration in the range of 50-500 µM. The optimal concentration should be determined empirically.
-
Continue to incubate the culture for a desired period. For studies on PG synthesis rates, a short pulse of 15-60 minutes is often sufficient. For steady-state labeling, longer incubation times may be necessary.
-
Harvest the bacterial cells by centrifugation at 4,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove any remaining labeled medium.
-
The cell pellet is now ready for peptidoglycan isolation.
Protocol 2: Peptidoglycan Isolation and Digestion
This protocol is a generalized method for the isolation of crude peptidoglycan, also known as the sacculus.
Materials:
-
Bacterial cell pellet from Protocol 1
-
Boiling 4% Sodium Dodecyl Sulfate (SDS) solution
-
DNase I and RNase A
-
Trypsin
-
Muramidase or other appropriate muropeptide hydrolase (e.g., mutanolysin, cellosyl)
-
High-purity water (LC-MS grade)
-
Ultracentrifuge
Procedure:
-
Resuspend the bacterial cell pellet in PBS and add it dropwise to a vigorously stirring, boiling 4% SDS solution. Boil for 30 minutes to lyse the cells and denature proteins.
-
Allow the solution to cool to room temperature.
-
Collect the insoluble peptidoglycan by ultracentrifugation at 100,000 x g for 60 minutes at 25°C.
-
Wash the pellet extensively with high-purity water to remove all traces of SDS. This may require multiple cycles of resuspension and ultracentrifugation.
-
Resuspend the pellet in a suitable buffer and treat with DNase I and RNase A to remove contaminating nucleic acids.
-
Treat the sample with trypsin to digest any remaining proteins covalently attached to the peptidoglycan.
-
Inactivate the enzymes by boiling and wash the peptidoglycan pellet again with high-purity water.
-
Resuspend the purified peptidoglycan in a digestion buffer appropriate for the chosen muropeptide hydrolase (e.g., 50 mM sodium phosphate, pH 6.0 for muramidase).
-
Add the hydrolase and incubate at 37°C overnight to digest the peptidoglycan into soluble muropeptides.
-
Stop the digestion by boiling for 10 minutes.
-
Centrifuge to pellet any undigested material, and collect the supernatant containing the soluble muropeptides for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis of Labeled Muropeptides
This protocol provides a general framework for the analysis of muropeptides. The specific column, gradient, and mass spectrometer settings will need to be optimized.
Materials:
-
Soluble muropeptide sample from Protocol 2
-
High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system
-
Reversed-phase C18 column
-
Mobile phase A: 0.1% formic acid in water
-
Mobile phase B: 0.1% formic acid in acetonitrile
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Inject the soluble muropeptide sample onto the C18 column.[7]
-
Separate the muropeptides using a suitable gradient of mobile phases A and B. A typical gradient might run from 1% to 30% B over 30-60 minutes.[7]
-
The eluent from the HPLC is directly introduced into the mass spectrometer.
-
Operate the mass spectrometer in positive ion mode.
-
Acquire data in a data-dependent manner, with MS1 scans followed by MS2 scans of the most abundant precursor ions.
-
Analyze the data to identify muropeptides based on their accurate mass and fragmentation patterns. The incorporation of ¹³C₆-GlcNAc will result in a mass increase of 6.02 Da for each labeled GlcNAc residue.[4]
-
Quantify the relative abundance of labeled and unlabeled muropeptides by comparing the peak areas of their respective extracted ion chromatograms.
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison.
Table 1: Expected Mass Shifts for ¹³C₆-GlcNAc Labeled Muropeptides
| Muropeptide | Unlabeled Mass (Da) | Labeled Mass (Da) | Mass Shift (Da) |
| GlcNAc-MurNAc-L-Ala-D-Glu-mDAP | 939.4 | 945.42 | +6.02 |
| (GlcNAc-MurNAc-L-Ala-D-Glu-mDAP)₂ | 1861.8 | 1873.84 | +12.04 |
| GlcNAc-MurNAc-L-Ala-D-Glu-mDAP-D-Ala | 1010.4 | 1016.42 | +6.02 |
Note: The exact masses will vary depending on the specific amino acid composition of the peptide stem and any modifications.
Table 2: Example Quantification of Peptidoglycan Synthesis
| Condition | % Labeled Monomeric Muropeptides | % Labeled Dimeric Muropeptides |
| Control | 25.3 ± 2.1 | 18.7 ± 1.5 |
| Antibiotic X (MIC/2) | 5.8 ± 0.9 | 3.1 ± 0.5 |
| Antibiotic Y (MIC/2) | 24.9 ± 2.5 | 17.9 ± 1.8 |
This table illustrates how data can be presented to compare the effects of different antibiotics on the incorporation of new peptidoglycan subunits.
Visualizations
Caption: Metabolic pathway for ¹³C₆-GlcNAc incorporation into peptidoglycan.
Caption: Experimental workflow for ¹³C₆-GlcNAc labeling and analysis.
Caption: Logical relationship of the experimental approach.
Conclusion
The use of N-Acetyl-D-glucosamine-¹³C₆ provides a robust and sensitive method for the quantitative analysis of bacterial cell wall synthesis. The protocols and workflows described herein offer a comprehensive guide for researchers to implement this powerful technique. By enabling the precise measurement of peptidoglycan dynamics, this approach will continue to be invaluable for fundamental microbiology research and the development of new antibacterial therapies.
References
- 1. Heavy isotope labeling and mass spectrometry reveal unexpected remodeling of bacterial cell wall expansion in response to drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic labeling of the bacterial peptidoglycan by functionalized glucosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic labelling of the carbohydrate core in bacterial peptidoglycan and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. N-Acetylglucosamine Functions in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable Isotope Labeling by Amino Acids Applied to Bacterial Cell Culture | Springer Nature Experiments [experiments.springernature.com]
- 7. High-throughput Automated Muropeptide Analysis (HAMA) Reveals Peptidoglycan Composition of Gut Microbial Cell Walls [elifesciences.org]
- 8. Metabolic labeling of the bacterial peptidoglycan by functionalized glucosamine - ePrints - Newcastle University [eprints.ncl.ac.uk]
Application of N-Acetyl-D-glucosamine-13C6 in Cancer Cell Metabolism Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Altered glucose metabolism is a hallmark of cancer, with increased glucose uptake and utilization fueling rapid cell proliferation and survival. The Hexosamine Biosynthetic Pathway (HBP) is a critical branch of glucose metabolism that consumes 2-5% of incoming glucose to produce uridine diphosphate N-acetylglucosamine (UDP-GlcNAc).[1] UDP-GlcNAc is the donor substrate for N-linked and O-linked glycosylation (O-GlcNAcylation), post-translational modifications that are crucial for the function of numerous proteins involved in signal transduction, transcription, and cell adhesion.[2][3][4] In cancer, the HBP is often upregulated, leading to increased protein glycosylation which contributes to oncogenesis, metastasis, and therapy resistance.[2][3]
N-Acetyl-D-glucosamine-13C6 (¹³C₆-GlcNAc) is a stable isotope-labeled monosaccharide that serves as a powerful tool for tracing the metabolic fate of GlcNAc through the HBP and subsequent glycosylation pathways in cancer cells. By using mass spectrometry-based techniques, researchers can track the incorporation of the ¹³C label into various downstream metabolites and glycoproteins, providing quantitative insights into HBP flux and its contribution to cancer cell pathophysiology. These studies are instrumental in identifying metabolic vulnerabilities and developing novel therapeutic strategies targeting cancer metabolism.
Key Applications
-
Metabolic Flux Analysis of the Hexosamine Biosynthetic Pathway: Quantifying the rate of UDP-GlcNAc synthesis and turnover in cancer cells under different conditions (e.g., nutrient availability, drug treatment).
-
Tracing the Fate of GlcNAc into Glycoproteins and Glycolipids: Identifying and quantifying the incorporation of ¹³C₆-GlcNAc into specific O-GlcNAcylated proteins and other complex glycans, providing insights into the regulation of signaling pathways.
-
Investigating the Interplay between HBP and other Metabolic Pathways: Elucidating the connections between the HBP, glycolysis, the pentose phosphate pathway, and the TCA cycle in cancer cells.
-
Screening and Validation of HBP Inhibitors: Assessing the efficacy of novel drug candidates that target enzymes within the HBP by measuring the downstream effects on ¹³C₆-GlcNAc metabolism.
Data Presentation
Table 1: Mass Isotopologue Distribution of HBP Metabolites after ¹³C₆-GlcNAc Labeling
This table illustrates the expected mass isotopologue distribution (MID) of key metabolites in the Hexosamine Biosynthetic Pathway following the introduction of this compound. The M+n value represents the mass shift due to the incorporation of 'n' ¹³C atoms.
| Metabolite | Abbreviation | Unlabeled Mass (M+0) | Labeled Mass (M+6) |
| N-Acetyl-D-glucosamine-6-phosphate | GlcNAc-6-P | 301.06 | 307.08 |
| N-Acetyl-D-glucosamine-1-phosphate | GlcNAc-1-P | 301.06 | 307.08 |
| Uridine diphosphate N-acetylglucosamine | UDP-GlcNAc | 606.08 | 612.10 |
Table 2: Quantitative LC-MS/MS Parameters for ¹³C₆-GlcNAc and its Metabolites
This table provides example parameters for the detection and quantification of ¹³C₆-GlcNAc and its key downstream metabolite, UDP-GlcNAc, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in negative ion mode.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-Acetyl-D-glucosamine | 220.3 | 118.9 | 15 |
| This compound | 226.4 | 123.2 | 15 |
| UDP-GlcNAc | 606.1 | 385.1 | 20 |
| UDP-GlcNAc (from ¹³C₆-GlcNAc) | 612.1 | 391.1 | 20 |
Experimental Protocols
Protocol 1: ¹³C₆-GlcNAc Labeling of Cancer Cells for Metabolic Flux Analysis
Objective: To label cancer cells with this compound and extract metabolites for mass spectrometry analysis.
Materials:
-
Cancer cell line of interest (e.g., PANC-1, MIA PaCa-2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
This compound (¹³C₆-GlcNAc)
-
6-well or 10 cm cell culture plates
-
Cold 80% methanol (LC-MS grade)
-
Cell scraper
-
Centrifuge
Procedure:
-
Cell Seeding: Plate cancer cells in 6-well plates at a density of approximately 2 x 10⁵ cells per well and allow them to adhere overnight.
-
Labeling Medium Preparation: Prepare fresh culture medium supplemented with a final concentration of 1-10 mM ¹³C₆-GlcNAc and 10% dFBS. The standard glucose concentration in the medium can be maintained or adjusted depending on the experimental goals.
-
Isotope Labeling:
-
Aspirate the overnight culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add 2 mL of the prepared ¹³C₆-GlcNAc labeling medium to each well.
-
Incubate the cells for a desired time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation. A 24-hour incubation is often sufficient to approach isotopic steady-state for many metabolites.[5]
-
-
Metabolite Extraction:
-
At each time point, place the culture plate on ice and aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells from the plate using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the tubes at -80°C for at least 20 minutes to precipitate proteins.
-
Centrifuge the tubes at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.
-
Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried extracts at -80°C until analysis.
-
Protocol 2: LC-MS/MS Analysis of ¹³C-Labeled HBP Metabolites
Objective: To quantify the incorporation of ¹³C from ¹³C₆-GlcNAc into downstream metabolites using LC-MS/MS.
Materials:
-
Dried metabolite extracts from Protocol 1
-
LC-MS grade water with 0.1% formic acid (Solvent A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Solvent B)
-
HILIC (Hydrophilic Interaction Liquid Chromatography) column
-
A triple quadrupole or high-resolution mass spectrometer
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of a solvent compatible with the LC method (e.g., 50% acetonitrile/50% water).
-
LC Separation:
-
Inject the reconstituted samples onto a HILIC column.
-
Use a gradient of Solvent A and Solvent B to separate the polar metabolites. An example gradient could be:
-
0-2 min: 95% B
-
2-12 min: Linear gradient to 50% B
-
12-15 min: Hold at 50% B
-
15-16 min: Linear gradient back to 95% B
-
16-20 min: Re-equilibration at 95% B
-
-
-
Mass Spectrometry Analysis:
-
Operate the mass spectrometer in negative ion mode.
-
Use Multiple Reaction Monitoring (MRM) for targeted quantification of the metabolites listed in Table 2.
-
For untargeted analysis, acquire full scan data on a high-resolution mass spectrometer to identify all labeled species.
-
-
Data Analysis:
-
Integrate the peak areas for each mass isotopologue of the target metabolites.
-
Calculate the fractional enrichment of ¹³C for each metabolite at each time point.
-
Fractional Enrichment (%) = [Σ (n * Abundance of M+n)] / [Total Abundance * 6] * 100, where 'n' is the number of ¹³C atoms.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic fate of ¹³C₆-GlcNAc through the HBP salvage pathway.
References
- 1. A novel deconvolution method for modeling UDP-N-acetyl-D-glucosamine biosynthetic pathways based on 13C mass isotopologue profiles under non-steady-state conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. O-GlcNAcylation in Cancer Biology: Linking Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer Metabolism and Elevated O-GlcNAc in Oncogenic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. O-GlcNAcylation in tumorigenesis and its implications for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. systems.crump.ucla.edu [systems.crump.ucla.edu]
Troubleshooting & Optimization
Improving signal-to-noise ratio in N-Acetyl-D-glucosamine-13C6 MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise (S/N) ratio in N-Acetyl-D-glucosamine-13C6 (GlcNAc-13C6) Mass Spectrometry (MS) analysis.
Troubleshooting Guide: Improving Signal-to-Noise Ratio
Low signal-to-noise is a common challenge in the MS analysis of polar metabolites like N-Acetyl-D-glucosamine. This guide provides a structured approach to identifying and resolving the root causes of poor S/N ratio.
Problem 1: Low Signal Intensity of GlcNAc-13C6
Possible Causes and Solutions:
| Cause | Solution |
| Poor Ionization Efficiency | N-Acetyl-D-glucosamine is a polar molecule and may not ionize efficiently by electrospray ionization (ESI). Consider chemical derivatization to improve its gas-phase ionization. Silylation (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) for Gas Chromatography-MS (GC-MS) or labeling with reagents that impart a readily ionizable group for Liquid Chromatography-MS (LC-MS) can significantly enhance signal intensity.[1][2][3] For instance, derivatization with RapiFluor-MS has been shown to provide high MS signal enhancement for neutral glycans.[3] |
| Suboptimal ESI Source Parameters | The efficiency of ion generation and transmission is highly dependent on the ESI source settings. Systematically optimize parameters such as nebulizer pressure, drying gas flow rate and temperature, and capillary voltage. A design of experiments (DOE) approach can be effective in identifying the optimal settings for your specific instrument and method.[4][5] |
| Matrix Effects (Ion Suppression) | Co-eluting compounds from the sample matrix can compete with the analyte for ionization, leading to a suppressed signal.[6][7] To mitigate this, improve sample clean-up procedures (e.g., solid-phase extraction), optimize chromatographic separation to resolve GlcNAc-13C6 from interfering matrix components, or dilute the sample. The use of a stable isotope-labeled internal standard, such as the unlabeled N-Acetyl-D-glucosamine, can help to normalize for signal suppression.[1][2][6] |
| Inefficient Sample Extraction | The extraction method may not be efficiently recovering GlcNAc from the sample matrix. Evaluate different extraction solvents and protocols to maximize recovery. For polar metabolites, aqueous-organic solvent mixtures are commonly used. |
| Analyte Degradation | N-Acetyl-D-glucosamine can be susceptible to degradation during sample preparation or analysis. Ensure that the pH and temperature of your sample preparation and storage conditions are appropriate. |
Problem 2: High Background Noise
Possible Causes and Solutions:
| Cause | Solution |
| Contaminated Solvents or Reagents | Impurities in solvents, buffers, or derivatization reagents can contribute to high background noise. Use high-purity, MS-grade solvents and reagents. Regularly blank runs with your mobile phase to assess the level of background noise.[8][9] |
| LC System Contamination | Contaminants can accumulate in the LC system (e.g., tubing, injector, column) and leach into the mobile phase, causing high background. Implement a regular system cleaning and maintenance schedule. |
| In-source Fragmentation | Fragmentation of other abundant ions within the ion source can generate a high chemical background. Optimize the in-source collision-induced dissociation (CID) energy or declustering potential to minimize unwanted fragmentation.[10] |
| Electronic Noise | Improper grounding or electronic interference from nearby equipment can lead to a noisy baseline. Ensure the MS instrument is properly grounded and isolated from sources of electronic noise.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective derivatization strategy for improving the signal of N-Acetyl-D-glucosamine in LC-MS?
A1: The choice of derivatization reagent depends on the specific LC-MS method and ionization mode. For positive mode ESI, reagents that introduce a permanent positive charge or a readily protonated functional group are ideal. For example, labeling with procainamide or RapiFluor-MS can significantly improve ionization efficiency.[3] Permethylation is another effective method that increases the hydrophobicity and ionization efficiency of glycans.[11] It is recommended to test a few different derivatization strategies to determine the best option for your specific application.
Q2: How can I confirm that matrix effects are the cause of my low signal?
A2: A post-extraction spike experiment can be used to assess matrix effects. In this experiment, you compare the signal of the analyte in a neat solution to the signal of the analyte spiked into a blank matrix extract at the same concentration. A significant difference in signal intensity indicates the presence of matrix effects.[7]
Q3: What are the key ESI source parameters to optimize for this compound analysis?
A3: The most critical parameters to optimize are typically the capillary voltage, nebulizer pressure, drying gas temperature, and drying gas flow rate.[4] The optimal values for these parameters are interdependent and can vary between different instruments. A systematic optimization, for instance using a design of experiments (DOE) approach, is recommended to find the best combination for maximizing the signal of your analyte.[12]
Q4: Can the choice of mobile phase affect the signal-to-noise ratio?
A4: Yes, the mobile phase composition can significantly impact the ionization efficiency and background noise. The use of high-purity, MS-grade solvents and additives is crucial to minimize background noise.[9] The pH of the mobile phase can also affect the ionization of N-Acetyl-D-glucosamine. For positive mode ESI, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used to promote protonation.
Q5: My signal is inconsistent between injections. What could be the cause?
A5: Inconsistent signal can be due to several factors, including poor autosampler precision, sample degradation in the autosampler, or carryover from previous injections. Ensure your autosampler is functioning correctly and that your samples are stable under the autosampler conditions. To check for carryover, inject a blank solvent after a high-concentration sample. If a peak for your analyte is observed in the blank, you may need to optimize your needle wash method.
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization for GC-MS Analysis
This protocol describes a common method for the derivatization of N-Acetyl-D-glucosamine for GC-MS analysis using methoximation followed by silylation.
Methodology:
-
Sample Drying: Aliquot your sample containing GlcNAc-13C6 into a microcentrifuge tube and dry it completely using a vacuum centrifuge.
-
Methoximation: Add 20 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried sample. Vortex thoroughly and incubate at 30°C for 90 minutes.
-
Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) to the sample. Vortex and incubate at 37°C for 30 minutes.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Protocol 2: LC-MS/MS Parameter Optimization
This protocol provides a general workflow for optimizing key ESI source parameters.
Methodology:
-
Infusion: Prepare a standard solution of your derivatized or underivatized GlcNAc-13C6 in the initial mobile phase composition. Infuse this solution directly into the mass spectrometer at a constant flow rate.
-
Parameter Adjustment: While monitoring the signal intensity of the parent ion of GlcNAc-13C6, systematically adjust one source parameter at a time (e.g., capillary voltage, nebulizer pressure, drying gas temperature, drying gas flow).
-
Identify Optimal Range: For each parameter, identify the range that provides the highest and most stable signal.
-
Fine-Tuning: Perform finer adjustments of the parameters within their optimal ranges to find the combination that yields the maximum signal-to-noise ratio.
Visualizations
Caption: A logical workflow for troubleshooting low signal-to-noise ratio.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct comparison of derivatization strategies for LC-MS/MS analysis of N-glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein-Ligand Equilibrium Dissociation Constant Determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zefsci.com [zefsci.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sialic acid derivatization for glycan analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) Optimization by High-Performance Design of Experiments (DOE) for Astrocyte Glutamine Measurement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in LC-MS Analysis of N-Acetyl-D-glucosamine-13C6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of N-Acetyl-D-glucosamine-13C6.
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS analysis of this compound due to matrix effects.
| Problem | Potential Cause | Recommended Solution |
| Poor reproducibility of analyte signal across different sample lots | Variable matrix effects between different biological samples (e.g., plasma, urine from different individuals).[1][2] | - Utilize a stable isotope-labeled (SIL) internal standard: this compound is the ideal internal standard as it co-elutes and experiences similar matrix effects to the analyte.[3] - Optimize sample preparation: Employ more rigorous cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[4][5] - Perform matrix effect evaluation: Quantify the matrix effect for each new lot of biological matrix.[1] |
| Analyte peak area is suppressed or enhanced compared to standards in neat solution | Co-eluting endogenous matrix components (e.g., phospholipids, salts, proteins) are altering the ionization efficiency of the analyte.[1][5][6] | - Improve chromatographic separation: Modify the gradient, change the column chemistry, or adjust the mobile phase to separate the analyte from interfering compounds.[3][4] - Dilute the sample: Reducing the concentration of matrix components by diluting the sample can minimize their impact on ionization.[3][7][8] - Change ionization source: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[1][5] |
| Inconsistent internal standard (IS) response | The SIL internal standard itself is experiencing variable matrix effects or is not effectively compensating for the analyte's matrix effect. This can happen if the analyte and IS do not perfectly co-elute. | - Verify co-elution: Ensure the chromatographic peak of N-Acetyl-D-glucosamine and this compound have identical retention times. - Check for isotopic interference: Confirm that there is no crosstalk between the mass transitions of the analyte and the internal standard. - Evaluate IS concentration: An excessively high concentration of the IS can sometimes cause self-suppression.[3] |
| Non-linear calibration curve in matrix-matched standards | The matrix effect is concentration-dependent. | - Use a stable isotope-labeled internal standard: This is the most effective way to correct for non-linear matrix effects.[3][9] - Narrow the calibration range: If possible, work within a linear portion of the curve. - Employ the standard addition method: This method can correct for matrix effects by creating a calibration curve within each sample.[3][8] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the LC-MS analysis of N-Acetyl-D-glucosamine?
A1: Matrix effects are the alteration of ionization efficiency by co-eluting substances from the sample matrix (e.g., plasma, urine).[10] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal) of the target analyte, N-Acetyl-D-glucosamine. This is a significant concern because it can compromise the accuracy, precision, and sensitivity of the quantitative analysis.[1][3]
Q2: How does the use of this compound as an internal standard help mitigate matrix effects?
A2: A stable isotope-labeled (SIL) internal standard like this compound is considered the gold standard for compensating for matrix effects.[3][11] Because it is chemically identical to the analyte, it co-elutes and is affected by the same matrix interferences in the same way. By calculating the ratio of the analyte peak area to the internal standard peak area, variations in signal intensity due to matrix effects can be normalized, leading to more accurate and precise quantification.[12]
Q3: What are the primary methods to assess the presence and extent of matrix effects?
A3: The two most common methods for evaluating matrix effects are:
-
Post-column infusion: This is a qualitative method where a constant flow of the analyte solution is infused into the mass spectrometer after the LC column. A blank matrix extract is then injected. Any dip or rise in the baseline signal at the retention time of interfering components indicates ion suppression or enhancement, respectively.[3][7][8]
-
Post-extraction spike: This quantitative method compares the peak area of an analyte spiked into a blank, extracted matrix sample with the peak area of the same amount of analyte in a neat solvent. The ratio of these peak areas indicates the extent of the matrix effect.[1][3][7]
Q4: Besides using a SIL internal standard, what other strategies can I employ to reduce matrix effects?
A4: Several strategies can be used to minimize matrix effects:
-
Effective Sample Preparation: Techniques like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) can remove a significant portion of interfering matrix components.[4][5][6]
-
Chromatographic Separation: Optimizing the LC method to separate N-Acetyl-D-glucosamine from co-eluting matrix components is crucial. This can involve adjusting the mobile phase composition, gradient profile, or using a different type of chromatography column.[3][4]
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering compounds, thereby lessening their impact on the ionization of the analyte.[3][7][8]
-
Change in Ionization Technique: If using ESI, which is prone to matrix effects, switching to APCI might be beneficial as it is often less susceptible to ion suppression.[1][5]
Q5: Can the this compound internal standard itself be a source of error?
A5: Yes, while highly effective, there are potential issues to be aware of. It is critical to verify the chemical and isotopic purity of the SIL internal standard, as any presence of the unlabeled analyte can lead to artificially inflated concentration measurements. Additionally, in rare cases, the analyte and the SIL internal standard may not perfectly co-elute due to the deuterium isotope effect (though less common with 13C), which could lead to differential matrix effects.
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Column Infusion
Objective: To qualitatively identify regions in the chromatogram where ion suppression or enhancement occurs.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union
-
Standard solution of N-Acetyl-D-glucosamine
-
Mobile phase
-
Prepared blank matrix extract (e.g., protein-precipitated plasma without the analyte)
Procedure:
-
Equilibrate the LC system with the initial mobile phase conditions.
-
Set up the post-column infusion by connecting the syringe pump to the LC flow path between the column and the mass spectrometer ion source using a tee-union.
-
Continuously infuse a standard solution of N-Acetyl-D-glucosamine at a low flow rate (e.g., 10 µL/min) to obtain a stable baseline signal for the analyte's mass transition.
-
Inject a blank matrix extract onto the LC column.
-
Monitor the signal of the infused N-Acetyl-D-glucosamine. A decrease in the signal indicates ion suppression, while an increase indicates ion enhancement at that retention time.
Protocol 2: Quantitative Assessment of Matrix Effects using Post-Extraction Spike
Objective: To quantify the degree of ion suppression or enhancement.
Materials:
-
LC-MS/MS system
-
Processed blank biological matrix samples
-
N-Acetyl-D-glucosamine standard solution
-
This compound internal standard solution
-
Neat solvent (e.g., mobile phase)
Procedure:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike a known concentration of N-Acetyl-D-glucosamine and the internal standard into the neat solvent.
-
Set B (Post-Spiked Matrix): Extract a blank biological matrix sample. After the final extraction step, spike the extract with the same concentration of N-Acetyl-D-glucosamine and internal standard as in Set A.
-
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) and the IS-Normalized Matrix Factor as follows:
-
Matrix Factor (MF) = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)
-
-
Interpretation:
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An IS-Normalized MF close to 1 demonstrates that the internal standard effectively compensates for the matrix effect.[1]
-
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating matrix effects.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. matrix-effect-elimination-during-lc-ms-ms-bioanalytical-method-development - Ask this paper | Bohrium [bohrium.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. longdom.org [longdom.org]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Isomeric Separation of N-Acetylhexosamines
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the isomeric separation of N-acetylhexosamines, such as N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc). These resources are intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of N-acetylhexosamine isomers so challenging?
A1: The separation of N-acetylhexosamine isomers, particularly GlcNAc and GalNAc, is difficult because they are epimers, differing only in the stereochemistry at a single carbon atom. This results in identical molecular weights and very similar physicochemical properties, leading to identical masses and similar fragmentation patterns in mass spectrometry[1][2][3][4][5]. Consequently, chromatographic or electrophoretic separation is essential for their individual quantification and characterization[1][2][3][4][5].
Q2: What are the primary analytical techniques for separating N-acetylhexosamine isomers?
A2: The main techniques employed for the separation of N-acetylhexosamine isomers include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method offers high separation efficiency but requires derivatization to make the analytes volatile[1][3][4][5][6].
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Various LC modes are used, with Hydrophilic Interaction Liquid Chromatography (HILIC) and Porous Graphitic Carbon (PGC) chromatography being the most effective for isomer resolution[1][2][7][8][9][10][11][12].
-
Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE provides high-resolution separation based on charge-to-size ratios and is particularly useful for charged or derivatized glycans[13].
Q3: Is derivatization necessary for the separation of N-acetylhexosamine isomers?
A3: Derivatization is generally required for GC-MS analysis to increase the volatility of the sugars[3][6][14]. For LC-MS, while not always mandatory, derivatization can enhance separation selectivity and improve ionization efficiency[3][6]. PGC chromatography is a powerful technique that can often separate underivatized glycan isomers[1][2][7][8][15][16]. For CE, derivatization with a charged tag is often used to improve electrophoretic mobility and detection[13][17].
Troubleshooting Guides
Gas Chromatography-Mass Spectrometry (GC-MS)
Problem: Poor peak shape or peak tailing.
-
Possible Cause: Incomplete derivatization.
-
Solution: Ensure optimal reaction conditions for derivatization (e.g., temperature, time, and reagent concentration). Automated just-in-time derivatization can improve reproducibility[3][6]. The formation of both 4TMS and 5TMS derivatives of N-acetylhexosamines can occur due to the lower reactivity of the secondary amino group; optimizing the reaction to favor one form can improve peak shape[3][6].
-
-
Possible Cause: Active sites in the GC inlet or column.
-
Solution: Use a deactivated inlet liner and a high-quality capillary column suitable for sugar analysis. Regular maintenance and replacement of the liner are crucial.
-
Problem: Co-elution of GlcNAc and GalNAc isomers.
-
Possible Cause: Inadequate chromatographic resolution.
-
Solution: Optimize the GC temperature program, including the initial temperature, ramp rate, and final temperature. A slower temperature ramp can often improve the separation of closely eluting isomers. Employing a longer capillary column can also enhance resolution[3].
-
-
Possible Cause: Suboptimal derivatization strategy.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Problem: Irreproducible retention times.
-
Possible Cause: Inadequate column equilibration.
-
Solution: HILIC columns require a longer equilibration time between injections compared to reversed-phase columns to ensure the water layer on the stationary phase is fully re-established. It is recommended to equilibrate with a minimum of 10 column volumes[10].
-
-
Possible Cause: Sensitivity to mobile phase composition.
Problem: Poor peak shape (fronting or tailing).
-
Possible Cause: Injection solvent mismatch.
-
Possible Cause: Buffer salt precipitation in high organic mobile phase.
-
Solution: Ensure the chosen buffer is soluble in the high organic mobile phase. Ammonium formate or ammonium acetate are commonly used. Avoid high concentrations of phosphate buffers[11].
-
Problem: Loss of retention or shifting retention times.
-
Possible Cause: Column contamination or deactivation.
-
Solution: PGC columns can be sensitive to contaminants. Regular column washing is crucial. Some studies suggest that flushing the column with acidic or basic solutions or methanol can help restore performance[16].
-
-
Possible Cause: Irreproducible spray in the MS source.
-
Solution: When coupled with ESI-MS, PGC columns can sometimes exhibit spray instability. Grounding the column may help to mitigate this issue[8].
-
Problem: Incomplete separation of isomers.
-
Possible Cause: Suboptimal mobile phase or temperature.
-
Solution: The separation on PGC is highly dependent on the mobile phase composition and temperature. Using a shallow gradient of acetonitrile in the presence of a low concentration of a modifier like ammonium bicarbonate can improve resolution. Operating at elevated temperatures can also enhance the separation of some glycan isomers[15][19].
-
Capillary Electrophoresis (CE)
Problem: Unstable baseline or excessive noise.
-
Possible Cause: Unstable temperature or current.
-
Solution: Ensure the capillary and buffer temperatures are stable. Check for loose connections or partial obstructions in the capillary that could lead to unstable current[20].
-
-
Possible Cause: Fouled capillary.
-
Solution: Regularly clean and rinse the capillary with fresh, filtered solutions to prevent fouling[20].
-
Problem: No peaks or loss of signal.
-
Possible Cause: Injection failure.
-
Solution: Visually confirm that the capillary tip is immersed in the sample during injection. Ensure there are no air bubbles introduced into the system[21].
-
-
Possible Cause: Inappropriate detection settings.
-
Solution: For underivatized carbohydrates, which lack a strong chromophore, detection can be challenging. Methods include indirect UV detection, amperometric detection, or mass spectrometry. Pre-column derivatization with a UV-active or fluorescent tag is a common strategy to enhance detection[17].
-
Quantitative Data Summary
Table 1: GC-MS Separation of N-Acetylhexosamine Isomers (as ethoximated-trimethylsilylated derivatives)
| Isomer | Retention Time (min) on Optima 1 MS column | Retention Time (min) on Optima 5 MS column |
|---|---|---|
| N-acetylglucosamine (GlcNAc) | ~26.8 | ~27.2 |
| N-acetylgalactosamine (GalNAc) | ~27.0 | ~27.4 |
| N-acetylmannosamine (ManNAc) | ~27.2 | ~27.6 |
(Data adapted from Mairinger et al., 2020)[3]
Experimental Protocols
Protocol 1: GC-MS Analysis of N-Acetylhexosamines
This protocol is based on the method described by Mairinger et al. (2020)[3][5][6].
-
Sample Derivatization: a. To the dried sample, add 20 µL of 20 mg/mL ethoxyamine hydrochloride in pyridine. b. Incubate at 60°C for 45 minutes. c. Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). d. Incubate at 60°C for 45 minutes.
-
GC-MS Conditions:
-
GC Column: Optima 5 MS, 60 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: 100°C for 4 min, then ramp to 320°C at 10°C/min, hold for 10 min.
-
MS Interface Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Detection: Tandem mass spectrometry (MS/MS) or time-of-flight mass spectrometry (TOFMS) can be used for detection and quantification.
-
Protocol 2: PGC-LC-MS/MS for O-Glycan Isomer Separation
This protocol is adapted from the work of Holst et al. (2024) on O-glycan analysis, which is applicable to N-acetylhexosamine-containing structures[1][2].
-
Sample Preparation: a. Release O-glycans from the glycoprotein by reductive β-elimination. b. Purify and desalt the released glycan alditols using a mixed-mode PGC-boronic acid solid-phase extraction (SPE).
-
LC-MS/MS Conditions:
-
LC System: Nano-LC system.
-
Trap Column: Packed with 2.7 µm PGC particles.
-
Analytical Column: Packed with 2.7 µm PGC particles.
-
Mobile Phase A: 10 mM ammonium bicarbonate in water.
-
Mobile Phase B: 60% (v/v) acetonitrile/10 mM ammonium bicarbonate.
-
Gradient: A multi-step gradient from 5% to 69% B over 80 minutes.
-
Flow Rate: 0.6 µL/min.
-
Column Temperature: 30°C.
-
MS Detection: Ion trap mass spectrometer in negative ionization mode.
-
Visualizations
Workflow for GC-MS Analysis of N-Acetylhexosamines
Caption: Workflow for the derivatization and GC-MS analysis of N-acetylhexosamines.
Troubleshooting Logic for HILIC Peak Shape Issues
Caption: Decision tree for troubleshooting poor peak shape in HILIC separations.
References
- 1. Comprehensive O-Glycan Analysis by Porous Graphitized Carbon Nanoliquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC-MS/MS and GC-TOFMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In-House Packed Porous Graphitic Carbon Columns for Liquid Chromatography-Mass Spectrometry Analysis of N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of N-acetylglucosamine in cosmetic formulations and skin test samples by hydrophilic interaction liquid chromatography and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How to Avoid Common Problems with HILIC Methods [restek.com]
- 11. agilent.com [agilent.com]
- 12. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Capillary Electrophoresis Separations of Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Capillary electrophoresis of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Higher Temperature Porous Graphitic Carbon Separations Differentially Impact Distinct Glycopeptide Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : Capillary Electrophoresis (CE) Troubleshooting Tips: [hplctips.blogspot.com]
- 21. promega.es [promega.es]
Normalization strategies for N-Acetyl-D-glucosamine-13C6 metabolomics data
This technical support center provides researchers, scientists, and drug development professionals with guidance on normalization strategies for N-Acetyl-D-glucosamine-13C6 (GlcNAc-13C6) metabolomics data. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is data normalization crucial in metabolomics, especially when using stable isotope tracers like this compound?
Data normalization is a critical step in metabolomics to correct for non-biological variations that can occur during sample preparation, extraction, and analysis.[1][2] These variations can mask true biological differences between samples.[1] When using stable isotope tracers such as GlcNAc-13C6, normalization ensures that observed differences in metabolite levels are due to actual metabolic changes rather than technical inconsistencies.[1] The goal is to reduce noise and enhance the biological signal in the dataset, leading to more reliable and reproducible results.[3][4]
Q2: What are the most common normalization strategies for metabolomics data?
Several normalization methods are used in metabolomics, each with its own assumptions and applications.[2] Some of the most common strategies include:
-
Total Ion Current (TIC) Normalization: This method scales the total peak area or signal intensity of each sample to a constant value.[4][5] It assumes that the total metabolite concentration is consistent across all samples.[5]
-
Probabilistic Quotient Normalization (PQN): PQN assumes that for most metabolites, the concentration does not change between samples.[6][7] It calculates a normalization factor based on the median of the ratios of metabolite intensities between a sample and a reference spectrum (often the median or mean spectrum of all samples).[6][7]
-
Median Normalization: This robust method adjusts each sample's metabolite abundance to a fixed median value, making it less sensitive to outliers compared to mean-based methods.[4]
-
Internal Standard (IS) Normalization: This involves adding a known concentration of a specific compound (the internal standard) that is structurally similar to the analytes of interest but not naturally present in the samples. All metabolite intensities are then divided by the intensity of the internal standard. For GlcNAc-13C6 studies, a non-labeled equivalent or another isotopically labeled compound not involved in the pathway of interest could be used.
-
Quantile Normalization (QN): This method aligns the distributions of intensities across all samples.[8] It sorts the intensity values in each sample, calculates the mean intensity for each rank, and then replaces the original intensity with the calculated mean.[8]
Q3: How do I choose the best normalization method for my this compound experiment?
The choice of normalization method depends on the experimental design, the biological question, and the characteristics of the dataset.[9] There is no single "best" method for all situations.[1]
-
For targeted analyses where you are quantifying a limited number of metabolites, Internal Standard Normalization is often the preferred method due to its high accuracy.
-
For untargeted metabolomics, Probabilistic Quotient Normalization (PQN) and Quantile Normalization (QN) are generally robust choices that can handle complex datasets with many variables.[6][7][8] PQN is particularly effective at correcting for dilution effects.[7]
-
Total Ion Current (TIC) Normalization is a simple method but can be skewed by a few highly abundant metabolites and may not be suitable for all datasets.[1]
It is often recommended to test several normalization methods and evaluate their performance based on metrics like the reduction of variance in quality control (QC) samples.[5]
Q4: What is the role of Quality Control (QC) samples in data normalization?
Quality Control (QC) samples are essential for assessing and correcting for analytical variability throughout a metabolomics experiment.[10] QC samples are typically created by pooling small aliquots from all or a representative subset of the experimental samples. They are then injected and analyzed periodically throughout the analytical run.
The data from QC samples are used to:
-
Monitor instrument performance: Consistent measurements of QC samples indicate stable instrument performance.
-
Assess data quality: High variability in QC samples can indicate problems with sample preparation or analysis.
-
Evaluate normalization methods: An effective normalization method should reduce the variation among the QC samples.[5]
-
Correct for batch effects: Data from QC samples can be used to model and correct for variations that occur between different analytical batches.[10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound metabolomics data.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High Variability Between Technical Replicates | Inconsistent sample preparation (e.g., pipetting errors, incomplete quenching of metabolism). Instrument instability or drift. Inappropriate normalization method. | Review and standardize all sample preparation steps.[11] Ensure consistent timing for quenching and extraction. Inject QC samples more frequently to monitor instrument performance.[10] Test different normalization strategies (e.g., PQN, Quantile Normalization) to see which one best reduces the coefficient of variation (CV%) in your QC samples.[5] |
| Significant Batch Effects Observed in PCA Plots | Experiments run over multiple days or with different batches of reagents.[10] Changes in instrument performance over time. | Randomize the injection order of your samples to minimize the impact of systematic drift. Include QC samples in each batch and use them for batch correction.[10] Employ normalization methods that can account for batch effects, such as LOESS (Locally Estimated Scatterplot Smoothing) normalization or specific batch correction algorithms.[5] |
| Low Incorporation of 13C Label from GlcNAc-13C6 into Downstream Metabolites | Insufficient incubation time with the tracer. Low cell viability or metabolic activity. Incorrect concentration of the tracer. The metabolic pathway is not active under the experimental conditions. | Optimize the incubation time to allow for sufficient label incorporation. Check cell viability before and after the experiment. Titrate the concentration of GlcNAc-13C6. Ensure that the cells are in a metabolic state where the hexosamine biosynthesis pathway is active.[12] |
| Missing Values in the Dataset | Metabolite concentration is below the limit of detection (LOD).[10] Issues with peak picking or integration software. Ion suppression in mass spectrometry.[4] | Use appropriate methods for handling missing values, such as imputation with a small value (e.g., half of the minimum positive value in the dataset) or more advanced statistical imputation methods like k-nearest neighbors (k-NN).[8] Optimize the analytical method to improve sensitivity and reduce ion suppression. |
Experimental Protocols
1. General Protocol for Stable Isotope Labeling with this compound
This protocol provides a general workflow for labeling cultured mammalian cells. Optimization will be required for specific cell lines and experimental goals.
-
Cell Culture: Culture adherent cells to the desired confluency (typically 70-80%) in standard growth medium.
-
Media Preparation: Prepare experimental media containing this compound at the desired concentration. It is recommended to use dialyzed fetal bovine serum (FBS) to reduce the concentration of unlabeled small molecule metabolites.[11]
-
Labeling:
-
Aspirate the standard growth medium from the cell culture plates.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed experimental medium containing GlcNAc-13C6 to the cells.
-
Incubate the cells for the desired period (time course experiments are recommended to determine optimal labeling time).[9]
-
-
Metabolite Quenching and Extraction:
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS to remove any remaining extracellular tracer.
-
Immediately add a cold extraction solvent (e.g., 80% methanol) to the cells to quench metabolic activity and extract metabolites.
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tubes and centrifuge at high speed to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube for analysis.
-
-
Sample Analysis: Analyze the extracted metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[13]
2. Data Normalization Protocol using Probabilistic Quotient Normalization (PQN)
This protocol outlines the steps for performing PQN on a metabolomics dataset.
-
Data Preparation: Organize your data into a matrix with samples as columns and metabolites (features) as rows.
-
Reference Spectrum Calculation: Calculate a reference spectrum, which is typically the median or mean spectrum of all samples in your dataset.
-
Quotient Calculation: For each sample, divide the intensity of each metabolite by the corresponding intensity in the reference spectrum. This will result in a vector of quotients for each sample.
-
Median Quotient Calculation: Calculate the median of all the quotients for each sample. This median value is the normalization factor for that sample.
-
Normalization: Divide the intensity of each metabolite in a sample by the calculated normalization factor for that sample.
-
Validation: Evaluate the effectiveness of the normalization by comparing the coefficient of variation (CV%) of metabolites in your QC samples before and after normalization. A lower CV% after normalization indicates a successful reduction in unwanted variation.[5]
Visualizations
References
- 1. iroatech.com [iroatech.com]
- 2. Data normalization strategies in metabolomics: Current challenges, approaches, and tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Data Preprocessing in Metabolomics Biomarker Research - MetwareBio [metwarebio.com]
- 4. Metabolomics Data Normalization Methods - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. Evaluation of normalization strategies for mass spectrometry-based multi-omics datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Normalizing Metabolomics data - Biology Stack Exchange [biology.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. Pretreating and normalizing metabolomics data for statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Data Cleaning in Metabolomics Biomarker Research - MetwareBio [metwarebio.com]
- 11. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Isotope Enhanced Approaches in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Quenching Methods for Labeled Metabolite Extraction
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding quenching methods for labeled metabolite extraction. It is designed for researchers, scientists, and drug development professionals to help ensure the accuracy and reproducibility of their metabolomics experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quenching and extraction of labeled metabolites.
Q1: I am observing significant loss of intracellular metabolites in my samples. What could be the cause and how can I prevent it?
A1: Significant loss of intracellular metabolites is often due to leakage from the cells during the quenching process. This can be caused by a quenching solvent that compromises cell membrane integrity.
Common Causes and Solutions:
-
Inappropriate Quenching Solvent: Using a high concentration of organic solvent, such as 100% methanol, can cause severe membrane damage and subsequent leakage.[1] For instance, studies on Penicillium chrysogenum have shown that pure methanol leads to significantly lower metabolite recovery compared to a 40% (v/v) aqueous methanol solution.[2]
-
Prolonged Exposure: The longer the cells are in contact with the quenching solvent, the higher the chance of metabolite leakage.[1] It is crucial to process the quenched cells as quickly as possible.
-
Suboptimal Temperature: While low temperatures are essential for quenching, extremely cold conditions can also lead to reduced membrane integrity.[1] Finding the optimal balance is key.
Recommended Actions:
-
Optimize Methanol Concentration: For many microorganisms, a 40-60% (v/v) cold aqueous methanol solution is a good starting point.[1][2] For Lactobacillus bulgaricus, 80% cold methanol has been shown to be more effective at reducing leakage than 60%.[3]
-
Minimize Contact Time: Streamline your workflow to reduce the time between quenching and extraction.
-
Consider Additives: The inclusion of buffering agents like 70 mM HEPES in the quenching solution has been shown to improve the recovery of intracellular metabolites.[1]
Q2: My results show inconsistencies in the levels of high-energy phosphorylated compounds like ATP. What is causing this and how can I improve it?
A2: Inconsistent levels of high-energy compounds such as ATP are typically a result of incomplete or slow quenching of enzymatic activity.[4] These molecules have a very rapid turnover rate, on the order of seconds.[4]
Common Causes and Solutions:
-
Inefficient Enzyme Inactivation: If enzymatic reactions are not stopped almost instantaneously, the levels of high-energy metabolites will change.
-
Metabolite Interconversion: Residual enzyme activity can lead to the conversion of one metabolite to another, for example, the conversion of 3-phosphoglycerate (3PG) to phosphoenolpyruvate (PEP).[4]
Recommended Actions:
-
Use an Acidified Quenching Solvent: The addition of 0.1 M formic acid to the quenching solvent (e.g., 40:40:20 acetonitrile:methanol:water) has been shown to be effective in preventing the interconversion of metabolites like ATP to ADP.[4] A concentration of 0.02 M formic acid may be insufficient.[4]
-
Neutralize After Quenching: To prevent acid-catalyzed degradation of metabolites in the extract, it is important to neutralize the extract with a solution like ammonium bicarbonate after quenching.[4]
-
Rapid Harvesting: For suspension cultures, fast filtration is recommended over pelleting, which is a slower process that can alter the nutrient environment.[4] For adherent cultures, aspirate the media and add the quenching solvent directly to the plate.[4]
Frequently Asked Questions (FAQs)
Q1: What is the ideal quenching solvent?
A1: The ideal quenching solvent should rapidly and completely inhibit cellular metabolic activity without causing damage to the cell membrane, which would lead to the leakage of intracellular metabolites.[1] Commonly used quenching solutions involve cold organic solvents like methanol or acetonitrile, often in combination with water and sometimes with the addition of a weak acid.[4]
Q2: Should I wash my cells before quenching?
A2: For many cell culture experiments, especially with adherent cells, a quick wash step is necessary to remove residual media that can contaminate the intracellular metabolite pool.[4][5] A rapid rinse (less than 10 seconds) with warm phosphate-buffered saline (PBS) is a common practice.[4] However, it is crucial that this step is performed quickly to avoid altering intracellular metabolite levels.[5]
Q3: What is the difference between quenching adherent and suspension cells?
A3: The primary difference lies in the initial harvesting step.
-
Adherent Cells: The culture medium is aspirated, and the quenching solvent is added directly to the culture dish.[4]
-
Suspension Cells: Cells are typically separated from the medium by fast filtration before being immersed in the quenching solvent.[4] Centrifugation is generally slower and can perturb the cells' metabolic state.
Q4: Can I store my samples after quenching?
A4: Yes, it is possible to store samples after quenching. A common method involves quenching with liquid nitrogen and then storing the samples at -80°C.[5][6] Studies have shown that this allows for sample storage for at least 7 days before extraction without significant changes in metabolite content.[5] However, it is always recommended to minimize storage time.[6]
Quantitative Data Summary
The following tables summarize quantitative data from various studies to help in the selection of an optimal quenching method.
Table 1: Comparison of Metabolite Recovery with Different Quenching Methods in Penicillium chrysogenum
| Quenching Solution | Average Metabolite Recovery (± Standard Error) |
| -25°C 40% (v/v) Aqueous Methanol | 95.7% (±1.1%) |
| -40°C 60% (v/v) Aqueous Methanol | 84.3% (±3.1%) |
| -40°C Pure Methanol | 49.8% (±6.6%) |
Data sourced from a study on Penicillium chrysogenum, demonstrating that a lower concentration of methanol can significantly improve metabolite recovery by minimizing leakage.[2]
Table 2: Effect of Quenching Method on Cellular Energy Charge
| Quenching Method | Cellular Energy Charge |
| Fast Filtration / Liquid Nitrogen | 0.94 |
| Cold PBS | 0.90 |
| Cold Methanol/AMBIC | 0.82 |
This table illustrates how a rapid and effective quenching method like fast filtration followed by liquid nitrogen immersion preserves a higher cellular energy charge, indicating better preservation of the in vivo metabolic state.[7]
Experimental Protocols
Protocol 1: Quenching and Extraction of Adherent Mammalian Cells
-
Preparation: Prepare a quenching solution of 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid and cool it to -20°C. Prepare a neutralization solution of 15% (w/v) ammonium bicarbonate.
-
Cell Washing (Optional but Recommended): Aspirate the culture medium from the adherent cells. Quickly wash the cells with warm PBS for less than 10 seconds.
-
Quenching: Immediately aspirate the PBS and add 1 mL of the cold quenching solution directly to the culture dish.
-
Cell Lysis and Neutralization: Scrape the cells in the quenching solution and transfer the lysate to a microcentrifuge tube. Add the appropriate volume of ammonium bicarbonate solution to neutralize the formic acid.
-
Extraction: Vortex the mixture for 10 seconds and place it on ice for 2 minutes. Then, place the tube in a -20°C freezer for 20 minutes to precipitate proteins.
-
Sample Collection: Centrifuge the sample to pellet the protein and cell debris. Collect the supernatant containing the extracted metabolites for analysis.
Protocol 2: Quenching and Extraction of Suspension Mammalian Cells
-
Preparation: Prepare a quenching solution of 60% aqueous methanol and cool it to -40°C.
-
Harvesting: Rapidly filter the suspension culture to separate the cells from the medium.
-
Quenching: Immediately place the filter with the cells into the cold quenching solution.
-
Extraction: After a short incubation in the quenching solution, proceed with cell lysis and extraction methods similar to those for adherent cells (e.g., sonication or bead beating), followed by centrifugation to remove cell debris.
Visualizations
Caption: Workflow for quenching and extraction of adherent cells.
Caption: Workflow for quenching and extraction of suspension cells.
References
- 1. Quenching for Microalgal Metabolomics: A Case Study on the Unicellular Eukaryotic Green Alga Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of cold methanol quenching for quantitative metabolomics of Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reducing Time and Increasing Sensitivity in Sample Preparation for Adherent Mammalian Cell Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of N-Acetyl-D-glucosamine-13C6 during sample prep
Welcome to the technical support center for N-Acetyl-D-glucosamine-13C6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of this compound during sample preparation and ensure accurate experimental results.
Troubleshooting Guide: Preventing Degradation
This guide addresses common issues that can lead to the degradation of this compound during sample preparation.
| Symptom | Potential Cause | Recommended Solution |
| Low or no signal of this compound in analysis (e.g., LC-MS, GC-MS). | Chemical Degradation (Deacetylation) : Exposure to harsh acidic or alkaline conditions, or high temperatures, can cause the hydrolysis of the N-acetyl group. | - Maintain pH of solutions between 4 and 8. Avoid strong acids and bases. - Process samples on ice or at 4°C. - Avoid prolonged heating of samples. For procedures requiring elevated temperatures, minimize the duration. |
| Enzymatic Degradation : Biological samples may contain enzymes such as N-acetyl-D-glucosamine deacetylase or β-N-acetylhexosaminidase that can degrade the molecule.[1] | - Quench Metabolism Immediately : For cellular or tissue samples, quench metabolic activity instantly upon collection using methods like plunging into liquid nitrogen or using a cold methanol-buffer solution.[2] - Protein Precipitation : Perform protein precipitation early in the workflow using cold acetonitrile or methanol to denature and remove enzymes.[3] - Work Quickly and at Low Temperatures : Keep samples on ice throughout the preparation process to minimize enzymatic activity. | |
| Inconsistent or variable quantification results. | Incomplete Enzyme Inactivation : Residual enzymatic activity in some samples but not others can lead to variable degradation. | - Ensure thorough and consistent protein precipitation for all samples. Vortex samples adequately after adding the precipitation solvent. - Consider a two-step quenching and extraction procedure for complex biological matrices to ensure complete inactivation of enzymes.[2][4] |
| Instability in Solution : Aqueous solutions of N-Acetyl-D-glucosamine are not recommended for storage for more than one day at room temperature.[5] | - Prepare fresh solutions of this compound standards and reagents daily. - If storage is necessary, aliquot and store aqueous solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.[6] | |
| Appearance of unexpected peaks corresponding to glucosamine-13C6. | Deacetylation : This is a direct indication of the loss of the acetyl group. | - Review the pH and temperature conditions of your sample preparation protocol. The presence of strong acids or bases, or excessive heat, is a likely cause.[3][7] |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: How should I store the solid this compound standard?
A1: The solid, crystalline form of N-Acetyl-D-glucosamine is stable for years when stored at -20°C.[5]
Q2: What is the recommended way to prepare and store stock solutions of this compound?
A2: It is best to prepare fresh aqueous stock solutions daily. If you need to store them, aliquot the solution into single-use vials and freeze them at -20°C or below. Avoid repeated freeze-thaw cycles.[5][6] For non-aqueous stock solutions, dissolving in DMSO or methanol is an option, which can then be diluted into aqueous buffers immediately before the experiment.
Sample Preparation
Q3: What are the critical factors to control during sample preparation to avoid degradation?
A3: The two most critical factors are temperature and pH . Always work with samples on ice and maintain a neutral to slightly acidic pH (around 4.5 to 7.5) to minimize chemical hydrolysis. For biological samples, rapid inactivation of enzymes is also crucial.
Q4: Can I heat my samples to improve solubility or for other procedural steps?
A4: Prolonged exposure to high temperatures should be avoided. Studies have shown that degradation occurs at temperatures as high as 170-230°C in subcritical water.[8][9] While milder heating might be acceptable for short periods, it is crucial to validate that it does not impact the integrity of your analyte. Whenever possible, use other methods for solubilization, such as vortexing or sonication at low temperatures.
Q5: Are there any specific recommendations for preparing plasma samples?
A5: Yes, a common and effective method for plasma sample preparation involves protein precipitation with cold acetonitrile. This not only removes proteins that can interfere with analysis but also effectively denatures and removes degrading enzymes. This compound is often used as an internal standard in such assays.[3]
Enzymatic Degradation
Q6: What types of enzymes can degrade N-Acetyl-D-glucosamine?
A6: Enzymes such as N-acetyl-D-glucosamine deacetylase and β-N-acetyl-D-glucosaminidase, which can be present in biological samples, are known to degrade N-Acetyl-D-glucosamine and its derivatives.[1][10]
Q7: Besides keeping samples cold, what else can I do to prevent enzymatic degradation?
A7: The most effective method is to rapidly quench all metabolic activity at the point of sample collection. This can be achieved by flash-freezing the sample in liquid nitrogen or by immediate homogenization in a cold solvent like a methanol/buffer mixture.[2] Subsequent protein precipitation will then remove the inactivated enzymes.
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis of this compound in Plasma
This protocol is adapted from established methods for the quantification of N-acetylglucosamine in human plasma.[3]
-
Reagents and Materials:
-
Acetonitrile (ice-cold)
-
This compound (internal standard)
-
Plasma samples
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 50 µL of plasma.
-
Add a known concentration of this compound internal standard.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
-
Protocol 2: Metabolite Extraction from Cell Cultures for GC-MS Analysis
This protocol is based on methods for analyzing N-acetylglucosamine in microbial cell cultures.[2][4]
-
Reagents and Materials:
-
Quenching solution (e.g., 60% methanol, pre-cooled to -40°C)
-
Extraction solvent (e.g., chloroform/methanol mixture)
-
Liquid nitrogen
-
Centrifuge
-
-
Procedure:
-
Rapidly aspirate the culture medium and wash the cells with a cold saline solution.
-
Immediately add ice-cold quenching solution to the cell pellet to stop all enzymatic activity.
-
Harvest the cells by scraping or centrifugation at a low temperature.
-
Flash-freeze the cell pellet in liquid nitrogen.
-
For extraction, add a pre-chilled extraction solvent (e.g., chloroform:methanol) to the cell pellet.
-
Homogenize the sample at a low temperature.
-
Centrifuge to pellet cell debris.
-
Collect the supernatant containing the metabolites for subsequent derivatization and GC-MS analysis.
-
Visualizations
References
- 1. Degradation of Derivatives of N-Acetyl-D-glucosamine by Rhodococcus rhodochrous IFO 15564: Substrate Specificity and Its Application to the Synthesis of Allyl α-N-Acetyl-D-glucosaminide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. metabolon.com [metabolon.com]
- 7. N-Acetylglucosamine: Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Degradation of N-Acetyl-D-glucosamine and D-Glucosamine in Subcritical Water and Properties of the Degradation Products [agris.fao.org]
- 10. Bot Verification [rasayanjournal.co.in]
Technical Support Center: Enhancing Detection of 13C Labeled Glycoproteins
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 13C labeled glycoproteins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you increase the sensitivity of your detection methods and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for detecting 13C labeled glycoproteins, and which offers higher sensitivity?
A1: The two primary techniques are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Generally, MS is more sensitive for detecting low-abundance glycoproteins. However, NMR provides detailed structural and dynamic information that is often unattainable with MS. The choice of technique depends on the specific research question.
Q2: How can I increase the signal intensity of my 13C labeled glycoproteins in Mass Spectrometry?
A2: Several strategies can boost your signal. Chemical derivatization is a common approach to improve the ionization efficiency of glycans.[1][2][3] Enrichment of your sample for the glycoprotein of interest using methods like affinity chromatography can also significantly enhance detection.[4][5] Additionally, optimizing the parameters of your mass spectrometer, such as the ionization source and collision energy, is crucial.[6]
Q3: My sialic acids are lost during MS analysis. How can I prevent this?
A3: The loss of labile sialic acid residues is a common issue. Derivatization methods that specifically modify carboxylic acid groups, such as permethylation or specific sialic acid derivatization techniques, can stabilize these residues and prevent their loss during ionization and fragmentation.[3][7]
Q4: What is the benefit of using 13C labeling in NMR if its natural abundance is low?
A4: While the natural abundance of 13C is low (about 1.1%), isotopic enrichment dramatically increases the signal-to-noise ratio in NMR experiments.[8] This allows for the use of powerful 13C-13C correlation experiments that are not feasible with natural abundance samples, providing detailed insights into the glycoprotein's structure and backbone.[8]
Q5: How do I choose the right 13C labeling strategy for my NMR experiment?
A5: The optimal labeling strategy depends on your research goals. Uniform labeling, where all carbons are replaced with 13C, is common but can lead to complex spectra due to 13C-13C couplings. Sparse or selective labeling, using precursors like [2-13C]-glucose, can simplify spectra by enriching specific carbon sites, which enhances both sensitivity and resolution for those sites.[9][10][11] For solid-state NMR, fractional 13C labeling (e.g., 25-35%) can be optimal to minimize dipolar couplings.[9]
Troubleshooting Guides
Mass Spectrometry
Problem: Low Ion Abundance of Glycans
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor ionization efficiency of native glycans. | Derivatize the glycans prior to MS analysis. Options include permethylation, or labeling with reagents like RapiFluor-MS (RFMS) or 2-aminobenzamide (2-AB).[2][3] | Increased ion abundance. RFMS can provide high MS signal enhancement for neutral glycans, while permethylation significantly enhances the signal for sialylated glycans.[3] |
| Low concentration of the glycoprotein in the sample. | Enrich the sample for the target glycoprotein or glycopeptides using affinity chromatography (e.g., lectin or immunoaffinity).[4][5] | Increased concentration of the analyte leading to a stronger MS signal. |
| Suboptimal instrument settings. | Optimize ESI or MALDI source conditions. For glycopeptide analysis, experiment with different fragmentation techniques like CID, HCD, and ETD.[12][13] | Improved signal intensity and generation of more informative fragment ions for structural analysis.[12] |
Problem: Inconsistent Quantification
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete derivatization reaction. | Optimize the derivatization protocol, including reaction time, temperature, and reagent concentrations. | Consistent and complete derivatization, leading to more reliable quantification. |
| Isotope scrambling during metabolic labeling. | Use high-resolution mass spectrometry to distinguish between different isotope-labeled states. Implement optimized labeling strategies to minimize metabolic scrambling.[14] | Accurate determination of 13C enrichment levels for reliable quantification.[14] |
NMR Spectroscopy
Problem: Low Signal-to-Noise Ratio (SNR)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient 13C enrichment. | Increase the percentage of 13C labeled precursors in the growth media. For expression in higher organisms, using a heavy-isotope-labeled yeast extract can improve incorporation.[15] | Higher 13C incorporation, leading to a stronger NMR signal. |
| Long 1H T1 relaxation times leading to long recycle delays. | Add a paramagnetic relaxation agent like Cu(II)EDTA to the sample.[16][17] | Reduced 1H T1 relaxation times, allowing for faster signal acquisition and a significant sensitivity enhancement per unit of time.[16] |
| Suboptimal probe performance. | Use a cryogenic probe, which significantly reduces thermal noise and improves SNR. | A substantial increase in the signal-to-noise ratio. |
| Inefficient pulse sequences. | Employ sensitivity-enhanced pulse sequences and consider 13C direct detection methods, which can be advantageous for certain samples like intrinsically disordered proteins.[18][19] | Improved signal intensity and resolution. |
Problem: Spectral Overlap and Broad Peaks
| Possible Cause | Troubleshooting Step | Expected Outcome |
| 13C-13C scalar couplings in uniformly labeled samples. | Implement homonuclear decoupling techniques in your NMR experiments.[19][20] | Simplification of complex multiplet structures, leading to improved resolution and sensitivity.[20] |
| Dipole-dipole couplings in solid-state NMR. | Use a fractional 13C labeling strategy (e.g., 25-35%) to create spatially isolated 13C sites.[9] | Minimized 13C-13C dipolar couplings, resulting in higher resolution and sensitivity.[9] |
Quantitative Data Summary
Table 1: Enhancement of Glycan Ion Abundance in ESI-MS by Derivatization
| Derivatization Method | Fold Increase in Ion Abundance (Average) | Notes |
| Hydrophobic Derivatization | > 4-fold | Can increase up to 10-fold for some negatively charged glycans.[1] |
| RapiFluor-MS (RFMS) | Highest for neutral glycans | Compared to 2-AB, procainamide, aminoxyTMT, reduction, and permethylation.[3] |
| Permethylation | Significantly enhanced for sialylated glycans | Improves stability and ionization efficiency of acidic glycans.[3][21] |
| GRIAL (isotope-coded arginine) | 3.6 - 5.5 fold | Also simplifies fragmentation patterns.[21] |
Experimental Protocols
Protocol 1: Derivatization of N-glycans with RapiFluor-MS (RFMS) for Enhanced MS Detection
This protocol is a summary of the method described by Reily et al. (2019).
-
Denaturation and Deglycosylation:
-
Denature the glycoprotein sample at 90°C for 3 minutes in the presence of RapiGest and Rapid PNGase F buffer.
-
Add Rapid PNGase F and incubate in a 50°C water bath for 5 minutes to release the N-glycans.[3]
-
-
RFMS Labeling:
-
Directly add the RapiFluor-MS Reagent solution to the deglycosylation mixture.
-
Allow the reaction to proceed at room temperature for 5 minutes.[3]
-
-
Sample Cleanup (if necessary) and LC-MS Analysis:
-
The labeled glycans can then be analyzed directly by LC-MS.
-
Protocol 2: Paramagnetic Doping for Sensitivity Enhancement in Solid-State NMR
This protocol is based on the work of Wickramasinghe et al. (2007).
-
Sample Preparation:
-
Prepare microcrystals of the 13C labeled protein.
-
Add a solution of a paramagnetic relaxation agent, such as 10 mM Cu(II)Na2EDTA, to the protein microcrystal slurry in D2O.[16]
-
-
NMR Data Acquisition:
-
Measure the 1H T1 relaxation time to determine the optimal recycle delay. The presence of the paramagnetic agent should significantly shorten the T1.
-
Acquire 13C CPMAS spectra using the shorter recycle delay to allow for faster signal accumulation.[16] This can lead to sensitivity enhancements of 1.4-2.9 fold, reducing the total experimental time by a factor of 2.0-8.4.[16]
-
Visualizations
Caption: General workflow for enhancing the detection sensitivity of 13C labeled glycoproteins.
Caption: Troubleshooting guide for low signal intensity in MS and NMR.
References
- 1. Hydrophobic Derivatization of N-linked Glycans for Increased Ion Abundance in Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct comparison of derivatization strategies for LC-MS/MS analysis of N-glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct Comparison of Derivatization Strategies for LC-MS/MS Analysis of N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. escholarship.org [escholarship.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Sialic acid derivatization for glycan analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sparse isotope labeling for nuclear magnetic resonance (NMR) of glycoproteins using 13C-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. Mass spectrometry-based analysis of glycoproteins and its clinical applications in cancer biomarker discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sensitivity Enhancement in 13C Solid-State NMR of Protein Microcrystals by Use of Paramagnetic Metal Ions for Optimizing 1H T1 Relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 13C Direct Detected NMR for Challenging Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. flore.unifi.it [flore.unifi.it]
- 21. Recent Advances in Mass Spectrometric Analysis of Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Incomplete Enzymatic Digestion of Labeled Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the enzymatic digestion of labeled proteins for mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of incomplete enzymatic digestion?
Incomplete enzymatic digestion can stem from a variety of factors, broadly categorized as issues with the protein substrate, the enzyme, or the reaction conditions.[1][2]
-
Protein Substrate Issues:
-
Protein Folding: Tightly folded proteins can be resistant to enzymatic cleavage.[3] Proper denaturation is crucial to expose cleavage sites.
-
Post-Translational Modifications (PTMs): Modifications such as glycosylation can sterically hinder enzyme access to cleavage sites.[3] Acetylation of lysine and arginine residues can also block trypsin digestion.[3]
-
Labeling: The labeling process itself can sometimes interfere with digestion by modifying amino acid residues at or near cleavage sites or by altering protein conformation.[4]
-
-
Enzyme Issues:
-
Enzyme Inactivity: Improper storage or handling of the enzyme (e.g., trypsin) can lead to a loss of activity.[5]
-
Autolysis: Trypsin can digest itself, a process known as autolysis, which reduces its activity and can generate contaminating peptides.[6] Using chemically modified trypsin can minimize this issue.[6]
-
Enzyme Specificity: The choice of enzyme is critical. Trypsin, the most commonly used protease, cleaves at the C-terminus of lysine and arginine residues, but this can be inefficient if these residues are followed by proline.[6]
-
-
Reaction Condition Issues:
-
Suboptimal pH and Temperature: Enzymes have optimal pH and temperature ranges for activity. For trypsin, the ideal pH is between 7.5 and 8.5.[6]
-
Presence of Inhibitors: Contaminants such as detergents (e.g., SDS), salts, or chaotropic agents (e.g., urea, guanidine HCl) at high concentrations can inhibit enzyme activity.[1][7][8]
-
Incorrect Enzyme-to-Protein Ratio: An insufficient amount of enzyme relative to the protein substrate can lead to incomplete digestion.
-
Q2: How can I improve the denaturation and reduction of my labeled protein?
Proper denaturation and reduction are critical for exposing enzymatic cleavage sites.
-
Denaturing Agents: Use strong denaturants like urea (e.g., 8M) or guanidine HCl to unfold the protein.[9][10] Be aware that high concentrations of these agents can inhibit trypsin activity, so dilution before digestion is necessary.[11]
-
Reducing Agents: Dithiothreitol (DTT) is commonly used to reduce disulfide bonds.[12]
-
Alkylation: Following reduction, alkylate cysteine residues with iodoacetamide (IAA) to prevent them from reforming disulfide bonds.[12]
Q3: My protein is labeled. How might this affect digestion and how can I troubleshoot it?
Protein labeling can impact digestion in several ways:
-
Blocked Cleavage Sites: If the label is attached to a lysine or arginine residue, it can block trypsin cleavage at that site.
-
Altered Protein Conformation: The label may alter the protein's structure, making some cleavage sites less accessible.
-
Changes in Solubility: The label could affect the protein's solubility, potentially leading to aggregation and reduced digestion efficiency.
Troubleshooting Strategies:
-
Choose a Different Labeling Strategy: If possible, select a labeling method that targets amino acids not involved in enzymatic cleavage (e.g., cysteine if using trypsin).
-
Use an Alternative Enzyme: Consider using an enzyme with a different cleavage specificity that is not affected by the label.[3][13] For example, if lysine residues are labeled, an enzyme like Arg-C, which specifically cleaves at arginine residues, could be a good alternative.
-
Optimize Digestion Time: Labeled proteins may require longer digestion times to achieve complete cleavage.
Q4: What are the key parameters to optimize for my enzymatic digestion protocol?
Optimizing your digestion protocol is crucial for achieving complete and reproducible results.[14][15]
| Parameter | Recommendation | Rationale |
| Enzyme:Protein Ratio | Typically 1:20 to 1:100 (w/w) | Ensures sufficient enzyme to cleave all available sites. |
| pH | 7.5 - 8.5 for Trypsin | Optimal pH for trypsin activity.[6] |
| Temperature | 37°C for Trypsin | Optimal temperature for trypsin activity. |
| Digestion Time | 4 hours to overnight | Longer incubation can increase cleavage, but also risks sample degradation and enzyme autolysis. |
| Denaturants | Urea (start at 8M, dilute to <1M for digestion), Guanidine HCl | Unfolds proteins to expose cleavage sites. Must be diluted to prevent enzyme inhibition.[7] |
| Detergents | RapiGest SF, ProteaseMAX | Can aid in solubilizing and denaturing proteins, especially membrane proteins.[14][16] Must be removed or degraded before MS analysis. |
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting incomplete enzymatic digestion.
Problem: Low peptide identification and/or high number of missed cleavages.
Below is a workflow to help diagnose and resolve the issue.
Caption: Troubleshooting workflow for incomplete enzymatic digestion.
Experimental Protocols
In-Solution Digestion Protocol
This protocol is a general guideline for in-solution digestion of proteins.
-
Protein Solubilization and Denaturation:
-
Resuspend the protein pellet in a buffer containing 8 M urea or 6 M guanidine HCl.
-
-
Reduction:
-
Alkylation:
-
Dilution and Digestion:
-
Dilute the sample with digestion buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to below 1 M.
-
Add sequencing-grade modified trypsin at an enzyme-to-protein ratio of 1:50 (w/w).
-
Incubate at 37°C for 4 hours to overnight.[17]
-
-
Quenching the Reaction:
-
Stop the digestion by adding formic acid or trifluoroacetic acid to a final concentration of 0.5-1%, which will bring the pH to <3.[7]
-
-
Desalting:
In-Gel Digestion Protocol
This protocol is for proteins that have been separated by SDS-PAGE.
-
Excision and Destaining:
-
Excise the protein band of interest from the Coomassie-stained gel using a clean scalpel.
-
Cut the gel band into small pieces (~1 mm³).[17]
-
Destain the gel pieces by washing with a solution of 50% acetonitrile in 50 mM ammonium bicarbonate until the Coomassie blue is removed.
-
-
Dehydration and Rehydration:
-
Dehydrate the gel pieces with 100% acetonitrile until they turn opaque white.
-
Remove the acetonitrile and dry the gel pieces in a SpeedVac.[17]
-
-
Reduction and Alkylation (within the gel):
-
Rehydrate the dried gel pieces in a solution of 10 mM DTT in 50 mM ammonium bicarbonate and incubate at 56°C for 45-60 minutes.[17]
-
Remove the DTT solution and add 55 mM iodoacetamide in 50 mM ammonium bicarbonate. Incubate in the dark at room temperature for 45 minutes.
-
Wash the gel pieces with 50 mM ammonium bicarbonate and then dehydrate with acetonitrile. Dry the gel pieces.
-
-
Digestion:
-
Peptide Extraction:
-
Extract the peptides from the gel pieces by adding a series of solutions with increasing concentrations of acetonitrile and formic acid (e.g., 50% acetonitrile/5% formic acid).[18]
-
Pool the extracts and dry them down in a SpeedVac.
-
Resuspend the peptides in a solution compatible with mass spectrometry analysis (e.g., 0.1% formic acid).
-
Alternative Enzymes for Protein Digestion
If trypsin is not providing optimal results, consider using an alternative enzyme with a different cleavage specificity.[3][13]
| Enzyme | Cleavage Site (C-terminal to) | Optimal pH | Notes |
| Lys-C | Lysine (K) | 8.0 - 8.5 | More specific than trypsin; can be used in the presence of higher concentrations of denaturants. |
| Arg-C | Arginine (R) | 7.6 - 8.0 | Useful when lysine residues are modified or labeled. |
| Glu-C | Glutamic acid (E) | 8.0 | Can also cleave at aspartic acid (D) in phosphate buffer.[15] |
| Chymotrypsin | Phenylalanine (F), Tyrosine (Y), Tryptophan (W) | 7.8 - 8.0 | Generates more hydrophobic peptides. |
| Asp-N | Aspartic acid (D), Cysteic acid | 7.0 - 8.0 | Cleaves at the N-terminal side of the specified residues. |
Signaling Pathway and Workflow Diagrams
Caption: Standard workflow for in-solution protein digestion.
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. Comprehensive analysis of protein digestion using six trypsins reveals the origin of trypsin as a significant source of variability in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promegaconnections.com [promegaconnections.com]
- 4. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 5. Troubleshooting Common Issues with Restriction Digestion Reactions | Thermo Fisher Scientific - US [thermofisher.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Impact of Surfactants on Cumulative Trypsin Activity in Bottom-Up Proteome Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Less is More: Membrane Protein Digestion Beyond Urea–Trypsin Solution for Next-level Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enhancing Protein Analysis: A Comprehensive Guide to Protein Digestion and Desalting for Proteomics - MetwareBio [metwarebio.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Optimization of digestion parameters for protein quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 16. Introduce to Protein Digestion—In-Gel or In-Solution - Creative Proteomics [creative-proteomics.com]
- 17. UWPR [proteomicsresource.washington.edu]
- 18. UCSF Mass Spectrometry Facility - Protocols In-Gel Digestion [msf.ucsf.edu]
Validation & Comparative
A Comparative Guide to N-Acetyl-D-glucosamine-13C6 and 15N-Glucosamine Tracers for Glycosylation Research
In the intricate world of cellular metabolism, stable isotope tracers are indispensable tools for elucidating the dynamics of metabolic pathways. For researchers investigating glycosylation and the hexosamine biosynthetic pathway (HBP), N-Acetyl-D-glucosamine-13C6 (¹³C₆-GlcNAc) and ¹⁵N-labeled glucosamine (¹⁵N-GlcN) offer unique insights into the flux and fate of key metabolites. This guide provides a comprehensive comparison of these two tracers, offering experimental data, detailed protocols, and visual aids to assist researchers in selecting the optimal tool for their specific research questions.
Introduction to Tracers in the Hexosamine Biosynthetic Pathway
The HBP is a critical metabolic route that utilizes glucose to produce uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), the essential donor substrate for all N- and O-linked glycosylation. By introducing isotopically labeled precursors, scientists can track the incorporation of heavy atoms into downstream metabolites and glycoconjugates, thereby quantifying metabolic flux and understanding pathway regulation in health and disease.
This compound is a stable isotope-labeled form of GlcNAc where all six carbon atoms in the glucose backbone are replaced with the heavy isotope ¹³C. This tracer is directly taken up by cells and enters the HBP, allowing for the precise tracking of the carbon skeleton of GlcNAc as it is incorporated into glycoproteins and other glycoconjugates.
¹⁵N-Glucosamine , on the other hand, contains the heavy isotope of nitrogen. While commercially available, the more common experimental approach to trace nitrogen flux through the HBP is the use of ¹⁵N-labeled glutamine . Glutamine provides the amide nitrogen for the conversion of fructose-6-phosphate to glucosamine-6-phosphate, a key rate-limiting step in the HBP. Therefore, this guide will focus on comparing ¹³C₆-GlcNAc with the ¹⁵N-glutamine tracing approach to provide a practical and experimentally relevant comparison.
Comparative Data on Tracer Performance
The choice between a carbon- and a nitrogen-labeled tracer depends on the specific biological question. ¹³C₆-GlcNAc directly reports on the uptake and incorporation of extracellular GlcNAc, while ¹⁵N-glutamine reveals the de novo synthesis of glucosamine-6-phosphate from glucose and glutamine.
| Parameter | This compound | ¹⁵N-Glutamine (for tracing HBP nitrogen flux) |
| Tracer Entry Point | Salvage Pathway (direct uptake and phosphorylation) | De novo synthesis pathway (via GFAT) |
| Metabolic Information | Rate of GlcNAc salvage and incorporation into glycans | Rate of de novo hexosamine biosynthesis |
| Typical Labeling Efficiency | High, can reach near-complete labeling of the salvage pathway flux. | Variable, depends on the relative contribution of the de novo pathway to the total UDP-GlcNAc pool. |
| Primary Analytical Method | Mass Spectrometry (LC-MS/MS) | Mass Spectrometry (LC-MS/MS) |
| Key Quantifiable Readouts | M+6 isotopologue enrichment in UDP-GlcNAc and glycan-derived GlcNAc. | M+1 isotopologue enrichment in UDP-GlcNAc and glycan-derived GlcNAc. |
| Reported Incorporation Data | In isolated murine hearts perfused with [U-¹³C₆]glucosamine, UDP-GlcNAc M+6 molar percent enrichment (MPE) reached a plateau of 56.3 ± 2.9%.[1] | In a study using amide-¹⁵N-Gln, high labeling efficiency was observed in glycan structures containing HexNAc and NeuAc residues.[2] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of stable isotope tracing experiments. Below are generalized protocols for utilizing ¹³C₆-GlcNAc and ¹⁵N-glutamine in cell culture.
Protocol 1: Metabolic Labeling with this compound
This protocol is designed for tracing the incorporation of exogenous GlcNAc into cellular glycoconjugates.
1. Cell Culture and Labeling:
-
Culture cells to approximately 80% confluency in standard growth medium.
-
Replace the standard medium with a glucose-free medium supplemented with dialyzed fetal bovine serum and the desired concentration of this compound (typically in the low millimolar range).
-
Incubate the cells for a predetermined time course (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the dynamics of incorporation.
2. Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism and extract metabolites by adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.
3. Sample Preparation for Mass Spectrometry:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
For analysis of UDP-GlcNAc, the dried extract can be reconstituted in a suitable solvent for direct LC-MS/MS analysis.
-
For analysis of protein-linked glycans, perform protein precipitation, enzymatic release of N- or O-linked glycans, and subsequent purification and derivatization of the glycans.
4. LC-MS/MS Analysis:
-
Separate metabolites or derivatized glycans using an appropriate liquid chromatography method (e.g., HILIC for polar metabolites).
-
Detect and quantify the M+6 isotopologues of UDP-GlcNAc and glycan-derived GlcNAc using a high-resolution mass spectrometer.
Protocol 2: Metabolic Labeling with ¹⁵N-Glutamine
This protocol is for tracing the de novo synthesis of hexosamines using ¹⁵N-labeled glutamine.
1. Cell Culture and Labeling:
-
Culture cells in a glutamine-free medium supplemented with dialyzed fetal bovine serum and a specific concentration of ¹⁵N-glutamine (e.g., [amide-¹⁵N]L-glutamine).
-
As with the ¹³C tracer, incubate for a time course to observe the kinetics of nitrogen incorporation.
2. Metabolite and Protein Extraction:
-
Follow the same procedure as for ¹³C₆-GlcNAc to extract metabolites.
-
For proteomic analysis, lyse the cells in a suitable buffer containing protease inhibitors.
3. Sample Preparation for Mass Spectrometry:
-
For metabolite analysis, prepare the samples as described in Protocol 1.
-
For glycoproteomic analysis, digest the protein lysate with trypsin. The resulting glycopeptides can be enriched using methods like hydrophilic interaction liquid chromatography (HILIC) or specific lectin affinity chromatography.
4. LC-MS/MS Analysis:
-
Analyze the M+1 isotopologue enrichment in UDP-GlcNAc and other HBP intermediates.
-
For glycopeptides, perform tandem mass spectrometry (MS/MS) to identify the peptide sequence and the attached glycan. The incorporation of ¹⁵N into the glycan can be determined from the mass shift of the glycan-specific fragment ions.
Signaling Pathways and Experimental Workflows
Visualizing the metabolic pathways and experimental workflows can aid in understanding the experimental design and data interpretation.
Conclusion
Both this compound and ¹⁵N-glucosamine (traced via ¹⁵N-glutamine) are powerful tools for dissecting the complexities of the hexosamine biosynthetic pathway and its role in glycosylation. The choice of tracer should be guided by the specific research question. ¹³C₆-GlcNAc is ideal for studying the uptake and incorporation of extracellular GlcNAc through the salvage pathway. In contrast, ¹⁵N-glutamine provides a means to investigate the de novo synthesis of hexosamines. By combining these approaches, researchers can gain a comprehensive understanding of the regulation and dynamics of the HBP in various biological contexts. The provided protocols and diagrams serve as a foundation for designing and implementing robust stable isotope tracing experiments in the field of glycobiology.
References
A Comparative Guide to Validating N-Acetyl-D-glucosamine-¹³C₆ Metabolic Tracing Results
This guide provides a comprehensive comparison of N-Acetyl-D-glucosamine-¹³C₆ (¹³C₆-GlcNAc) metabolic tracing with alternative methods, offering supporting data and detailed experimental protocols for researchers, scientists, and drug development professionals. The focus is on validating the contribution of the GlcNAc salvage pathway to the total pool of UDP-GlcNAc, a critical precursor for glycosylation.
Introduction to Metabolic Tracing in Glycobiology
Stable isotope tracing is a powerful technique for elucidating the dynamics of metabolic pathways by tracking the fate of labeled atoms from a substrate into downstream metabolites.[1][2][3] In the context of glycobiology, understanding the flux through pathways that synthesize nucleotide sugars is crucial, as these molecules are the building blocks for protein and lipid glycosylation.
The hexosamine biosynthetic pathway (HBP) is a key metabolic route that produces uridine diphosphate N-acetylglucosamine (UDP-GlcNAc).[4][5] This pathway integrates glucose, glutamine, acetyl-CoA, and UTP metabolism.[4] Cells can synthesize UDP-GlcNAc de novo from glucose via the HBP or through a salvage pathway that utilizes extracellular N-Acetyl-D-glucosamine (GlcNAc).[6][7][8] Using ¹³C₆-GlcNAc as a tracer allows for the specific interrogation of the salvage pathway's contribution to the UDP-GlcNAc pool, distinguishing it from the de novo synthesis pathway which is typically traced with ¹³C₆-glucose.[4]
Comparison of Key Metabolic Tracers for the HBP
The choice of isotopic tracer is critical as it determines which specific metabolic routes are monitored.[9][10] For studying UDP-GlcNAc biosynthesis, the two primary tracers are ¹³C₆-GlcNAc and [U-¹³C₆]-glucose.
| Feature | N-Acetyl-D-glucosamine-¹³C₆ (¹³C₆-GlcNAc) | [U-¹³C₆]-Glucose | [U-¹³C₅]-Glutamine |
| Primary Pathway Traced | GlcNAc Salvage Pathway | De Novo Hexosamine Biosynthetic Pathway (HBP) | Provides the amine group for the first step of the HBP |
| Primary Labeled Precursor | ¹³C₆-GlcNAc → ¹³C₆-GlcNAc-6-P | ¹³C₆-Glucose → ¹³C₆-Fructose-6-P | ¹³C₅-Glutamine → Glutamate |
| Expected UDP-GlcNAc Label | UDP-(¹³C₆)GlcNAc (M+6) | UDP-(¹³C₆)GlcNAc (M+6) | UDP-GlcNAc (M+0, but contains ¹⁵N if ¹⁵N-Gln is used) |
| Key Advantage | Directly quantifies the contribution of salvaged GlcNAc to the total UDP-GlcNAc pool.[4] | Measures the flux from glucose into the HBP, representing de novo synthesis.[11][12][13] | Traces the nitrogen contribution to the HBP, essential for amino sugar formation.[10] |
| Limitation | Does not provide information on de novo synthesis from glucose. | Does not distinguish the contribution of the salvage pathway. | Does not trace the carbon backbone of the hexosamine. |
| Typical Application | Assessing the cellular capacity to utilize extracellular GlcNAc; studying the regulation of the salvage pathway. | Evaluating overall HBP flux in response to metabolic changes (e.g., hypoxia, cancer).[12][13] | Studying the interplay between amino acid metabolism and glycosylation. |
Quantitative Data Analysis: Expected Labeling Patterns
Metabolic tracing experiments coupled with mass spectrometry allow for the determination of mass isotopologue distribution (MID), which reveals the fractional abundance of different labeled forms of a metabolite. The table below illustrates the hypothetical, yet expected, labeling patterns in key metabolites when cells are cultured with either ¹³C₆-Glucose or ¹³C₆-GlcNAc.
| Metabolite | Tracer: [U-¹³C₆]-Glucose | Tracer: ¹³C₆-GlcNAc | Interpretation |
| Fructose-6-Phosphate (F6P) | High M+6 enrichment | No enrichment (M+0) | F6P is a glycolytic intermediate upstream of the HBP, directly labeled by ¹³C₆-Glucose but not ¹³C₆-GlcNAc. |
| Glucosamine-6-Phosphate (GlcN6P) | High M+6 enrichment | Low M+6 enrichment | GlcN6P is the product of the first committed step of the de novo HBP, showing high labeling from glucose. Minor labeling from GlcNAc could indicate deacetylation. |
| N-Acetyl-Glucosamine-6-Phosphate (GlcNAc6P) | High M+6 enrichment | High M+6 enrichment | This metabolite is a convergence point. It is produced de novo from glucose and directly via phosphorylation in the salvage pathway.[6][7] |
| UDP-N-Acetyl-Glucosamine (UDP-GlcNAc) | Moderate M+6 enrichment | Moderate M+6 enrichment | The level of M+6 enrichment from each tracer indicates the relative contribution of the de novo vs. salvage pathway to the total UDP-GlcNAc pool. For example, if ¹³C₆-GlcNAc labeling results in 30% M+6 enrichment, it suggests the salvage pathway contributes roughly 30% of the total pool under those conditions.[11][12] |
Signaling & Biosynthetic Pathway Diagrams
The following diagrams illustrate the metabolic pathways and the experimental workflow involved in a typical tracing experiment.
Experimental Protocols
Cell Culture and Isotope Labeling
This protocol provides a general framework for labeling adherent mammalian cells. Optimization may be required based on the cell line and experimental goals.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well or 10-cm plates) and grow in standard complete medium until they reach approximately 70-80% confluency.
-
Labeling Medium Preparation: Prepare culture medium (e.g., DMEM) devoid of the unlabeled version of your tracer. Supplement this medium with all necessary components (e.g., dialyzed FBS, glutamine, penicillin/streptomycin) and the stable isotope tracer (e.g., 4 mM ¹³C₆-GlcNAc).
-
Labeling Initiation: Aspirate the standard medium from the cells, wash once with pre-warmed PBS, and add the pre-warmed labeling medium.[14]
-
Incubation: Place cells back in the incubator (37°C, 5% CO₂) for the desired duration. For steady-state analysis of UDP-GlcNAc, a 6 to 24-hour labeling period is often sufficient.[3][13] For kinetic flux analysis, a time course (e.g., 0, 1, 4, 8, 24 hours) is recommended.
Metabolite Extraction
This protocol is for the extraction of polar intracellular metabolites.
-
Quenching: At the end of the labeling period, rapidly aspirate the medium and place the culture plate on dry ice to quench metabolic activity.
-
Extraction Solvent Preparation: Prepare an 80:20 methanol/water solution (LC-MS grade) and pre-chill it to -80°C.
-
Extraction: Add the cold extraction solvent to the plate (e.g., 1 mL for a 6-well plate). Use a cell scraper to detach the cells into the solvent.
-
Collection and Lysis: Transfer the cell suspension to a microcentrifuge tube. Vortex thoroughly for 1 minute, then incubate at -20°C for 30 minutes to ensure cell lysis.
-
Clarification: Centrifuge the lysate at maximum speed (e.g., >16,000 x g) for 15 minutes at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube. Ensure not to disturb the pellet.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). Store the dried pellet at -80°C until analysis.
LC-MS Analysis for Mass Isotopologue Distribution
Analysis is typically performed using a high-resolution mass spectrometer coupled with liquid chromatography.
-
Sample Reconstitution: Reconstitute the dried metabolite pellet in a suitable solvent for your chromatography method (e.g., 50-100 µL of an optimized water/acetonitrile or water/methanol mixture).
-
Chromatography: Inject the sample onto an LC column suitable for separating polar metabolites, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in negative ion mode, as nucleotide sugars like UDP-GlcNAc are readily ionized in this mode.[11][15]
-
Data Acquisition: Perform a full scan MS analysis to identify metabolites based on their accurate mass and retention time. The mass resolution should be sufficient to resolve all ¹³C isotopologues of interest.[15]
-
Data Analysis: Integrate the peak areas for each isotopologue (M+0, M+1, M+2...M+6) for UDP-GlcNAc and other key metabolites. Correct for the natural abundance of ¹³C to determine the fractional enrichment from the tracer. This provides the Mass Isotopologue Distribution (MID) used for flux calculations.[2]
References
- 1. Tracing metabolic flux through time and space with isotope labeling experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel deconvolution method for modeling UDP-N-acetyl-D-glucosamine biosynthetic pathways based on (13)C mass isotopologue profiles under non-steady-state conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchwithrutgers.com [researchwithrutgers.com]
- 6. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]
- 7. Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass Isotopomer Analysis of Metabolically Labeled Nucleotide Sugars and N- and O-Glycans for Tracing Nucleotide Sugar Metabolisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive Analysis of 13C6 Glucose Fate in the Hypoxia-Tolerant Blind Mole Rat Skin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A novel deconvolution method for modeling UDP-N-acetyl-D-glucosamine biosynthetic pathways based on 13C mass isotopologue profiles under non-steady-state conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Validation Comparison of Mass Spectrometry and NMR Spectroscopy for the Analysis of N-Acetyl-D-glucosamine-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two powerful analytical techniques, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the characterization of N-Acetyl-D-glucosamine-¹³C₆. This isotopically labeled monosaccharide is a crucial tool in metabolic research, enabling the tracing of its incorporation into various biological pathways. Understanding the strengths and limitations of both MS and NMR is essential for designing robust experiments and accurately interpreting the resulting data.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data obtained from Mass Spectrometry and ¹³C NMR spectroscopy for both the unlabeled (natural abundance) and the fully ¹³C-labeled N-Acetyl-D-glucosamine.
Table 1: Mass Spectrometry Data Comparison
| Analyte | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Expected m/z (M+H)⁺ |
| N-Acetyl-D-glucosamine | C₈H₁₅NO₆ | 221.0899 | 222.0972 |
| N-Acetyl-D-glucosamine-¹³C₆ | ¹³C₆C₂H₁₅NO₆ | 227.1101 | 228.1174 |
Note: The expected m/z will vary depending on the ionization mode and adducts formed. The (M+H)⁺ ion is commonly observed in electrospray ionization (ESI).
Table 2: ¹³C NMR Data Comparison (Solvent: D₂O)
| Carbon Atom | N-Acetyl-D-glucosamine Chemical Shift (δ, ppm)[1] | N-Acetyl-D-glucosamine-¹³C₆ Expected Spectrum |
| C1 | 97.635 | Complex multiplet due to ¹J(¹³C,¹³C) and ²J(¹³C,¹³C) couplings |
| C2 | 59.382 | Complex multiplet due to ¹J(¹³C,¹³C) and ²J(¹³C,¹³C) couplings |
| C3 | 76.593 | Complex multiplet due to ¹J(¹³C,¹³C) and ²J(¹³C,¹³C) couplings |
| C4 | 72.750 | Complex multiplet due to ¹J(¹³C,¹³C) and ²J(¹³C,¹³C) couplings |
| C5 | 78.660 | Complex multiplet due to ¹J(¹³C,¹³C) and ²J(¹³C,¹³C) couplings |
| C6 | 63.426 | Complex multiplet due to ¹J(¹³C,¹³C) and ²J(¹³C,¹³C) couplings |
| C7 (Acetyl CH₃) | 24.888 | Singlet (assuming unlabeled acetyl group) |
| C8 (Acetyl C=O) | 177.490 | Singlet (assuming unlabeled acetyl group) |
Note: The ¹³C NMR spectrum of the fully labeled compound will exhibit complex splitting patterns for the glucose backbone carbons due to one-bond (¹J) and two-bond (²J) carbon-carbon couplings, in contrast to the sharp singlets observed for the unlabeled compound. The acetyl group carbons are assumed to be of natural abundance.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are representative protocols for the analysis of N-Acetyl-D-glucosamine-¹³C₆ by Mass Spectrometry and NMR spectroscopy.
Mass Spectrometry Protocol
A robust method for the analysis of N-Acetyl-D-glucosamine-¹³C₆ can be achieved using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.[2]
-
Sample Preparation & Derivatization:
-
Lyophilize the sample to dryness.
-
To the dried sample, add 18 µL of pyridine containing 19 mg/mL of ethoxylamine hydrochloride (EtOx).
-
Incubate at 25°C for 120 minutes with agitation to convert carbonyl groups to their ethoxime derivatives.
-
Add 42 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat the mixture at 40°C for 50 minutes with agitation to replace acidic protons with trimethylsilyl (TMS) groups.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature of 70°C, hold for 1 minute, ramp to 325°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or a high-resolution instrument like a Q-TOF.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
-
¹³C NMR Spectroscopy Protocol
A standard one-dimensional ¹³C NMR experiment can be used to analyze N-Acetyl-D-glucosamine-¹³C₆.
-
Sample Preparation:
-
Dissolve 5-10 mg of N-Acetyl-D-glucosamine-¹³C₆ in 0.5 mL of deuterium oxide (D₂O).
-
Add a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: Bruker Avance III 600 MHz spectrometer or equivalent, equipped with a cryoprobe.
-
Experiment: ¹³C observe with proton decoupling (e.g., zgpg30).
-
Solvent: D₂O.
-
Temperature: 298 K (25°C).
-
Pulse Program: A standard 30-degree pulse sequence.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096, depending on the sample concentration.
-
Spectral Width: 0-200 ppm.
-
Mandatory Visualization
The following diagrams illustrate the cross-validation workflow and the analytical logic for comparing MS and NMR data for N-Acetyl-D-glucosamine-¹³C₆.
Caption: Workflow for the cross-validation of MS and NMR data.
Caption: Key principles and trade-offs of MS and NMR analysis.
Comparison with Alternatives
While MS and NMR are the primary tools for analyzing ¹³C-labeled compounds, other techniques can provide complementary information:
-
Infrared (IR) Spectroscopy: Can confirm the presence of functional groups (e.g., amide, hydroxyl) but is not sensitive to isotopic labeling.
-
Raman Spectroscopy: Similar to IR, it provides information about molecular vibrations and can be used for structural characterization.
-
High-Performance Liquid Chromatography (HPLC): Can be used for purification and quantification but does not provide structural information or confirm isotopic labeling on its own. It is often coupled with MS (LC-MS).
For comparative analysis, other isotopically labeled monosaccharides such as ¹³C₆-Glucose, ¹³C₆-Galactose, or ¹³C₆-Mannose can be used as standards or for parallel metabolic studies.[] The choice of labeled sugar depends on the specific metabolic pathway under investigation.
Conclusion
The cross-validation of data from Mass Spectrometry and NMR spectroscopy provides a robust and comprehensive characterization of N-Acetyl-D-glucosamine-¹³C₆. Mass spectrometry offers high sensitivity for confirming the molecular weight and assessing the degree of isotopic enrichment. NMR spectroscopy, while less sensitive, provides invaluable, detailed structural information, confirming the position of the labels through the analysis of carbon-carbon coupling patterns. The complementary nature of these two techniques makes their combined use a powerful strategy for researchers in metabolomics and drug development.
References
N-Acetyl-D-glucosamine-13C6 vs. Labeled Glutamine for Hexosamine Biosynthesis Pathway (HBP) Tracing: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate tracing of metabolic pathways is paramount. The Hexosamine Biosynthesis Pathway (HBP) is a critical route linking glucose and glutamine metabolism to the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), a vital substrate for protein and lipid glycosylation. This guide provides a comprehensive comparison of two common isotopic tracers used to monitor HBP flux: N-Acetyl-D-glucosamine-13C6 (¹³C₆-GlcNAc) and labeled glutamine.
This comparison guide synthesizes experimental data to objectively evaluate the performance of ¹³C₆-GlcNAc against labeled glutamine for HBP tracing, focusing on specificity, potential for metabolic crossover, and ease of data interpretation.
At a Glance: ¹³C₆-GlcNAc vs. Labeled Glutamine for HBP Tracing
| Feature | This compound (¹³C₆-GlcNAc) | Labeled Glutamine (e.g., [U-¹³C₅]glutamine) |
| Point of Entry into HBP | Enters via the salvage pathway, directly phosphorylated to GlcNAc-6-phosphate.[1] | Provides the amide group for the conversion of fructose-6-phosphate to glucosamine-6-phosphate, the first committed step of the de novo pathway.[2] |
| Specificity for HBP | High. As a direct precursor in the salvage pathway, its metabolic fate is more specifically channeled into UDP-GlcNAc synthesis.[1] | Lower. Glutamine is a major metabolic hub, feeding into numerous pathways including the TCA cycle, nucleotide synthesis, and glutathione production.[3][4] |
| Potential for Metabolic Crossover | Minimal. While theoretically possible for the acetyl group to be cleaved and enter other pathways, studies show it primarily labels HBP metabolites.[1] | High. The carbon skeleton of glutamine readily enters the TCA cycle as α-ketoglutarate, leading to widespread labeling of central carbon metabolism intermediates.[3][5] |
| Data Interpretation | More straightforward. The appearance of ¹³C₆-labeled UDP-GlcNAc and its downstream products can be more directly attributed to HBP flux. | Complex. Requires careful analysis to distinguish the contribution of glutamine to the HBP from its contribution to other interconnected pathways. |
| Assessment of de novo vs. Salvage Pathway | Primarily traces the salvage pathway. | Primarily traces the de novo pathway. |
Signaling Pathways and Tracer Entry Points
The diagram below illustrates the Hexosamine Biosynthesis Pathway and the distinct entry points for ¹³C₆-GlcNAc and labeled glutamine.
Caption: The Hexosamine Biosynthesis Pathway with tracer entry points.
Experimental Workflows
The general workflow for a stable isotope tracing experiment is similar for both tracers, with key differences in the tracer used and the breadth of metabolites analyzed.
Caption: General experimental workflow for metabolic tracing.
Experimental Protocols
Below are representative protocols for HBP tracing using either ¹³C₆-GlcNAc or labeled glutamine in cultured cells.
Protocol 1: HBP Tracing with this compound
This protocol is adapted from studies tracing the metabolic fate of labeled GlcNAc.[1]
-
Cell Culture and Labeling:
-
Plate cells in a 6-well plate and grow to approximately 70-80% confluency.
-
For the labeling experiment, replace the standard culture medium with a medium containing a physiological concentration of ¹³C₆-GlcNAc (e.g., 15 mM, though concentration may need optimization depending on the cell line).[1]
-
Incubate the cells for various time points (e.g., 1, 6, 24 hours) to monitor the dynamic incorporation of the tracer into HBP metabolites.
-
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding 1 mL of ice-cold 80% methanol.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Perform three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.[6]
-
Centrifuge the lysate at 13,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites.
-
-
LC-MS/MS Analysis:
-
Dry the metabolite extract using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).
-
Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography to separate and detect the labeled HBP intermediates, particularly UDP-GlcNAc.
-
Monitor the mass isotopologue distribution of UDP-GlcNAc to determine the fraction of the pool that is labeled with ¹³C₆.
-
Protocol 2: HBP Tracing with Labeled Glutamine
This protocol is a general guide for tracing glutamine metabolism, which can be adapted to focus on HBP intermediates.[7][8]
-
Cell Culture and Labeling:
-
Culture cells as described in Protocol 1.
-
Replace the standard medium with a glutamine-free medium supplemented with a known concentration of labeled glutamine (e.g., [U-¹³C₅]glutamine) and 10% dialyzed fetal bovine serum to minimize unlabeled glutamine.[9]
-
Incubate for a time course suitable for observing labeling in the HBP, which may take longer than for ¹³C₆-GlcNAc due to the indirect pathway.
-
-
Metabolite Extraction:
-
Follow the same procedure for quenching and extraction as described in Protocol 1.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS as in Protocol 1.
-
In addition to UDP-GlcNAc, it is crucial to monitor the labeling patterns of TCA cycle intermediates (e.g., α-ketoglutarate, citrate, malate) and other glutamine-derived metabolites to understand the broader metabolic fate of the tracer.
-
The labeling on UDP-GlcNAc will be a result of the incorporation of the labeled amide group from glutamine.
-
Conclusion: Is ¹³C₆-GlcNAc Superior for HBP Tracing?
For studies specifically focused on the flux through the Hexosamine Biosynthesis Pathway, This compound is the superior tracer . Its entry into the HBP via the salvage pathway bypasses the complexities of central carbon metabolism, leading to more specific labeling of HBP intermediates.[1] This results in data that is easier to interpret and more directly reflects the activity of the pathway downstream of the initial committed step.
Labeled glutamine, while essential for tracing the de novo synthesis branch of the HBP, presents significant challenges due to its extensive involvement in other major metabolic pathways.[3][4] The widespread distribution of its isotopic label can make it difficult to isolate the specific contribution to the HBP.
Therefore, for researchers aiming to quantify HBP flux with high specificity and clarity, ¹³C₆-GlcNAc is the recommended choice. For studies aiming to dissect the relative contributions of the de novo and salvage pathways, a dual-labeling approach using both labeled glucose/glutamine and labeled GlcNAc may be the most powerful strategy.
References
- 1. The hexosamine biosynthetic pathway couples growth factor-induced glutamine uptake to glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]
- 3. 13C isotope-assisted methods for quantifying glutamine metabolism in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 13C-labeled glutamine for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 5. 13C NMR analysis reveals a link between L-glutamine metabolism, D-glucose metabolism and gamma-glutamyl cycle activity in a clonal pancreatic beta-cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. systems.crump.ucla.edu [systems.crump.ucla.edu]
Confirming N-Acetyl-D-glucosamine-13C6 Pathway Incorporation with Knock-out Models: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the metabolic fate of N-Acetyl-D-glucosamine (GlcNAc) is crucial for dissecting the intricate roles of the Hexosamine Biosynthetic Pathway (HBP) and O-GlcNAcylation in cellular physiology and disease. The use of stable isotope-labeled N-Acetyl-D-glucosamine-13C6 (¹³C₆-GlcNAc) in combination with genetic knockout models provides a powerful strategy to definitively trace its incorporation into key metabolic pathways and subsequent protein modifications.
This guide offers a comparative overview of experimental approaches that leverage ¹³C₆-GlcNAc and knockout models of key HBP enzymes, such as O-GlcNAc Transferase (OGT) and O-GlcNAcase (OGA), to elucidate pathway flux and substrate specificity. While direct quantitative data from studies combining ¹³C₆-GlcNAc with OGT/OGA knockouts remains emergent, we will present analogous data from related studies and provide detailed experimental protocols to guide future research in this area.
The Hexosamine Biosynthetic Pathway and the Role of OGT and OGA
The Hexosamine Biosynthetic Pathway (HBP) is a critical metabolic route that utilizes glucose to produce uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), the donor substrate for all protein glycosylation. A key post-translational modification downstream of the HBP is O-GlcNAcylation, the dynamic addition and removal of a single GlcNAc moiety to serine and threonine residues of nuclear and cytoplasmic proteins. This process is tightly regulated by two key enzymes:
-
O-GlcNAc Transferase (OGT): The sole enzyme responsible for adding the O-GlcNAc modification to proteins. Genetic knockout of OGT is embryonically lethal in mice, highlighting its critical role in development.[1]
-
O-GlcNAcase (OGA): The enzyme that removes the O-GlcNAc modification. OGA knockout also leads to perinatal lethality in mice, underscoring the importance of dynamic O-GlcNAc cycling.[1]
Knockout or knockdown models of OGT and OGA are invaluable tools for studying the functional consequences of altered O-GlcNAcylation.[2][3][4][5]
Tracing Metabolic Fate with this compound
Stable isotope tracing using ¹³C₆-GlcNAc allows for the precise tracking of the labeled GlcNAc molecule as it is metabolized by the cell. This technique, coupled with mass spectrometry, enables the quantification of ¹³C₆-GlcNAc incorporation into downstream metabolites, such as UDP-GlcNAc, and ultimately into O-GlcNAc-modified proteins.
Experimental Design: Combining ¹³C₆-GlcNAc Labeling with Knockout Models
A typical experimental workflow to confirm the incorporation of ¹³C₆-GlcNAc and assess the impact of OGT or OGA knockout involves the following steps:
Caption: A generalized workflow for tracing ¹³C₆-GlcNAc incorporation in WT and knockout cell lines.
Expected Outcomes and Data Interpretation
By comparing the incorporation of the ¹³C₆ label in wild-type versus knockout cells, researchers can confirm the pathway's dependence on the targeted enzyme.
Table 1: Hypothetical Quantitative Data Comparing ¹³C₆-GlcNAc Incorporation in Wild-Type vs. OGT Knockout Cells
| Metabolite/Modification | Wild-Type (WT) | OGT Knockout (KO) | Expected Outcome in OGT KO |
| UDP-GlcNAc-¹³C₆ | +++ | +++ | Unchanged or slightly increased due to lack of consumption by OGT. |
| O-GlcNAcylated Proteins-¹³C₆ | +++ | - | Significantly reduced or absent, confirming OGT's role in transferring the ¹³C₆-GlcNAc moiety to proteins. |
Table 2: Hypothetical Quantitative Data Comparing ¹³C₆-GlcNAc Incorporation in Wild-Type vs. OGA Knockout Cells
| Metabolite/Modification | Wild-Type (WT) | OGA Knockout (KO) | Expected Outcome in OGA KO |
| UDP-GlcNAc-¹³C₆ | +++ | +++ | Unchanged. |
| O-GlcNAcylated Proteins-¹³C₆ | +++ | ++++ | Increased accumulation of ¹³C₆-labeled O-GlcNAcylated proteins due to the inability to remove the modification. |
Signaling Pathway Visualization
The Hexosamine Biosynthetic Pathway and the cycling of O-GlcNAcylation are central to cellular nutrient sensing.
Caption: The HBP converts glucose to UDP-GlcNAc, which is used by OGT for protein O-GlcNAcylation.
Key Experimental Protocols
Metabolic Labeling with this compound
-
Cell Culture: Culture wild-type and OGT/OGA knockout cells (e.g., mouse embryonic fibroblasts - MEFs) in standard DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Labeling Medium: Prepare DMEM lacking glucose and supplement it with 10 mM N-Acetyl-D-glucosamine-¹³C₆ and 10% dialyzed FBS.
-
Labeling: When cells reach 70-80% confluency, replace the standard medium with the labeling medium.
-
Time Course: Harvest cells at various time points (e.g., 0, 6, 12, 24 hours) to monitor the dynamics of ¹³C₆ incorporation.
Metabolite Extraction
-
Quenching: Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Extraction: Add 1 mL of ice-cold 80% methanol to each plate and scrape the cells.
-
Collection: Transfer the cell suspension to a microcentrifuge tube.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant containing the metabolites.
-
Drying: Dry the supernatant using a speed vacuum concentrator.
-
Storage: Store the dried metabolite pellets at -80°C until LC-MS analysis.
Protein Extraction and Digestion for O-GlcNAc Analysis
-
Lysis: Lyse the cell pellet from the metabolite extraction step in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Digestion: Perform in-solution tryptic digestion of the protein lysate.
-
Enrichment (Optional): Enrich for O-GlcNAcylated peptides using techniques like lectin affinity chromatography or chemoenzymatic labeling.
-
Desalting: Desalt the peptide samples using C18 spin columns.
LC-MS/MS Analysis
-
Metabolite Analysis: Reconstitute the dried metabolite pellets in a suitable solvent and analyze using a high-resolution mass spectrometer coupled with liquid chromatography to quantify the levels of UDP-GlcNAc-¹³C₆.
-
Proteomics Analysis: Analyze the digested peptide samples by LC-MS/MS to identify and quantify ¹³C₆-labeled O-GlcNAcylated peptides.
Conclusion
The combined use of N-Acetyl-D-glucosamine-¹³C₆ metabolic labeling and knockout models for key enzymes like OGT and OGA provides an unequivocal method for confirming pathway incorporation and understanding the dynamics of O-GlcNAcylation. While direct comparative studies are still emerging, the established methodologies for knockout model generation and stable isotope tracing offer a clear path forward for researchers in this field. This approach is essential for elucidating the precise roles of the HBP and O-GlcNAcylation in health and disease, ultimately paving the way for novel therapeutic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. Nutrient-driven O-linked N-acetylglucosamine (O-GlcNAc) cycling impacts neurodevelopmental timing and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Conditional Knock-out Reveals a Requirement for O-Linked N-Acetylglucosaminase (O-GlcNAcase) in Metabolic Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Insights Into the Biology of Protein O-GlcNAcylation: Approaches and Observations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Understanding N-Acetyl-D-glucosamine Metabolism Through Isotopic Tracing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of metabolic flux studies related to N-Acetyl-D-glucosamine (GlcNAc), a critical monosaccharide involved in various cellular processes, including protein glycosylation and signaling. While direct metabolic flux rate data using 13C-labeled GlcNAc as a tracer is not yet prevalent in published literature, this document contrasts the metabolic fate of GlcNAc through its two primary acquisition pathways: de novo synthesis from glucose and the salvage of exogenous GlcNAc. This comparison is supported by experimental data from studies utilizing uniformly carbon-13 labeled glucose ([U-13C]-glucose) and other isotopic tracers.
Data Presentation: De Novo Synthesis vs. Salvage Pathway Insights
The following table summarizes the key differences between the de novo synthesis of the GlcNAc moiety from glucose and the utilization of exogenous GlcNAc via the salvage pathway, as inferred from metabolic tracing studies. This comparison highlights the unique insights that can be gained from different isotopic labeling strategies.
| Feature | De Novo Synthesis Pathway (traced with [U-13C]-glucose) | Salvage Pathway (utilizing exogenous GlcNAc) | Potential Insights from N-Acetyl-D-glucosamine-13C6 Tracing |
| Primary Tracer | [U-13C]-glucose | Unlabeled GlcNAc, [3H]GlcNAc, [14C]GlcNAc | This compound |
| Key Metabolic Entry Point | Fructose-6-phosphate | N-Acetyl-D-glucosamine -> GlcNAc-6-phosphate | Direct measurement of GlcNAc uptake and phosphorylation. |
| Rate-Limiting Enzyme | Glutamine:fructose-6-phosphate amidotransferase (GFAT)[1][2] | N-acetylglucosamine kinase (NAGK)[3] | Quantification of flux through NAGK. |
| Metabolic Intermediates | Glucose-6-P -> Fructose-6-P -> Glucosamine-6-P -> GlcNAc-6-P -> GlcNAc-1-P -> UDP-GlcNAc[1][4] | Exogenous GlcNAc -> GlcNAc-6-P -> GlcNAc-1-P -> UDP-GlcNAc[3] | Direct tracing of the intact GlcNAc molecule through the salvage pathway. |
| Key Research Questions Answered | - Contribution of glucose to the hexosamine biosynthetic pathway (HBP).- Regulation of GFAT activity.- Interplay between glycolysis, pentose phosphate pathway, and HBP.[4][5] | - Cellular uptake capacity for exogenous GlcNAc.- Competition with glucosamine for uptake and metabolism.[6][7]- Effects of exogenous GlcNAc on downstream processes like glycosaminoglycan synthesis.[6] | - Direct quantification of the salvage pathway's contribution to the total UDP-GlcNAc pool.- Determination of the rate of GlcNAc turnover.- Tracing the fate of the acetyl group of GlcNAc. |
| Observed Label Incorporation | M+6 labeling in the GlcNAc moiety of UDP-GlcNAc from [U-13C]-glucose.[5] | N/A for flux rates. Uptake measured by radioactivity.[7] | M+6 labeling in GlcNAc-6-P, GlcNAc-1-P, and the GlcNAc moiety of UDP-GlcNAc. |
Experimental Protocols
Detailed methodologies are crucial for reproducible metabolic flux analysis. Below are representative protocols derived from the literature for tracing studies.
Protocol 1: [U-13C]-glucose Tracing of the Hexosamine Biosynthetic Pathway
This protocol is adapted from studies analyzing the incorporation of glucose-derived carbons into UDP-GlcNAc[4].
-
Cell Culture: Cells of interest (e.g., human prostate cancer LnCaP-LN3 cells) are cultured in standard medium to the desired confluency.
-
Isotope Labeling: The standard medium is replaced with a medium containing [U-13C]-glucose as the sole glucose source. Cells are incubated for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the time course of 13C incorporation into metabolites.
-
Metabolite Extraction: At each time point, the medium is aspirated, and cells are washed with ice-cold saline. Metabolites are then extracted using a cold solvent mixture, such as 80% methanol. The cell lysates are centrifuged to pellet protein and cell debris.
-
Sample Analysis: The supernatant containing the extracted metabolites is dried and reconstituted in a suitable solvent for analysis. Mass spectrometry (e.g., Fourier transform-ion cyclotron resonance-mass spectrometry (FT-ICR-MS) or liquid chromatography-mass spectrometry (LC-MS)) is used to determine the mass isotopologue distribution of UDP-GlcNAc and its precursors[4].
-
Data Analysis: The time course of 13C incorporation into UDP-GlcNAc and other metabolites is modeled to determine the relative fluxes through the biosynthetic pathways.
Protocol 2: Uptake and Metabolism of Radiolabeled N-Acetyl-D-glucosamine
This protocol is based on methodologies used to compare the uptake of glucosamine and N-acetylglucosamine in human articular chondrocytes[7].
-
Cell Culture: Human articular chondrocytes are isolated and cultured in appropriate media.
-
Uptake Assay: Cells are incubated with medium containing radiolabeled tracer, such as [3H]GlcNAc, for a defined period.
-
Washing and Lysis: After incubation, the cells are washed multiple times with ice-cold phosphate-buffered saline to remove extracellular tracer. The cells are then lysed to release intracellular contents.
-
Scintillation Counting: The amount of radioactivity in the cell lysate is measured using a scintillation counter to quantify the uptake of the radiolabeled GlcNAc.
-
Metabolic Analysis: To determine the metabolic fate, cell extracts can be analyzed by techniques like thin-layer chromatography to separate the parent compound from its metabolites.
Mandatory Visualization
Signaling and Metabolic Pathways
The hexosamine biosynthetic pathway (HBP) is central to GlcNAc metabolism. It integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce UDP-GlcNAc, the donor substrate for O-GlcNAcylation and N-glycosylation, which are critical post-translational modifications in cell signaling.
Caption: The Hexosamine Biosynthetic Pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for a metabolic flux analysis experiment using a stable isotope tracer like this compound.
Caption: Workflow for 13C Metabolic Flux Analysis.
References
- 1. Hexosamine Flux, the O-GlcNAc Modification, and the Development of Insulin Resistance in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. The hexosamine biosynthetic pathway couples growth factor-induced glutamine uptake to glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel deconvolution method for modeling UDP-N-acetyl-D-glucosamine biosynthetic pathways based on 13C mass isotopologue profiles under non-steady-state conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive Analysis of 13C6 Glucose Fate in the Hypoxia-Tolerant Blind Mole Rat Skin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential metabolic effects of glucosamine and N-acetylglucosamine in human articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential metabolic effects of glucosamine and N-acetylglucosamine in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of N-Acetyl-D-glucosamine-13C6 Labeling Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-Acetyl-D-glucosamine-13C6 (¹³C₆-GlcNAc) labeling experiments with alternative methods for tracing metabolic pathways. It includes supporting data, detailed experimental protocols, and visualizations to aid in experimental design and data interpretation.
Introduction to this compound Labeling
N-Acetyl-D-glucosamine (GlcNAc) is a critical monosaccharide involved in various cellular processes, most notably as the end-product of the Hexosamine Biosynthetic Pathway (HBP). The HBP integrates glucose, amino acid, fatty acid, and nucleotide metabolism, making it a central hub for cellular nutrient sensing. ¹³C₆-GlcNAc is a stable isotope-labeled version of GlcNAc that allows researchers to trace its incorporation into downstream metabolites and glycoproteins, providing insights into the dynamics of the HBP and post-translational modifications like O-GlcNAcylation. This modification, the addition of a single GlcNAc to serine or threonine residues of nuclear and cytoplasmic proteins, is a key regulatory mechanism implicated in various signaling pathways and disease states.
Comparison of Metabolic Tracers
The choice of isotopic tracer is crucial for accurately probing the dynamics of the HBP. While ¹³C₆-GlcNAc provides a direct method to study the salvage pathway and subsequent glycosylation events, other tracers like ¹³C-glucose offer a broader view of glucose metabolism.
| Feature | This compound | 13C-Labeled Glucose |
| Metabolic Entry Point | Enters the HBP directly after phosphorylation, bypassing the initial rate-limiting steps. | Enters at the beginning of glycolysis and is then shunted into the HBP. |
| Primary Pathway Traced | Primarily traces the GlcNAc salvage pathway and its contribution to UDP-GlcNAc synthesis and subsequent glycosylation. | Traces de novo synthesis of UDP-GlcNAc from glucose, providing a broader view of glucose flux through the HBP and other interconnected pathways like glycolysis and the pentose phosphate pathway.[1] |
| Specificity | More specific for studying the direct incorporation of GlcNAc into glycans and O-GlcNAcylated proteins. | Less specific to the HBP as the label is distributed among various metabolic pathways. |
| Experimental Considerations | Useful for studying conditions where the salvage pathway is of particular interest or when bypassing the initial steps of the HBP is desired. | Ideal for assessing the overall contribution of glucose to the HBP and understanding the interplay between different metabolic pathways. |
Reproducibility and Quantitative Data
Factors influencing reproducibility include:
-
Cell Culture Conditions: Consistency in cell density, growth phase, and media composition is paramount.
-
Sample Preparation: Uniformity in quenching, extraction, and derivatization procedures minimizes variability.
-
Mass Spectrometry Analysis: Instrument calibration, stability, and the use of appropriate internal standards are crucial for obtaining reproducible data.
Internal standards, particularly stable isotope-labeled compounds, are essential for correcting for variations in sample processing and instrument response.[2] The median coefficient of variation for stable isotope-labeled internal standards in metabolomics analyses has been reported to be around 0.166, indicating good technical reproducibility.[3] In general, for a liquid chromatography-mass spectrometry (LC-MS) metabolomics platform, CVs under 20% for the majority of metabolites are considered acceptable for epidemiological studies.[4]
Table 1: General Reproducibility Metrics in Stable Isotope Labeling Metabolomics
| Parameter | Typical Range of Coefficient of Variation (CV) | Key Considerations |
| Technical Replicates | < 15% | Reflects the reproducibility of the analytical measurement (e.g., LC-MS analysis). |
| Biological Replicates | 15-30% | Reflects the combined variability of the biological system and the experimental procedure. |
| Internal Standards | < 10% | Used to monitor and correct for analytical variability. |
Experimental Protocols
Key Experiment: Tracing ¹³C₆-GlcNAc into the Hexosamine Biosynthetic Pathway and O-GlcNAcylated Proteins
This protocol outlines a general workflow for a ¹³C₆-GlcNAc labeling experiment in cultured mammalian cells followed by mass spectrometry-based analysis.
1. Cell Culture and Labeling: a. Culture mammalian cells to the desired confluency (typically 70-80%). b. Remove the standard culture medium and wash the cells with phosphate-buffered saline (PBS). c. Add custom-made medium containing ¹³C₆-GlcNAc at a known concentration. The standard glucose concentration in the medium may need to be adjusted or removed depending on the experimental goals. d. Incubate the cells for a predetermined time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamics of label incorporation.
2. Metabolite and Protein Extraction: a. Metabolite Extraction: i. Quench metabolism by rapidly washing the cells with ice-cold PBS. ii. Add a cold extraction solvent (e.g., 80% methanol) and scrape the cells. iii. Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites. b. Protein Extraction: i. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. ii. Quantify the protein concentration using a standard assay (e.g., BCA assay).
3. Sample Preparation for Mass Spectrometry: a. Metabolite Analysis: i. Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. ii. Reconstitute the dried metabolites in a solvent compatible with the chosen analytical platform (e.g., LC-MS or GC-MS). b. O-GlcNAcylated Protein Analysis: i. Perform a tryptic digest of the protein extract to generate peptides. ii. Enrich for O-GlcNAcylated peptides using techniques such as lectin affinity chromatography (e.g., with Wheat Germ Agglutinin) or chemoenzymatic labeling.
4. Mass Spectrometry Analysis: a. Metabolite Analysis: i. Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to liquid chromatography to separate and detect the labeled metabolites. ii. Monitor the mass isotopologue distribution of key HBP metabolites (e.g., UDP-GlcNAc) to determine the extent of ¹³C incorporation. b. O-GlcNAcylated Peptide Analysis: i. Analyze the enriched peptides using a mass spectrometer capable of electron-transfer dissociation (ETD) or higher-energy collisional dissociation (HCD) to identify the sites of O-GlcNAcylation and quantify the relative abundance of labeled and unlabeled glycopeptides.
5. Data Analysis: a. Process the raw mass spectrometry data using specialized software to identify and quantify the labeled species. b. Calculate the fractional enrichment or molar percent enrichment of the targeted metabolites and peptides over the time course. c. Perform statistical analysis to determine the significance of any observed changes.
Signaling Pathways and Logical Relationships
The Hexosamine Biosynthetic Pathway (HBP)
The HBP is a key metabolic pathway that produces UDP-GlcNAc, the substrate for N- and O-glycosylation. It serves as a cellular sensor for glucose, glutamine, acetyl-CoA, and UTP levels.
Experimental Workflow for ¹³C₆-GlcNAc Labeling
The following diagram illustrates the key steps in a typical ¹³C₆-GlcNAc labeling experiment, from cell culture to data analysis.
O-GlcNAcylation and its Interplay with Signaling Pathways
O-GlcNAcylation, which utilizes UDP-GlcNAc produced by the HBP, is a dynamic post-translational modification that rivals phosphorylation in its regulatory scope. It has been shown to modulate the activity of key signaling proteins, including those in the mTOR and insulin signaling pathways. For instance, increased flux through the HBP and subsequent protein O-GlcNAcylation have been linked to insulin resistance.[5] Similarly, there is crosstalk between O-GlcNAcylation and the mTOR signaling pathway, which is a central regulator of cell growth and metabolism.[6][7]
Conclusion
This compound labeling is a powerful technique for dissecting the dynamics of the hexosamine biosynthetic pathway and protein O-GlcNAcylation. While providing a more direct tracer for the GlcNAc salvage pathway, its application requires careful consideration of experimental design and data analysis to ensure reproducibility. By understanding the comparative advantages of ¹³C₆-GlcNAc versus other tracers like ¹³C-glucose, and by implementing robust experimental protocols, researchers can effectively utilize this tool to unravel the complex roles of the HBP and O-GlcNAcylation in health and disease.
References
- 1. First characterization of glucose flux through the hexosamine biosynthesis pathway (HBP) in ex vivo mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 3. researchgate.net [researchgate.net]
- 4. Reproducibility of metabolomic profiles among men and women in two large cohort studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hexosamine Flux, the O-GlcNAc Modification, and the Development of Insulin Resistance in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real Talk: The Inter-play Between the mTOR, AMPK, and Hexosamine Biosynthetic Pathways in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucosamine increases macrophage lipid accumulation by regulating the mammalian target of rapamycin signaling pathway [bmbreports.org]
A Comparative Guide to N-Acetyl-D-glucosamine-13C6 Quantification Protocols
For researchers, scientists, and drug development professionals, the accurate quantification of N-Acetyl-D-glucosamine (GlcNAc) is crucial for a variety of applications, from metabolic flux analysis to clinical diagnostics. The use of a stable isotope-labeled internal standard, such as N-Acetyl-D-glucosamine-13C6, is paramount for achieving reliable and reproducible results. This guide provides an objective comparison of different analytical protocols for the quantification of GlcNAc utilizing a 13C6-labeled internal standard, supported by experimental data from published studies.
This comparison focuses on methodologies employing mass spectrometry and nuclear magnetic resonance, highlighting their respective strengths and performance characteristics. The aim is to provide the necessary information to select the most appropriate protocol based on the specific requirements of your research.
Quantitative Performance Data
The following table summarizes the key performance metrics of different analytical methods for the quantification of N-Acetyl-D-glucosamine, with this compound as the internal standard.
| Parameter | LC-MS/MS | GC-MS/MS | GC-TOFMS | 1H-NMR |
| Linear Range | 20 - 1280 ng/mL[1] | Not explicitly stated, but applied to samples from 0.5 to 23 μmol/L | Not explicitly stated, but applied to samples from 0.5 to 23 μmol/L | Good correlation between concentration and peak integration reported |
| Limit of Detection (LOD) | Lower femtomol range reported for both GC-MS techniques[2][3] | Lower femtomol range[2][3] | Not explicitly stated | Not explicitly stated |
| Precision | Acceptable precision reported[1] | Good agreement with GC-TOFMS (average deviation of 2.8 ± 5.5%)[2] | Good agreement with GC-MS/MS (average deviation of 2.8 ± 5.5%)[2] | Not explicitly stated |
| Accuracy | Acceptable accuracy reported[1] | Methodological comparison performed to assess trueness[2][3] | Methodological comparison performed to assess trueness[2][3] | Not explicitly stated |
| Sample Matrix | Human Plasma[1] | Biotechnological Cell Samples (Penicillium chrysogenum)[2] | Biotechnological Cell Samples (Penicillium chrysogenum)[2] | Chitin Hydrolyzed Products[4][5] |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is well-suited for the analysis of GlcNAc in biological fluids like plasma.
Sample Preparation:
-
Plasma samples are deproteinized by precipitation with acetonitrile.[1]
-
The supernatant is collected for analysis.
Chromatographic Separation:
-
Column: Hypersil Silica column (150mm x 2mm, 5µm).[1]
Mass Spectrometry Detection:
-
Ionization Mode: Negative Ionization.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[1]
-
Mass Transitions:
Gas Chromatography-Mass Spectrometry (GC-MS/MS and GC-TOFMS)
This approach is suitable for complex biological samples and can differentiate between N-acetylhexosamine stereoisomers.[2][3]
Sample Preparation & Derivatization:
-
Samples are spiked with a 13C labeled internal standard.[2]
-
To prevent degradation of keto carbonyl groups, O-ethylhydroxylamine hydrochloride in pyridine is added.[2]
-
The samples are dried in a vacuum centrifuge.[2]
-
Alkoximation: The dried samples are incubated at 25°C for 2 hours.[2]
-
Trimethylsilylation: Subsequent incubation at 50°C for 50 minutes.[2]
Gas Chromatography:
-
The derivatized samples are analyzed by GC to separate the N-acetylglucosamine derivatives.
Mass Spectrometry Detection:
-
Both tandem mass spectrometry (MS/MS) and time-of-flight mass spectrometry (TOFMS) can be used for detection and quantification.[2][3]
Proton Nuclear Magnetic Resonance (1H-NMR) Spectroscopy
While not utilizing a 13C6 internal standard in the same way as mass spectrometry for isotopic dilution, 1H-NMR offers a quantitative method without the need for calibration curves when an internal standard is used for concentration referencing.[4][5]
Sample Preparation:
-
The sample is dissolved in a suitable deuterated solvent (e.g., D2O phosphate buffer).
-
A known amount of an internal standard is added for quantification.
NMR Data Acquisition:
-
1H-NMR spectra are acquired.
-
The N-acetyl groups of GlcNAc are used as target signals for quantification.[4][5]
Data Analysis:
-
The concentration is determined by comparing the integral of the analyte's signal to the integral of the known concentration of the internal standard.[5] Deconvolution techniques can be used for overlapping peaks.[4]
Signaling Pathway Involving N-Acetylglucosamine
N-Acetylglucosamine is a key component in the hexosamine biosynthesis pathway, which is involved in the production of UDP-GlcNAc, a crucial substrate for protein glycosylation. This pathway plays a significant role in cellular signaling.
References
- 1. Liquid chromatography-tandem mass spectrometry method for determination of N-acetylglucosamine concentration in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Researcher's Guide to Stable Isotope Tracing of the Hexosamine Biosynthetic Pathway: A Cost-Benefit Analysis of N-Acetyl-D-glucosamine-13C6
For researchers, scientists, and drug development professionals investigating the intricate workings of the hexosamine biosynthetic pathway (HBP), the choice of a stable isotope tracer is a critical decision with significant implications for experimental outcomes and budget. This guide provides a comprehensive cost-benefit analysis of using N-Acetyl-D-glucosamine-13C6, a specialized tracer, in comparison to the more conventional alternative, 13C-labeled glucose.
The HBP is a vital metabolic route that utilizes a small fraction of glucose to produce UDP-N-acetylglucosamine (UDP-GlcNAc), a crucial substrate for glycosylation of proteins and lipids. Dysregulation of the HBP is implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders. Understanding the flux through this pathway is therefore of paramount importance. Stable isotope tracing, coupled with mass spectrometry, is a powerful technique to elucidate these metabolic dynamics.
Executive Summary
While carrying a higher initial procurement cost, this compound offers a more direct and specific method for interrogating the HBP, potentially leading to clearer and more easily interpretable results. This can translate to long-term savings in terms of experimental time and the need for complex data deconvolution. In contrast, 13C-glucose is a more economical and widely used tracer for general metabolic studies, but its application to the HBP requires more sophisticated data analysis to disentangle the contribution of labeled carbons from glycolysis and other interconnected pathways.
Cost-Benefit Analysis: this compound vs. 13C-Glucose
The decision to use this compound or 13C-glucose depends on the specific research question, the experimental system, and the available resources.
| Feature | This compound | 13C-Glucose |
| Procurement Cost | Higher | Lower |
| Specificity for HBP | High. Enters the pathway after the initial, rate-limiting step, providing a direct measure of the salvage pathway and downstream flux. | Lower. Enters at the beginning of glycolysis, with only a small fraction shunted into the HBP. |
| Data Interpretation | Simpler. The isotopic labeling pattern in downstream metabolites is more directly attributable to HBP activity. | More Complex. Requires deconvolution of labeling patterns to distinguish HBP flux from glycolysis and the pentose phosphate pathway. |
| Experimental Setup | Relatively straightforward for targeted HBP analysis. | Can be more complex if aiming to resolve HBP flux from other pathways. |
| Overall Cost-Effectiveness | Potentially higher for studies narrowly focused on the HBP salvage pathway and O-GlcNAcylation dynamics due to clearer data and reduced need for complex modeling. | Higher for broader metabolic studies or when budget is a primary constraint. |
Performance Comparison: Experimental Data Insights
Direct comparative studies providing quantitative data on the labeling efficiency of this compound versus 13C-glucose for HBP analysis are not abundant in publicly accessible literature. However, based on the known metabolic pathways, we can infer the following:
-
Labeling Efficiency: For direct measurement of the HBP salvage pathway, this compound would exhibit near 100% labeling efficiency for the GlcNAc moiety entering this part of the pathway. In contrast, the labeling efficiency of HBP intermediates from 13C-glucose will be significantly lower, as only a small percentage (typically 2-5%) of glucose enters the HBP.
-
Data Clarity: The use of this compound results in a less complex isotopic enrichment pattern in UDP-GlcNAc and subsequent glycosylated products, simplifying the interpretation of flux through the latter stages of the HBP. With 13C-glucose, the labeling pattern of UDP-GlcNAc is influenced by multiple pathways, necessitating more advanced modeling for accurate flux determination.
Experimental Protocols
Below are detailed methodologies for conducting a comparative stable isotope tracing experiment to evaluate HBP flux using both this compound and 13C-glucose.
I. Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells of interest (e.g., a cancer cell line known to have high HBP flux) in appropriate multi-well plates or flasks and culture to a desired confluency (typically 70-80%).
-
Media Preparation: Prepare glucose-free and glutamine-free culture medium. Supplement this basal medium with either:
-
Condition A: Natural abundance glucose and this compound at a final concentration of 1 mM.
-
Condition B: [U-13C6]-glucose at a final concentration of 10 mM and natural abundance N-Acetyl-D-glucosamine.
-
Control: Natural abundance glucose and N-Acetyl-D-glucosamine.
-
-
Labeling: Remove the standard culture medium, wash the cells once with phosphate-buffered saline (PBS), and add the prepared labeling media. Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the stable isotope.
II. Metabolite Extraction
-
Quenching: At each time point, rapidly aspirate the labeling medium and quench metabolism by adding ice-cold 80% methanol.
-
Scraping and Collection: Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Lysis and Centrifugation: Vortex the tubes thoroughly and centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 10 minutes to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the polar metabolites and transfer to a new tube.
-
Drying: Dry the metabolite extracts completely using a vacuum concentrator.
III. Sample Preparation for Mass Spectrometry (LC-MS/MS)
-
Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile in water).
-
Derivatization (Optional but Recommended for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is necessary to make the polar metabolites volatile. A common method is two-step derivatization involving methoximation followed by silylation.
-
LC-MS/MS Analysis: Inject the reconstituted samples into a liquid chromatography system coupled to a high-resolution mass spectrometer. Use a suitable chromatography method (e.g., HILIC for polar metabolites) to separate the metabolites of interest.
IV. Data Analysis
-
Peak Integration: Identify and integrate the peaks corresponding to the unlabeled (M+0) and labeled (e.g., M+6 for fully labeled GlcNAc) isotopologues of key HBP metabolites, such as UDP-GlcNAc.
-
Isotopologue Distribution Analysis: Calculate the fractional enrichment of the labeled isotopologues for each metabolite at each time point.
-
Metabolic Flux Analysis: Use the fractional enrichment data to calculate the relative or absolute flux through the HBP. For the 13C-glucose data, this will involve more complex modeling to account for the contributions from other pathways. Several software packages are available for metabolic flux analysis, such as INCA or Metran.
Visualizing the Workflow and Pathways
To aid in the understanding of the experimental logic and the underlying biochemistry, the following diagrams have been generated.
Caption: The Hexosamine Biosynthetic Pathway and the entry points of glucose and N-Acetyl-D-glucosamine.
Caption: A generalized workflow for stable isotope tracing experiments in cell culture.
Caption: The trade-off between cost, specificity, and data complexity for the two tracers.
Conclusion
The selection of a stable isotope tracer for studying the hexosamine biosynthetic pathway requires a careful consideration of the specific research goals and available resources. This compound, while more expensive, provides a highly specific and direct means of interrogating the HBP, leading to clearer data and potentially more rapid insights. For researchers with a focused interest in the HBP salvage pathway and O-GlcNAcylation, the higher initial cost may be justified by the long-term savings in time and analytical effort. Conversely, 13C-glucose remains a valuable and cost-effective tool for broader metabolic studies, and with appropriate experimental design and data analysis, it can also yield valuable information about HBP flux. This guide provides the necessary framework for researchers to make an informed decision and to design robust experiments to unravel the complexities of the hexosamine biosynthetic pathway.
Safety Operating Guide
Proper Disposal of N-Acetyl-D-glucosamine-13C6: A Guide for Laboratory Professionals
For Immediate Reference: N-Acetyl-D-glucosamine-13C6 is not classified as a hazardous substance. Disposal should align with local and national regulations for non-hazardous chemical waste. This guide provides detailed procedures to ensure safe and compliant disposal in a laboratory setting.
Safety and Handling Precautions
While this compound is not considered hazardous, adherence to standard laboratory safety protocols is essential.[1][2] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling the compound.[1] In case of accidental contact, follow these first-aid measures:
| Exposure Route | First-Aid Procedure |
| Skin Contact | Wash off immediately with plenty of water.[1][3] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1] |
| Inhalation | Move to fresh air. If symptoms occur, seek medical attention.[1] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[1] |
For detailed handling and storage information, refer to the product's Safety Data Sheet (SDS).
Disposal Procedures for this compound
The primary method for disposal of this compound is to treat it as non-hazardous chemical waste. The recommended course of action is to engage a licensed waste disposal company to handle the material.[3]
Step-by-Step Disposal Protocol:
-
Collection:
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and bases.[1]
-
-
Documentation:
-
Maintain a log of the waste, noting the compound name, quantity, and date of disposal.
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.
-
Ensure all necessary paperwork is completed as required by your institution and local regulations.
-
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill Management
In the event of a spill, ensure adequate ventilation and wear appropriate personal protective equipment.[1] Sweep up the spilled solid material, taking care to avoid generating dust.[1][3] Place the collected material into a suitable container for disposal.[1][3] Clean the spill area with water.[4]
Regulatory Compliance
It is imperative to adhere to all local, state, and federal regulations concerning chemical waste disposal. Consult with your institution's EHS department to ensure full compliance with all applicable guidelines. While this compound is not classified as hazardous under OSHA's Hazard Communication Standard (29 CFR 1910.1200), institutional and local policies may have specific requirements for chemical waste disposal.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
